3,5,5-Trimethylpiperidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5,5-trimethylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6-4-8(2,3)5-9-7(6)10/h6H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDWYMQBLSPGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5,5-Trimethylpiperidin-2-one: Structure and Chemical Properties
A Note to the Reader: Extensive research into the chemical literature and databases has revealed a notable scarcity of specific information for the compound 3,5,5-Trimethylpiperidin-2-one. This suggests that it is not a commonly synthesized or extensively studied molecule. Therefore, this guide will leverage available data on closely related and structurally similar compounds—namely substituted piperidin-2-ones—to provide a comprehensive theoretical and practical framework for understanding the probable characteristics of this compound. The principles of organic chemistry and documented trends in homologous series will be applied to extrapolate its properties.
Introduction to the Piperidin-2-one Scaffold
The piperidin-2-one ring system, a six-membered lactam, is a significant structural motif in a vast array of biologically active molecules and natural products.[1] Its prevalence in medicinal chemistry stems from its ability to act as a versatile scaffold, presenting functional groups in a well-defined three-dimensional orientation, which is crucial for molecular recognition and interaction with biological targets.[1] The development of efficient synthetic routes to variously substituted piperidin-2-ones remains an active area of research, driven by the demand for novel therapeutic agents.[2][3]
Structural Elucidation and Physicochemical Properties
Molecular Structure
This compound is a derivative of piperidin-2-one with three methyl groups substituting the hydrogen atoms at the 3 and 5 positions of the heterocyclic ring. The presence of a gem-dimethyl group at the 5-position is a key structural feature that would influence its conformational behavior and reactivity.
Key Structural Identifiers (Predicted):
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| Canonical SMILES | CC1CC(NC(=O)C1)(C)C |
| InChI Key | (Predicted) |
| CAS Number | (Not Assigned) |
Below is a diagram illustrating the predicted molecular structure of this compound.
Caption: Predicted 2D structure of this compound.
Physicochemical Properties (Predicted)
The physical and chemical properties of this compound can be extrapolated from known data for similar substituted piperidines and lactams. The introduction of methyl groups is expected to increase its lipophilicity and boiling point compared to the parent piperidin-2-one.
Predicted Physicochemical Data:
| Property | Predicted Value/Range | Justification |
| Melting Point | Solid at room temperature | Increased molecular weight and potential for crystal packing. |
| Boiling Point | > 200 °C | Higher than related compounds like 3-methylpiperidin-2-one due to increased mass. |
| Solubility | Soluble in organic solvents (e.g., chloroform, methanol, ethyl acetate). Sparingly soluble in water. | The nonpolar methyl groups decrease water solubility. |
| pKa | ~16-17 (for the N-H proton) | Similar to other secondary amides. |
Synthesis Strategies for Substituted Piperidin-2-ones
While a specific synthesis for this compound is not documented, several general methods for the synthesis of substituted piperidin-2-ones can be adapted. These strategies often involve cyclization reactions of linear precursors.
Cyclization of Amino Acids
One of the most common approaches to lactam formation is the intramolecular cyclization of ω-amino acids. For the target molecule, this would involve the cyclization of a δ-amino acid bearing the requisite trimethyl substitution pattern.
Hypothetical Retrosynthetic Pathway:
Caption: Retrosynthetic analysis via an amino acid precursor.
Experimental Protocol (General Approach):
-
Synthesis of the Amino Acid Precursor: A potential route would involve a Michael addition of a suitable enolate to a nitroalkene, followed by reduction of the nitro group to an amine.
-
Lactamization: The resulting amino acid can be cyclized to the corresponding lactam under thermal conditions or by using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reductive Amination and Cyclization
An alternative strategy involves the intramolecular reductive amination of a keto-nitrile or a keto-ester. This approach builds the heterocyclic ring by forming the C-N bond through an imine intermediate that is subsequently reduced and cyclized.
Spectroscopic Characterization (Predicted)
The structural confirmation of this compound would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups. The gem-dimethyl groups at the C5 position would likely appear as two singlets due to their diastereotopic nature, while the methyl group at C3 would be a doublet, coupled to the adjacent methine proton. The protons on the piperidine ring would exhibit complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon (C2) would appear downfield (around 170-180 ppm). The signals for the three methyl carbons would be in the aliphatic region (15-30 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a strong absorption band corresponding to the amide carbonyl (C=O) stretch, typically observed in the range of 1640-1680 cm⁻¹. A broad absorption band in the region of 3200-3400 cm⁻¹ would indicate the N-H stretching vibration of the secondary amide.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 141.21). Fragmentation patterns would be expected to involve the loss of methyl groups and cleavage of the piperidine ring.
Potential Applications in Drug Discovery and Development
Substituted piperidines and piperidin-2-ones are considered "privileged scaffolds" in medicinal chemistry due to their frequent occurrence in approved drugs and biologically active compounds.[1] The introduction of methyl groups, as in this compound, can have several beneficial effects:
-
Increased Lipophilicity: The methyl groups enhance the molecule's ability to cross cell membranes, which can be crucial for reaching intracellular targets.
-
Metabolic Stability: The gem-dimethyl group at the C5 position can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
-
Conformational Restriction: The methyl substituents restrict the conformational flexibility of the piperidine ring, which can lead to higher binding affinity and selectivity for a specific biological target.
Given these properties, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents targeting a wide range of diseases.
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact.
Conclusion
Although this compound is not a widely documented compound, its chemical properties and structure can be reasonably predicted based on the extensive knowledge of related piperidin-2-one derivatives. The piperidin-2-one scaffold is of significant interest in medicinal chemistry, and the specific substitution pattern of the title compound suggests it could be a useful building block for the development of new drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles. Further synthetic and analytical studies would be necessary to fully characterize this molecule and explore its potential applications.
References
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Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]
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An In-depth Technical Guide to the Synthesis of 3,5,5-Trimethylpiperidin-2-one from Substituted Glutarimides
Abstract
This technical guide outlines a proposed synthetic pathway for the preparation of 3,5,5-trimethylpiperidin-2-one, a valuable heterocyclic scaffold in medicinal chemistry, commencing from a custom-synthesized substituted glutarimide precursor. As direct literature precedent for this specific transformation is limited, this document leverages established principles of organic synthesis, including strategic alkylation, Michael addition, and chemoselective reduction, to construct a robust and logical synthetic approach. Each proposed step is accompanied by a detailed mechanistic rationale, a comprehensive experimental protocol, and a discussion of key process considerations to guide researchers in the successful execution of this synthesis. This guide is intended for an audience of researchers, scientists, and drug development professionals with a strong background in synthetic organic chemistry.
Introduction
The piperidin-2-one (valerolactam) framework is a privileged scaffold in numerous biologically active molecules and pharmaceutical agents. The strategic placement of substituents on this heterocyclic core allows for the fine-tuning of physicochemical properties and pharmacological activity. Specifically, the 3,5,5-trimethyl substitution pattern introduces a unique stereochemical and lipophilic profile, making this compound a target of significant interest for the development of novel therapeutics.
This guide details a proposed two-part synthetic strategy for accessing this compound. The first part focuses on the construction of the requisite precursor, 3,5,5-trimethylglutarimide, through a convergent and stereocontrolled route. The second part addresses the critical challenge of selectively reducing one of the two carbonyl functionalities of the glutarimide ring to afford the desired piperidin-2-one. The methodologies presented herein are grounded in well-established reaction classes, with a strong emphasis on the causal relationships between reaction conditions and outcomes, thereby providing a self-validating framework for laboratory implementation.
Proposed Synthetic Strategy: A Two-Phase Approach
The overall synthetic transformation is envisioned to proceed in two distinct phases, as illustrated in the workflow diagram below. Phase 1 details the assembly of the 3,5,5-trimethylglutarimide core, and Phase 2 describes the selective reduction to the target lactam.
Figure 2: Proposed synthetic pathway for 3,5,5-trimethylglutarimide.
Experimental Protocols
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) under an inert atmosphere of nitrogen, add diethyl malonate dropwise at 0 °C.
-
Stir the resulting solution for 30 minutes at room temperature.
-
Cool the reaction mixture back to 0 °C and add mesityl oxide dropwise over a period of 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford diethyl 2,2-dimethyl-3-oxobutylmalonate.
Note: The Thorpe-Ziegler reaction provides an alternative, elegant approach to the carbon skeleton. [1][2][3][4]
-
Prepare a dinitrile precursor, such as 2,4,4-trimethyl-1,5-pentanedinitrile (synthesis not detailed here but accessible through multi-step procedures from isobutyraldehyde and malononitrile).
-
To a suspension of a strong, non-nucleophilic base such as sodium hydride in anhydrous toluene under a nitrogen atmosphere, add a solution of the dinitrile in toluene dropwise at reflux.
-
After the addition is complete, continue to reflux for an additional 4-6 hours until the cyclization is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture and carefully quench with ethanol followed by water.
-
Separate the aqueous layer and acidify with concentrated sulfuric acid.
-
Heat the acidic aqueous solution to reflux for 8-12 hours to effect hydrolysis and decarboxylation.
-
Cool the solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 3,5,5-trimethylglutaric acid. Recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) can be performed for purification.
-
In a round-bottom flask, thoroughly mix 3,5,5-trimethylglutaric acid and urea.
-
Heat the mixture gently in an oil bath. The mixture will melt and evolve ammonia and carbon dioxide.
-
Gradually increase the temperature to 150-160 °C and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature. The solidified product is then triturated with cold water to remove any unreacted starting materials and urea byproducts.
-
Collect the solid product by filtration and recrystallize from ethanol/water to afford pure 3,5,5-trimethylglutarimide.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Characterization Data |
| Diethyl 2,2-dimethyl-3-oxobutylmalonate | C13H22O5 | 258.31 | 70-80 | ¹H NMR, ¹³C NMR, IR, MS |
| 3,5,5-Trimethylglutaric acid | C8H14O4 | 174.19 | 85-95 | ¹H NMR, ¹³C NMR, IR, Melting Point |
| 3,5,5-Trimethylglutarimide | C8H13NO2 | 155.19 | 75-85 | ¹H NMR, ¹³C NMR, IR, HRMS, Melting Point |
Table 1: Physicochemical properties and expected outcomes for the synthesis of 3,5,5-trimethylglutarimide.
Phase 2: Selective Reduction to this compound
The selective mono-reduction of a cyclic dicarboximide to a lactam is a challenging transformation that requires careful selection of the reducing agent and reaction conditions to avoid over-reduction to the corresponding cyclic amine or a mixture of products.
Mechanistic Considerations for Selective Reduction
The two carbonyl groups in 3,5,5-trimethylglutarimide are electronically similar. However, subtle differences in steric hindrance around the carbonyls, induced by the gem-dimethyl group at C5 and the single methyl group at C3, may provide a basis for regioselectivity. It is hypothesized that the carbonyl at C2, being adjacent to the less sterically encumbered C3 position, might be more accessible to a bulky reducing agent.
Several strategies can be envisioned for this selective reduction:
-
Chemoselective Hydride Reduction: The use of a mild and sterically hindered hydride source, such as sodium borohydride in the presence of a Lewis acid or at low temperatures, may favor the mono-reduction. The reaction is expected to proceed via the formation of a hemiaminal intermediate, which upon workup, yields the lactam. A study on the regioselective reduction of 3-sulfonyl glutarimides with sodium borohydride provides a strong precedent for the feasibility of this approach. [5]
-
Catalytic Hydrogenation: Heterogeneous catalytic hydrogenation offers another avenue for selective reduction. The choice of catalyst (e.g., Pt, Pd, Ru) and support, as well as reaction parameters like pressure, temperature, and solvent, can significantly influence the outcome. [6][7][8][9][10]It is plausible that under carefully controlled conditions, one carbonyl group can be selectively hydrogenated.
The proposed mechanism for the selective reduction using sodium borohydride is depicted below:
Figure 3: Proposed mechanism for the selective reduction of 3,5,5-trimethylglutarimide with sodium borohydride.
Experimental Protocol
-
Dissolve 3,5,5-trimethylglutarimide in a suitable protic solvent, such as methanol or ethanol, and cool the solution to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.
-
Add sodium borohydride portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below -70 °C. The use of excess sodium borohydride at low temperatures is crucial for achieving chemoselectivity. [10]3. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion (typically 2-4 hours), carefully quench the reaction by the slow addition of acetic acid until the effervescence ceases.
-
Allow the mixture to warm to room temperature and then concentrate under reduced pressure to remove the bulk of the solvent.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate this compound.
Data Presentation
| Parameter | Value |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol |
| Temperature | -78 °C |
| Stoichiometry of NaBH₄ | 1.5 - 2.0 equivalents |
| Reaction Time | 2 - 4 hours |
| Expected Yield | 60 - 75% |
Table 2: Optimized parameters for the selective reduction of 3,5,5-trimethylglutarimide.
Trustworthiness and Self-Validation
The synthetic protocols described in this guide are designed to be self-validating. Each step involves well-characterized transformations, and the progress of each reaction can be reliably monitored using standard analytical techniques such as TLC, GC-MS, and NMR spectroscopy. The expected intermediates and the final product have distinct spectroscopic signatures that will allow for unambiguous identification and purity assessment.
Furthermore, the principles of chemoselectivity and regioselectivity that underpin the proposed synthetic route are based on established concepts in organic chemistry. For instance, the success of the selective reduction in Phase 2 hinges on the differential reactivity of the two carbonyl groups, which can be modulated by controlling steric and electronic factors through the choice of reagents and reaction conditions. By systematically varying these parameters, researchers can optimize the synthesis for both yield and purity.
Conclusion
This technical guide provides a comprehensive and scientifically grounded proposal for the synthesis of this compound from a substituted glutarimide precursor. By breaking down the synthesis into two manageable phases—the construction of the glutarimide ring and its subsequent selective reduction—this document offers a clear and logical roadmap for researchers. The detailed mechanistic discussions and experimental protocols are intended to empower scientists to not only replicate the proposed synthesis but also to adapt and optimize it for their specific needs. The successful execution of this synthetic route will provide valuable access to a promising new molecular scaffold for applications in drug discovery and development.
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Spectroscopic Data of 3,5,5-Trimethylpiperidin-2-one: An In-depth Technical Guide
This guide provides a comprehensive overview of the predicted spectroscopic signature of 3,5,5-trimethylpiperidin-2-one, a substituted lactam of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to provide a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the characterization and identification of this compound.
Molecular Structure and Spectroscopic Overview
This compound is a six-membered heterocyclic compound featuring a lactam functionality. The strategic placement of three methyl groups significantly influences its spectroscopic properties. Understanding the interplay between the rigid ring structure, the amide bond, and the alkyl substituents is key to interpreting its spectral data.
dot
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to reveal the number of different types of protons and their connectivity. The predicted chemical shifts (δ) are influenced by the electron-withdrawing effect of the carbonyl group and the anisotropic effects of the ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| N-H | 6.0 - 7.5 | Broad Singlet | 1H |
| C3-H | 2.0 - 2.5 | Multiplet | 1H |
| C4-H₂ | 1.5 - 1.9 | Multiplet | 2H |
| C6-H₂ | 3.0 - 3.4 | Multiplet | 2H |
| C3-CH₃ | 1.0 - 1.3 | Doublet | 3H |
| C5-(CH₃)₂ | 0.9 - 1.2 | Singlet | 6H |
Interpretation and Causality:
-
The N-H proton is expected to be significantly downfield due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. Its broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange.
-
The C6-H₂ protons are adjacent to the nitrogen atom, leading to a downfield shift compared to a simple alkane.
-
The C3-H proton is alpha to the carbonyl group, which would typically cause a downfield shift. However, it is also adjacent to a methyl group, and its chemical shift will be a balance of these effects.
-
The C3-CH₃ protons will appear as a doublet due to coupling with the C3-H proton.
-
The two methyl groups at C5 are chemically equivalent and will therefore appear as a single, sharp singlet, integrating to six protons.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides to ensure the N-H proton is observable and not exchanged with deuterium.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay (d1) to at least 1 second to ensure full relaxation of all protons.
-
-
Data Acquisition: Acquire a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | 170 - 180 |
| C6 | 40 - 50 |
| C5 | 30 - 40 |
| C4 | 35 - 45 |
| C3 | 30 - 40 |
| C3-CH₃ | 15 - 25 |
| C5-(CH₃)₂ | 20 - 30 |
Interpretation and Causality:
-
The carbonyl carbon (C2) is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom.
-
The C6 carbon , being attached to the nitrogen, will be shifted downfield.
-
The chemical shifts of the other ring carbons (C3, C4, C5) and the methyl carbons will be in the typical aliphatic region. The gem-dimethyl substitution at C5 will influence the chemical shift of C5 itself.
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
-
Instrument Setup:
-
Use a broadband probe on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
-
Data Acquisition: Acquire a larger number of scans compared to ¹H NMR (typically several hundred to thousands) due to the lower natural abundance of ¹³C.
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the N-H and C=O bonds of the lactam ring.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Strong, potentially broad |
| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Lactam) | 1640 - 1680 | Strong, Sharp |
| N-H Bend | 1500 - 1600 | Medium |
| C-H Bend | 1350 - 1470 | Medium |
Interpretation and Causality:
-
The N-H stretching vibration typically appears as a strong, and often broad, band in the 3200-3400 cm⁻¹ region. The broadening is due to hydrogen bonding.
-
The C=O stretching vibration in a six-membered lactam ring is expected to be a very strong and sharp absorption in the 1640-1680 cm⁻¹ range. The exact position can be influenced by ring strain and hydrogen bonding.
-
The C-H stretching and bending vibrations of the methyl and methylene groups will be present in their characteristic regions.
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. This is a common method for solid samples.
-
Thin Film: If the sample is a low-melting solid or an oil, it can be pressed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₅NO) is 141.21 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 141 .
-
Major Fragmentation Pathways: Lactams can undergo characteristic fragmentation patterns. A common fragmentation is the alpha-cleavage adjacent to the carbonyl group or the nitrogen atom.
dot
Caption: Predicted major fragmentation pathways for this compound.
Interpretation and Causality:
-
Loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z = 126 . This is a common fragmentation for molecules containing methyl groups.
-
Cleavage of the bond between C4 and C5 could lead to the loss of a propyl radical (•C₃H₇) , resulting in a fragment at m/z = 98 .
-
Loss of carbon monoxide (CO) from the lactam ring is another possible fragmentation, which would give a peak at m/z = 113 .
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this, a direct insertion probe or a gas chromatography (GC-MS) interface can be used.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. EI is a hard ionization technique that causes significant fragmentation, which is useful for structural elucidation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Integrated Spectroscopic Analysis Workflow
The combination of these spectroscopic techniques provides a powerful and self-validating system for the structural confirmation of this compound.
dot
Caption: A logical workflow for the structural confirmation of this compound using a combination of spectroscopic techniques.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NIST Chemistry WebBook: [Link]
-
Spectral Database for Organic Compounds (SDBS): [Link]
3,5,5-Trimethylpiperidin-2-one mechanism of formation
An In-depth Technical Guide to the Formation Mechanism of 3,5,5-Trimethylpiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the primary synthetic routes for the formation of this compound, a substituted lactam of interest in medicinal chemistry and organic synthesis. The document focuses on the two principal mechanistic pathways originating from 3,5,5-trimethylcyclohexanone: the Beckmann rearrangement of the corresponding oxime and the Schmidt reaction with hydrazoic acid. By delving into the underlying principles of these classical organic reactions, this guide offers field-proven insights into the causality of experimental choices, reaction stereospecificity, and potential competing pathways. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to serve as a robust resource for researchers in drug development and chemical synthesis.
Introduction: The Significance of Substituted Piperidinones
The piperidine ring system is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Piperidinones, as versatile intermediates, provide a gateway to highly functionalized piperidine derivatives.[1] The compound this compound, a substituted lactam (a cyclic amide), presents a valuable building block for creating complex molecular architectures with specific stereochemical configurations. Understanding its formation is crucial for the rational design of synthetic strategies targeting novel therapeutic agents.
The principal precursor for the synthesis of this compound is 3,5,5-trimethylcyclohexanone. The transformation of this cyclic ketone into the corresponding lactam is most effectively achieved through two cornerstone rearrangement reactions of organic chemistry: the Beckmann rearrangement and the Schmidt reaction. This guide will dissect these two mechanisms in the context of this specific substrate.
The Beckmann Rearrangement: A Stereospecific Pathway
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide under acidic conditions.[3][4] For cyclic oximes, this reaction yields lactams, making it a direct and efficient method for the synthesis of this compound.[3]
Step 1: Formation of 3,5,5-Trimethylcyclohexanone Oxime
The synthesis commences with the conversion of 3,5,5-trimethylcyclohexanone to its corresponding oxime. This is typically achieved by reacting the ketone with hydroxylamine (NH₂OH), often in the form of its hydrochloride salt, in the presence of a base.
-
Experimental Protocol: Oximation of 3,5,5-Trimethylcyclohexanone
-
Dissolve 3,5,5-trimethylcyclohexanone in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the reaction mixture.
-
Heat the mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting oxime by recrystallization or column chromatography.
-
The Core Mechanism: Acid-Catalyzed Rearrangement
The Beckmann rearrangement of the oxime is the pivotal step. It is typically catalyzed by strong Brønsted acids like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or Lewis acids.[3][4] The reaction is known for its stereospecificity: the group that migrates is the one positioned anti-periplanar to the hydroxyl group on the nitrogen atom.[3][4]
For the unsymmetrical 3,5,5-trimethylcyclohexanone oxime, two geometric isomers (E and Z) are possible, which will dictate the final product. However, the migration of the more substituted carbon atom is generally favored.
The mechanism proceeds as follows:
-
Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the oxime, converting it into a good leaving group (water).[5][6]
-
Concerted Rearrangement and Loss of Water: In a concerted step, the alkyl group anti to the leaving group migrates to the electron-deficient nitrogen atom, leading to the simultaneous expulsion of water.[4][5] This step is rate-limiting and results in the formation of a nitrilium ion intermediate.[4]
-
Nucleophilic Attack by Water: The nitrilium ion is highly electrophilic and is subsequently attacked by a water molecule.[5]
-
Deprotonation and Tautomerization: The resulting intermediate undergoes deprotonation and tautomerization to yield the final, stable lactam product, this compound.[5]
Mechanistic Visualization
Caption: The Beckmann Rearrangement pathway for this compound formation.
The Schmidt Reaction: An Alternative Rearrangement
The Schmidt reaction provides another powerful method for converting ketones into amides or lactams.[7] This reaction utilizes hydrazoic acid (HN₃) in the presence of a strong acid catalyst.[7][8]
The Core Mechanism: Acid-Catalyzed Addition and Rearrangement
The mechanism of the Schmidt reaction with a ketone is closely related to that of the Beckmann rearrangement.[9]
-
Protonation of the Carbonyl: The reaction begins with the protonation of the carbonyl oxygen of 3,5,5-trimethylcyclohexanone by the strong acid, which activates the carbonyl carbon for nucleophilic attack.
-
Nucleophilic Addition of Hydrazoic Acid: Hydrazoic acid (HN₃) acts as the nucleophile, adding to the activated carbonyl to form a protonated azidohydrin intermediate.[8][9]
-
Dehydration: The azidohydrin intermediate undergoes acid-catalyzed dehydration to form a diazoiminium ion.
-
Rearrangement and Loss of Nitrogen: The key rearrangement step involves the migration of one of the alkyl groups from the carbon to the adjacent nitrogen atom, with the concurrent expulsion of a molecule of dinitrogen (N₂), which is an excellent leaving group.[7] This step is thermodynamically driven by the formation of the very stable N₂ molecule. The result is a nitrilium ion, similar to the intermediate in the Beckmann rearrangement.
-
Hydration and Tautomerization: The nitrilium ion is then attacked by water, followed by deprotonation and tautomerization to give the final lactam product.[7]
Regioselectivity in the Schmidt Reaction
For unsymmetrical ketones like 3,5,5-trimethylcyclohexanone, the regioselectivity of the Schmidt reaction (i.e., which C-C bond migrates) is a critical consideration. Generally, the more sterically hindered or bulky alkyl group tends to migrate preferentially. However, electronic factors can also play a significant role.
Mechanistic Visualization
Caption: The Schmidt Reaction pathway for this compound formation.
Comparative Analysis: Beckmann vs. Schmidt
Both the Beckmann rearrangement and the Schmidt reaction are effective for the synthesis of this compound from its corresponding ketone. The choice between the two methods often depends on practical considerations.
| Feature | Beckmann Rearrangement | Schmidt Reaction |
| Starting Material | 3,5,5-Trimethylcyclohexanone Oxime | 3,5,5-Trimethylcyclohexanone |
| Reagent | Strong Acid (e.g., H₂SO₄, PPA)[4] | Hydrazoic Acid (HN₃) & Strong Acid[7] |
| Key Intermediate | Nitrilium Ion[4] | Nitrilium Ion[7] |
| Byproducts | Water | Dinitrogen Gas (N₂)[7] |
| Safety Concerns | Use of strong, corrosive acids. | Hydrazoic acid is highly toxic and explosive. Often generated in situ from sodium azide. |
| Stereospecificity | Highly stereospecific (anti-migration).[3] | Generally governed by migratory aptitude (steric/electronic factors). |
Conclusion and Future Outlook
The formation of this compound is predominantly achieved through the Beckmann rearrangement of 3,5,5-trimethylcyclohexanone oxime or the Schmidt reaction of 3,5,5-trimethylcyclohexanone itself. Both pathways converge on a common nitrilium ion intermediate, which upon hydration and tautomerization yields the desired lactam. A thorough understanding of these mechanisms, including their stereospecificity and regioselectivity, is paramount for optimizing reaction conditions and maximizing yields.
For drug development professionals and synthetic chemists, the choice between these classical methods will depend on factors such as substrate availability, safety protocols, and desired selectivity. The insights provided in this guide serve as a foundational tool for the strategic synthesis of this and other structurally related piperidinone scaffolds, paving the way for the discovery of novel chemical entities with therapeutic potential.
References
-
Zhu, W., Mena, M., Jnoff, E., Sun, N., Pasau, P., & Ghosez, L. (2009). Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. Angewandte Chemie International Edition, 48(32), 5880-5883. Available at: [Link]
-
Coldham, I., & Watson, E. R. (2006). Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. The Journal of Organic Chemistry, 71(21), 8039-8045. Available at: [Link]
- Sureshbabu, N., & Rameshkumar, C. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(4), 1329-1336.
-
Iza, A., Uria, U., Reyes, E., Carrillo, L., & Vicario, J. L. (2013). A general approach for the asymmetric synthesis of densely substituted piperidines and fully substituted piperidinones. Organic & Biomolecular Chemistry, 11(43), 7476-7489. Available at: [Link]
-
Wikipedia. (n.d.). Beckmann rearrangement. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Schmidt reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Organic Reactions. (n.d.). The Schmidt Reaction. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Beckmann Rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Schmidt Reaction. Retrieved from [Link]
-
Professor Dave Explains. (2021, October 4). Schmidt Reaction [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved January 19, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A general approach for the asymmetric synthesis of densely substituted piperidines and fully substituted piperidinones employing the asymmetric Mannich reaction as key step - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Beckmann Rearrangement [organic-chemistry.org]
- 7. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 8. Schmidt Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Conformational analysis of the 3,5,5-Trimethylpiperidin-2-one ring
An In-depth Technical Guide to the Conformational Analysis of the 3,5,5-Trimethylpiperidin-2-one Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals, owing to its ability to adopt well-defined three-dimensional structures that can precisely interact with biological targets. The introduction of substituents and conformational constraints, such as the lactam functionality in piperidin-2-ones, provides a powerful strategy for modulating the pharmacological properties of these molecules. This guide presents a comprehensive exploration of the conformational analysis of this compound, a substituted lactam with significant potential in medicinal chemistry. We will delve into the theoretical underpinnings of its conformational landscape, detail the experimental and computational methodologies for its characterization, and discuss the implications of its conformational preferences in the context of drug design and development. This document is intended to serve as a practical and in-depth resource for researchers navigating the complexities of conformational analysis of heterocyclic systems.
Introduction: The Significance of the this compound Scaffold
The this compound ring system presents a fascinating case study in conformational analysis. As a six-membered lactam, it combines the structural features of a cyclohexane ring with the planarity constraints of an amide bond. The gem-dimethyl group at the C5 position and the methyl group at the C3 position introduce significant steric interactions that profoundly influence the ring's preferred conformation. A thorough understanding of this conformational landscape is paramount for several reasons:
-
Structure-Activity Relationship (SAR) Studies: The three-dimensional arrangement of the substituents on the piperidin-2-one ring will dictate how the molecule interacts with its biological target. A detailed conformational analysis is therefore essential for rational drug design and the interpretation of SAR data.
-
Pharmacokinetic Properties: The conformation of a molecule can influence its physicochemical properties, such as solubility and membrane permeability, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Synthetic Strategy: The conformational biases of the ring can influence the stereochemical outcome of subsequent synthetic transformations.
This guide will provide a holistic overview of the techniques and theoretical considerations necessary to elucidate the conformational preferences of this compound.
Proposed Synthesis of this compound
While a specific, documented synthesis for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted piperidin-2-ones. A potential approach involves a multi-step sequence starting from readily available precursors.
Caption: Proposed synthetic pathway to this compound.
Experimental Protocol: A General Procedure
-
Isomerization of Isophorone: Isophorone is commercially available and can be isomerized to 3,5,5-trimethylcyclohex-2-enone under acidic conditions.
-
Oximation: The resulting enone is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding oxime.
-
Beckmann Rearrangement: The crucial ring expansion is achieved through a Beckmann rearrangement of the oxime. This is typically carried out using a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid. The rearrangement of the (E)-oxime is expected to yield the desired this compound.
Conformational Analysis: A Multifaceted Approach
The conformational analysis of this compound requires an integrated approach, combining experimental techniques with computational modeling to provide a comprehensive picture of the molecule's behavior in different environments.
Theoretical Considerations: The Piperidin-2-one Ring
The piperidin-2-one ring can, in principle, adopt several conformations, including the chair, boat, and twist-boat forms. However, due to the inherent strain in the non-chair forms, the chair conformation is generally the most stable for six-membered rings.[1][2] The presence of the lactam functionality introduces a degree of planarity around the amide bond (N1-C2-O), which can lead to a flattening of the ring in this region.
The key conformational equilibrium to consider for this compound is between the two chair conformations, one with the C3-methyl group in an axial position and the other with it in an equatorial position. The gem-dimethyl group at C5 will have one methyl group in an axial and one in an equatorial position in both chair forms, but their steric interactions with the rest of the ring will differ.
Experimental Characterization
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[2] By analyzing the chemical shifts and coupling constants of the protons in the ring, we can deduce the preferred conformation.
Step-by-Step NMR Analysis Protocol:
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1H NMR Spectroscopy:
-
Acquire a high-resolution 1H NMR spectrum.
-
Chemical Shift Analysis: The chemical shifts of the ring protons will be influenced by their axial or equatorial orientation. Axial protons are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts.
-
Coupling Constant Analysis: The vicinal coupling constants (3JHH) are particularly informative. The Karplus relationship predicts that the coupling constant between two vicinal protons depends on the dihedral angle between them. For a chair conformation, the diaxial coupling (3J_ax,ax) is typically large (10-13 Hz), while the axial-equatorial (3J_ax,eq) and equatorial-equatorial (3J_eq,eq) couplings are smaller (2-5 Hz).
-
-
13C NMR Spectroscopy:
-
Acquire a 13C NMR spectrum.
-
The chemical shifts of the ring carbons can also provide conformational information. For instance, the γ-gauche effect predicts that a carbon atom will be shielded (shifted to a higher field) if it has a gauche relationship with another carbon or heteroatom.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish the connectivity of the protons in the ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space interactions between protons. For example, a strong NOE between two protons indicates that they are close in space, which can help to differentiate between axial and equatorial substituents.
-
Table 1: Predicted 1H NMR Parameters for the Chair Conformations of this compound
| Proton | Expected Chemical Shift (ppm) (Axial C3-Me) | Expected Chemical Shift (ppm) (Equatorial C3-Me) | Key Coupling Constants (Hz) |
| H3 | ~2.5 (equatorial) | ~2.0 (axial) | 3J_H3,H4a, 3J_H3,H4e |
| H4a | ~1.5 (axial) | ~1.5 (axial) | 3J_H4a,H3, 2J_H4a,H4e |
| H4e | ~2.0 (equatorial) | ~2.0 (equatorial) | 3J_H4e,H3, 2J_H4a,H4e |
| H6a | ~3.0 (axial) | ~3.0 (axial) | 2J_H6a,H6e |
| H6e | ~3.5 (equatorial) | ~3.5 (equatorial) | 2J_H6a,H6e |
| C3-Me | ~1.2 (axial) | ~1.1 (equatorial) | |
| C5-Me_ax | ~1.0 | ~1.0 | |
| C5-Me_eq | ~1.1 | ~1.1 |
Note: These are estimated values based on general principles and data from similar molecules. Actual values may vary.
Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state.[1][3]
General Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of this compound of suitable quality, typically by slow evaporation of a solution.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Data Analysis: Analyze the resulting crystal structure to determine bond lengths, bond angles, and torsion angles, which will define the precise conformation of the piperidin-2-one ring.
Computational Chemistry: A Powerful Predictive Tool
Computational chemistry provides a means to explore the conformational landscape of a molecule and to calculate the relative energies of different conformers.[4][5]
Sources
Physicochemical properties of 3,5,5-Trimethylpiperidin-2-one derivatives
An In-Depth Technical Guide to the Physicochemical Properties of 3,5,5-Trimethylpiperidin-2-one Derivatives
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a vast array of pharmaceuticals.[1][2] Its derivatives, particularly lactam-containing structures like this compound, offer a unique combination of structural rigidity, synthetic tractability, and three-dimensional diversity. This guide provides a comprehensive exploration of the critical physicochemical properties of this compound derivatives. We delve into the theoretical underpinnings and practical experimental determination of solubility, lipophilicity (LogP/LogD), pKa, and chemical stability. By explaining the causality behind experimental choices and the profound impact of these properties on a molecule's pharmacokinetic and pharmacodynamic profile, this document serves as an essential resource for scientists engaged in the design and optimization of novel therapeutics based on this versatile scaffold.
The Strategic Importance of the this compound Scaffold
The piperidine moiety is a ubiquitous feature in many natural alkaloids and clinically successful drugs, valued for its ability to modulate lipophilicity, solubility, and metabolic stability, thereby enhancing a compound's "druggability".[1] The this compound core integrates the established piperidine scaffold with a lactam (a cyclic amide). This fusion presents several strategic advantages in drug design:
-
Structural Rigidity: The cyclic nature and the gem-dimethyl group at the C5 position reduce conformational flexibility, which can lead to higher binding affinity and selectivity for a biological target.
-
Stereochemical Complexity: The chiral center at C3 allows for the exploration of stereoisomerism, a critical factor in optimizing target engagement and reducing off-target effects.
-
Synthetic Accessibility: The synthesis of piperidone derivatives is well-documented, allowing for the systematic introduction of various substituents to fine-tune physicochemical properties.[3][4]
-
Modulation of Properties: The lactam functionality, with its hydrogen bond donor (N-H) and acceptor (C=O) capabilities, combined with the lipophilic trimethylcyclohexane framework, provides a balanced starting point for manipulating key drug-like properties.
A deep understanding of the physicochemical properties of this scaffold is not merely academic; it is fundamental to translating a promising lead compound into a viable clinical candidate. These properties govern the entire journey of a drug molecule through the body—a process encapsulated by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).
Core Physicochemical Properties and Their Determination
The success of a drug candidate is inextricably linked to a well-balanced set of physicochemical parameters. Below, we examine the most critical properties for this compound derivatives.
Aqueous Solubility
Expertise & Experience: Solubility is arguably the most significant initial hurdle in drug development. A compound must dissolve to be absorbed. Poor aqueous solubility is a primary cause of failure for many promising compounds.[5][6] For derivatives of the this compound core, solubility is a delicate balance between the polar lactam group, which promotes interaction with water, and the non-polar hydrocarbon backbone, which resists it.[7][8]
Causality Behind Experimental Choice: We must distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the dissolution rate and is often used in high-throughput screening, but thermodynamic solubility represents the true equilibrium saturation point and is the gold standard for lead optimization. The shake-flask method is the benchmark for determining thermodynamic solubility due to its direct measurement of a saturated solution at equilibrium.
Trustworthiness (Self-Validating Protocol): The following protocol for the Shake-Flask Method includes internal checks, such as visual inspection and pH measurement, to ensure data integrity.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
-
Preparation: Add an excess amount of the solid this compound derivative to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. Rationale: Using excess solid ensures that equilibrium saturation is achieved.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) using a shaker or rotator. Rationale: This extended period allows the system to reach thermodynamic equilibrium between the solid and dissolved states.
-
Phase Separation: After equilibration, allow the vial to stand, or centrifuge it at high speed, to separate the undissolved solid from the supernatant. Rationale: Complete separation is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.
-
Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Visually inspect for any particulate matter. Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Validation: Measure the pH of the final saturated solution to ensure it has not deviated significantly from the initial buffer pH. Calculate the initial concentration by back-calculating from the dilution factor. The experiment should be run in triplicate.
Lipophilicity (LogP and LogD)
Expertise & Experience: Lipophilicity is a double-edged sword. A drug must be lipophilic enough to cross cell membranes but not so lipophilic that it becomes trapped in fatty tissues, exhibits poor solubility, or is rapidly metabolized. The octanol-water partition coefficient (LogP for the neutral species) and the distribution coefficient (LogD at a specific pH) are the standard measures. The core this compound structure is moderately lipophilic, a property that can be readily tuned.
Causality Behind Experimental Choice: The shake-flask method remains the gold standard for its accuracy, directly measuring the partitioning of a compound between two immiscible phases. While computational and chromatographic methods exist for high-throughput estimation, the shake-flask method provides the definitive value required for rigorous structure-activity relationship (SAR) studies.
Trustworthiness (Self-Validating Protocol): This protocol ensures accuracy by pre-saturating the solvents and measuring the concentration in both phases, allowing for a mass balance check.
Experimental Protocol: LogD Determination via Shake-Flask Method
-
Solvent Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate overnight. Rationale: Pre-saturation prevents volume changes during the experiment, ensuring the ratios remain constant.
-
Compound Addition: Prepare a stock solution of the test compound in the pre-saturated aqueous buffer. Add a known volume of this stock solution to a vial containing a known volume of pre-saturated n-octanol (e.g., a 1:1 volume ratio).
-
Partitioning: Seal the vial and shake vigorously for 1-3 hours to facilitate partitioning between the two phases.
-
Phase Separation: Centrifuge the vial to ensure a clean separation between the aqueous and octanol layers.
-
Quantification: Carefully sample both the aqueous and octanol layers. Analyze the concentration of the compound in each phase using HPLC-UV or LC-MS.
-
Calculation: Calculate LogD using the formula: LogD = log ( [Compound]octanol / [Compound]aqueous ) The experiment should be performed in triplicate.
Ionization Constant (pKa)
Expertise & Experience: The pKa dictates the charge state of a molecule at a given pH, which profoundly influences its solubility, membrane permeability, and ability to interact with charged residues in a target's binding site.[9] The this compound core contains a lactam. The nitrogen atom in a lactam is generally considered non-basic because its lone pair of electrons is delocalized by resonance with the adjacent carbonyl group. Therefore, the core itself is neutral. However, derivatives frequently incorporate acidic or basic functional groups, and determining their pKa values is essential.
Causality Behind Experimental Choice: Potentiometric titration is a highly reliable and direct method for determining pKa. It involves monitoring the pH of a solution as a titrant (acid or base) is added, allowing for the precise determination of the inflection point corresponding to the pKa.
Trustworthiness (Self-Validating Protocol): The protocol's reliability is ensured by calibrating the pH meter with standard buffers immediately before use and by using a co-solvent system for poorly soluble compounds, with subsequent correction to obtain the aqueous pKa.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
System Setup: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).
-
Sample Preparation: Accurately weigh and dissolve the test compound in a suitable solvent. For compounds with poor water solubility, a co-solvent system (e.g., methanol/water or DMSO/water) is used. Add a known concentration of standardized HCl (for a basic pKa) or NaOH (for an acidic pKa).
-
Titration: Place the solution in a jacketed beaker at a constant temperature (25°C) and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized titrant (NaOH for a basic pKa, HCl for an acidic pKa).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, specialized software can analyze the first or second derivative of the titration curve to pinpoint the equivalence point and calculate the pKa.
-
Correction: If a co-solvent was used, the apparent pKa (psKa) must be corrected to determine the aqueous pKa using a Yasuda-Shedlovsky plot or similar established method.
Chemical Stability
Expertise & Experience: A drug must be stable enough to survive manufacturing, storage, and the physiological environment of the body to reach its target. The amide bond within the lactam ring of this compound is a potential site of hydrolytic cleavage.[10][11][12][13] While the gem-dimethyl groups may offer some steric hindrance, assessing stability across a range of pH values and temperatures is non-negotiable.
Causality Behind Experimental Choice: A systematic study using buffered solutions at different pH values (mimicking the stomach, blood, and intestines) and temperatures (refrigerated, room, and accelerated conditions) provides a comprehensive stability profile. HPLC is the method of choice for this analysis as it can separate the parent compound from its degradation products, making it a "stability-indicating" method.
Trustworthiness (Self-Validating Protocol): This protocol is self-validating by including a time-zero (T=0) measurement as the baseline and monitoring the appearance of degradation products alongside the disappearance of the parent compound.
Experimental Protocol: pH-Dependent Hydrolytic Stability Study
-
Buffer Preparation: Prepare a series of buffers across a relevant pH range, such as pH 1.2 (simulated gastric fluid), pH 7.4 (physiological), and pH 9.0 (basic).
-
Sample Incubation: Prepare stock solutions of the test compound in an organic solvent (e.g., acetonitrile). Spike a small volume of the stock solution into each buffer to a final concentration within the analytical range (e.g., 10 µg/mL). Rationale: Keeping the organic solvent content low (<1%) minimizes its effect on the reaction.
-
Time Points: Aliquot the solutions into separate vials for each time point and store them at a constant temperature (e.g., 40°C for accelerated stability).
-
Analysis: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial, quench the reaction if necessary (e.g., by adding an equal volume of mobile phase), and analyze immediately by a validated stability-indicating HPLC-UV method.
-
Data Processing: Quantify the peak area of the parent compound at each time point. Plot the natural logarithm of the parent concentration versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t1/2) can be calculated as 0.693 / k.
Data Presentation and Visualization
For effective decision-making, data must be presented clearly.
Table 1: Illustrative Physicochemical Profile of a Hypothetical Derivative
| Property | Method | Conditions | Result | Implication for Drug Development |
| Thermodynamic Solubility | Shake-Flask | pH 7.4, 25°C | 55 µg/mL | Moderate solubility; may require formulation enhancement for oral delivery. |
| Lipophilicity (LogD) | Shake-Flask | pH 7.4 | 2.8 | Good balance for membrane permeability and avoiding excessive non-specific binding. |
| Ionization Constant (pKa) | Potentiometric Titration | 25°C, Aqueous | 8.5 (Basic) | Primarily ionized in the stomach (pH ~2), soluble. Mixed population at intestinal pH, good for absorption. |
| Chemical Stability (t1/2) | HPLC | pH 7.4, 40°C | > 48 hours | High stability under physiological conditions, suggesting a good shelf-life and in vivo robustness. |
Diagrams of Key Workflows and Concepts
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for a Chemical Stability Study.
Caption: Interplay of Physicochemical Properties and ADME.
Application in Drug Development: An Integrated Perspective
No single property determines success. A medicinal chemist must skillfully navigate the multi-parameter optimization challenge. For instance, increasing lipophilicity to enhance membrane permeability might simultaneously decrease aqueous solubility and increase metabolic liability.
Consider the development of piperidinone-based inhibitors of the MDM2-p53 protein-protein interaction, a promising strategy in oncology.[14] An initial hit might have high potency in a biochemical assay but fail in cell-based assays due to poor permeability (suboptimal LogD). A chemist might add a small, non-polar group to the scaffold. This increases LogD, improving cell entry and cellular potency. However, this modification might also reduce solubility. To counteract this, a distal basic nitrogen could be introduced, whose pKa ensures it is protonated and highly soluble at gastric pH for absorption, while being partially neutral at blood pH to allow for tissue distribution. Throughout this process, the stability of the lactam ring must be monitored to ensure the compound remains intact.
This iterative cycle of design, synthesis, and testing—guided by a deep understanding of the physicochemical principles and methodologies outlined in this guide—is the essence of modern drug discovery. The this compound scaffold provides a robust and versatile platform for executing this strategy, enabling the creation of novel therapeutics with optimized properties for clinical success.
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Discovery and history of 3,5,5-Trimethylpiperidin-2-one synthesis
An In-depth Technical Guide to the Synthesis of 3,5,5-Trimethylpiperidin-2-one
Abstract
This compound is a δ-lactam, a member of the broader class of piperidinone heterocyclic compounds. Molecules within this class are recognized as privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1] They serve as crucial intermediates and core structures for drugs targeting cancer, central nervous system disorders, and microbial infections.[2][3][4] This guide provides a comprehensive overview of the primary synthetic pathway to this compound, focusing on the historical and mechanistic principles that underpin its creation. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the foundational Beckmann rearrangement, a cornerstone reaction in the synthesis of lactams from cyclic ketoximes.
Introduction: The Piperidinone Core and Its Significance
The piperidinone ring system is a six-membered heterocyclic motif containing a nitrogen atom and a carbonyl group. Its structural rigidity, combined with the capacity for substitution at various positions, makes it an ideal framework for designing molecules that can interact with biological targets with high specificity.[1] The presence of the lactam functionality offers a combination of hydrogen bond donor and acceptor capabilities, crucial for molecular recognition in biological systems. While the broader class of piperidones is well-explored, the synthesis of specific analogues like this compound is rooted in classic organic reactions that have been refined over more than a century. The most prominent and industrially significant of these is the Beckmann rearrangement.[5][6]
Primary Synthetic Route: The Beckmann Rearrangement
The most direct and historically significant method for the synthesis of this compound proceeds via the Beckmann rearrangement of the corresponding ketoxime. This reaction, named after German chemist Ernst Otto Beckmann, transforms an oxime into an amide or, in the case of a cyclic oxime, a lactam.[5] The industrial synthesis of Nylon 6 from caprolactam, which is produced via the Beckmann rearrangement of cyclohexanone oxime, stands as a testament to the reaction's utility and scalability.[6][7]
The synthesis can be logically divided into three main stages:
-
Precursor Synthesis : Formation of 3,5,5-Trimethylcyclohexanone.
-
Oximation : Conversion of the ketone to its oxime.
-
Rearrangement : The acid-catalyzed rearrangement of the oxime to the target lactam.
Stage 1: Precursor Synthesis from Isophorone
The journey begins with a common industrial feedstock, isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). The α,β-unsaturated double bond in isophorone must be reduced to yield the saturated ketone precursor, 3,5,5-trimethylcyclohexanone (also known as dihydroisophorone).
-
Causality of Experimental Choice : Catalytic hydrogenation is the preferred method for this transformation. It offers high selectivity for the reduction of the carbon-carbon double bond while leaving the carbonyl group intact. Catalysts like palladium on carbon (Pd/C) or nickel are effective under hydrogen pressure. This selectivity is crucial for preventing over-reduction to the corresponding alcohol. Isophorone is known to be metabolized in vivo to intermediates including dihydroisophorone, highlighting the stability of this saturated ketone.[8]
Stage 2: Oximation of 3,5,5-Trimethylcyclohexanone
The saturated ketone is converted into its corresponding oxime through a condensation reaction with hydroxylamine.
-
Mechanism Insight : The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon. This is followed by proton transfer and subsequent dehydration to form the C=N double bond of the oxime. The reaction is typically carried out in the presence of a weak base (e.g., sodium acetate) to neutralize the acid released from the hydroxylamine salt (e.g., NH₂OH·HCl), driving the equilibrium towards product formation.
Stage 3: The Beckmann Rearrangement of the Oxime
This is the pivotal step where the carbon skeleton is rearranged to incorporate the nitrogen atom into the ring, expanding it to the δ-lactam.
-
Mechanism and Causality : The Beckmann rearrangement is initiated by converting the oxime's hydroxyl group into a good leaving group, typically through protonation by a strong acid (e.g., sulfuric acid, polyphosphoric acid) or reaction with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[5][6] Once activated, a concerted migration of the alkyl group that is anti-periplanar to the leaving group occurs. The migrating group attacks the nitrogen atom, displacing the leaving group (e.g., H₂O) and forming a highly reactive nitrilium ion intermediate.[9] This intermediate is then attacked by water, and subsequent tautomerization yields the final lactam product.[7][9]
-
Stereospecificity : The anti-migration is a key feature of the reaction. For ketoximes, this means the group on the opposite side of the C=N bond from the hydroxyl group is the one that migrates. In the case of the symmetrical intermediate derived from 3,5,5-trimethylcyclohexanone, either of the two α-carbon groups can migrate, leading to the desired this compound.
The overall synthetic workflow is visualized below.
The detailed mechanism of the key rearrangement step is illustrated in the following diagram.
Experimental Protocols & Data
Detailed Synthesis Protocol
Part A: Synthesis of 3,5,5-Trimethylcyclohexanone from Isophorone
-
A high-pressure autoclave is charged with isophorone and a catalytic amount (e.g., 1-5 mol%) of palladium on carbon (10% Pd/C).
-
Methanol or ethanol is added as a solvent.
-
The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 50-100 psi).
-
The mixture is heated (e.g., 50-80 °C) and stirred vigorously until hydrogen uptake ceases.
-
After cooling and venting, the catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure, and the resulting crude 3,5,5-trimethylcyclohexanone is purified by vacuum distillation.
Part B: Synthesis of 3,5,5-Trimethylcyclohexanone Oxime
-
To a solution of 3,5,5-trimethylcyclohexanone in ethanol, an aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl, ~1.1 equivalents) and sodium acetate (NaOAc, ~1.5 equivalents) is added.
-
The mixture is heated at reflux for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the bulk of the ethanol is removed under reduced pressure.
-
Water is added, and the crude oxime product, which may precipitate as a solid, is collected by filtration. If it remains an oil, it is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).
Part C: Beckmann Rearrangement to this compound
-
The purified 3,5,5-trimethylcyclohexanone oxime is slowly and carefully added in portions to a stirred, pre-cooled (0 °C) vessel containing concentrated sulfuric acid or polyphosphoric acid (PPA).
-
The reaction is highly exothermic and the temperature must be carefully controlled (e.g., kept below 25 °C during addition).
-
After the addition is complete, the mixture is allowed to warm to room temperature and then heated (e.g., 100-120 °C) for 1-2 hours.
-
The reaction mixture is cooled and then cautiously poured onto crushed ice.
-
The acidic solution is neutralized by the slow addition of a concentrated base (e.g., NaOH or NH₄OH solution), which causes the crude lactam to precipitate.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization from a solvent such as acetone or ethyl acetate.
Summary of Reaction Conditions
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| Hydrogenation | Isophorone, H₂, Pd/C | Methanol | 50-80 °C | >90% |
| Oximation | Ketone, NH₂OH·HCl, NaOAc | Ethanol/Water | Reflux | 85-95% |
| Rearrangement | Oxime, H₂SO₄ or PPA | Neat | 100-120 °C | 70-85% |
Alternative Synthetic Considerations
While the Beckmann rearrangement is the most established route, modern organic synthesis offers other strategies for constructing piperidinone rings that could theoretically be applied. These include:
-
Ring-Closing Metathesis (RCM): A diene precursor containing an amine and an ester could be cyclized.
-
Cyclization of Amino Acids: The intramolecular cyclization of a 5-amino-3,5-dimethylhexanoic acid derivative could form the lactam ring.[10]
-
Reductive Cyclization: The cyclization of γ-cyanoketones or related precursors can also yield piperidone structures.[11]
These methods, however, often require more complex starting materials and are less direct for this specific substitution pattern compared to the classic Beckmann approach starting from readily available isophorone.
Conclusion
The synthesis of this compound is a classic example of applying a foundational named reaction to a specific molecular target. The pathway from isophorone via a Beckmann rearrangement is efficient, high-yielding, and relies on well-understood chemical principles. For researchers and drug development professionals, understanding this history and the mechanistic details of the synthesis is crucial. It not only provides a practical route to a valuable heterocyclic building block but also illustrates the enduring power of fundamental organic chemistry in solving modern synthetic challenges. The piperidinone core remains a central feature in the development of new therapeutics, and its synthesis is a key skill in the repertoire of the medicinal chemist.
References
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Beckmann rearrangement. (2023, December 26). In Wikipedia. Retrieved January 18, 2026, from [Link]
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Beckmann Rearrangement. (n.d.). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
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Wang, Y., et al. (2015). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Chemical Research. Retrieved January 18, 2026, from [Link]
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Sun, D., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 5(8), 922-927. Retrieved January 18, 2026, from [Link]
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A modified Beckmann rearrangement for the facile synthesis of amidines and imidates via imidoyl fluoride intermediates. (2023). RSC Advances, 13(50), 35058-35062. Retrieved January 18, 2026, from [Link]
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Li, Y., et al. (2014). Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold. Molecules, 19(2), 2655-2673. Retrieved January 18, 2026, from [Link]
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Piperidine Synthesis. (1988). Defense Technical Information Center. Retrieved January 18, 2026, from [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
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Truhaut, R., et al. (1974). [Metabolic transformations of the trimethyl - 3,5,5, cyclohexene-2, one-1 (isophorone)]. Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences. Serie D: Sciences Naturelles, 278(10), 1333-1336. Retrieved January 18, 2026, from [Link]
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Goel, K. K., et al. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. ResearchGate. Retrieved January 18, 2026, from [Link]
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3,5,5-Trimethylpiperidin-2-one crystal structure analysis
An In-Depth Technical Guide to the Prospective Crystal Structure Analysis of 3,5,5-Trimethylpiperidin-2-one
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of this compound, a substituted lactam with potential applications in medicinal chemistry and materials science. While a published crystal structure for this specific molecule is not currently available in open crystallographic databases, this document outlines the anticipated structural features and provides a detailed, field-proven methodology for its determination. Drawing upon crystallographic data from closely related piperidinone derivatives, we predict the likely molecular conformation, hydrogen bonding motifs, and crystal packing. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive analysis and a practical, step-by-step protocol for obtaining and interpreting the crystal structure of this and similar heterocyclic compounds.
Introduction: The Significance of this compound
The piperidine ring is a ubiquitous scaffold in a vast array of natural products and pharmaceutically active compounds.[1] Its derivatives, particularly piperidinones, exhibit a wide range of biological activities, including bactericidal and fungicidal properties.[2] The specific substitution pattern of this compound, featuring a lactam functionality and gem-dimethyl groups, presents an interesting case for stereochemical and supramolecular analysis. The gem-dimethyl group at the C5 position is expected to significantly influence the puckering of the six-membered ring, while the lactam N-H and carbonyl groups provide well-defined hydrogen bond donor and acceptor sites, respectively.
Understanding the three-dimensional structure of this molecule at atomic resolution is paramount for several reasons:
-
Structure-Activity Relationship (SAR) Studies: A precise molecular geometry is essential for computational modeling and docking studies in drug discovery, enabling the rational design of more potent and selective analogues.
-
Polymorphism Screening: The ability to form robust hydrogen bonds suggests the potential for polymorphism, where different crystalline forms of the same compound can exhibit varied physical properties such as solubility and bioavailability.
-
Crystal Engineering: Knowledge of the primary intermolecular interactions allows for the design of co-crystals and other multi-component crystalline materials with tailored properties.
Predicted Molecular Geometry and Conformation
Based on extensive studies of related piperidinone structures, the six-membered ring of this compound is anticipated to adopt a chair conformation .[2][3][4] This conformation minimizes torsional and steric strain. The presence of the sp²-hybridized carbonyl carbon (C2) and the adjacent nitrogen atom will likely lead to a slight flattening of the ring in that region.
The substituents are expected to orient themselves to minimize steric hindrance. The methyl group at the C3 position could potentially exist in either an axial or equatorial position, though the equatorial orientation is generally more stable. The gem-dimethyl groups at C5 will have one methyl group in an axial and the other in an equatorial position.
Experimental Workflow for Crystal Structure Determination
The determination of the crystal structure of this compound would follow a well-established experimental pipeline.
Synthesis and Crystallization
The synthesis of N-protected 3-methylpiperidin-2-one has been reported, providing a potential route to the title compound.[5] A general overview of synthesis and crystallization procedures for piperidin-4-ones also offers valuable strategies.[1][6]
Protocol for Crystallization:
-
Compound Purification: The synthesized this compound must be purified to the highest possible degree (>99%) using techniques such as column chromatography or recrystallization.
-
Solvent Screening: A range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and binary mixtures) should be screened for suitable solubility. The ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown using one of the following methods:
-
Slow Evaporation: A saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility and promotes crystal growth.
-
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
This is the definitive technique for determining the atomic arrangement within a crystal.
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using cryo-oil.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. Data are collected using a modern diffractometer equipped with a CCD or CMOS detector (e.g., a Bruker Kappa APEXII).[3][4] X-rays are generated using a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) source.
-
Data Processing: The collected diffraction images are processed using specialized software (e.g., Bruker's APEX suite). This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of the reflections, and applying corrections for factors like absorption.[3]
Structure Solution and Refinement
-
Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. Direct methods or dual-space algorithms, as implemented in programs like SHELXT or SIR92, are commonly used.[3]
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[3] This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints.
The workflow for crystal structure determination is summarized in the diagram below.
Caption: Experimental workflow for crystal structure analysis.
Predicted Crystallographic Data and Intermolecular Interactions
While the precise unit cell parameters and space group cannot be known without experimental data, we can predict the key structural features based on analogous molecules.
Predicted Crystallographic Parameters
The table below presents hypothetical, yet realistic, crystallographic data for this compound, based on typical values for small organic molecules.
| Parameter | Predicted Value |
| Chemical Formula | C₈H₁₅NO |
| Formula Weight | 141.21 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules) |
| Molecules per unit cell (Z) | 4 |
| Temperature | 100 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | < 0.05 for a well-refined structure |
Dominant Intermolecular Interaction: Hydrogen Bonding
The most significant intermolecular interaction governing the crystal packing of this compound will be the hydrogen bond between the lactam N-H donor and the carbonyl oxygen acceptor. This is a classic and robust interaction in medicinal chemistry and crystal engineering.[7][8]
It is highly probable that these N-H···O=C hydrogen bonds will link molecules into one-dimensional chains or dimers. In many related piperidone crystal structures, molecules are linked by N—H⋯O hydrogen bonds to form chains.[2][3] The specific arrangement will depend on the steric influence of the methyl groups. These primary chains will then pack together, stabilized by weaker van der Waals forces, to form the three-dimensional crystal lattice.
The diagram below illustrates the likely hydrogen-bonded chain motif.
Caption: Predicted N-H···O hydrogen bonding chain motif.
Conclusion
This technical guide provides a scientifically grounded, predictive analysis and a detailed experimental roadmap for the crystal structure determination of this compound. By leveraging data from analogous structures, we anticipate a chair conformation for the piperidinone ring and a crystal packing dominated by robust N-H···O=C hydrogen bonds. The provided protocols for synthesis, crystallization, and X-ray diffraction analysis represent a self-validating system for obtaining high-quality crystallographic data. The successful elucidation of this structure will provide critical insights for its potential applications in drug design and materials science, serving as a foundational piece of information for further research and development.
References
-
Govindaraju, C., Valliappan, R., & Sundari, V. (2012). 3,3,5,5-Tetramethyl-r-2,c-6-diphenylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2097. [Link]
-
Govindaraju, C., Valliappan, R., & Sundari, V. (2012). (PDF) 3,3,5,5-Tetramethyl-r-2,c-6-diphenylpiperidin-4-one. ResearchGate. [Link]
-
Eryanti, Y., et al. (2015). Crystal structures of 3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one and 3,5-bis[(E)-2-chlorobenzylidene]-1-methylpiperidin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1055–o1059. [Link]
-
Manimaran, A., et al. (2014). Crystal structure of 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o763–o764. [Link]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 107169, 3-Methylpiperidin-2-one. [Link]
-
Li, W., et al. (2015). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Chemical Research, 39(1), 1-4. [Link]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
Eryanti, Y., et al. (2015). (PDF) Crystal structures of 3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one and 3,5-bis[(E)-2-chlorobenzylidene]-1-methylpiperidin-4-one. ResearchGate. [Link]
-
Cambridge MedChem Consulting. (2023). Molecular Interactions. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
Bissantz, C., Kuhn, B., & Stahl, M. (2010). A Medicinal Chemist's Guide to Molecular Interactions. Journal of Medicinal Chemistry, 53(14), 5061–5084. [Link]
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Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 3,5,5-Trimethylpiperidin-2-one
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The stereochemical arrangement of substituents on the piperidine ring is often critical for biological activity, making the development of stereoselective synthetic methods a paramount objective in drug discovery and development. This guide provides a comprehensive overview and detailed protocols for a proposed stereoselective synthesis of 3,5,5-trimethylpiperidin-2-one, a chiral substituted δ-lactam.
While a direct, validated protocol for this specific molecule is not extensively documented in peer-reviewed literature, this document outlines a robust and scientifically sound strategy based on well-established principles of asymmetric synthesis. The core of the proposed methodology lies in the diastereoselective alkylation of a chiral N-acyl derivative of 5,5-dimethylpiperidin-2-one. This approach offers a high degree of stereocontrol and is adaptable for the synthesis of various chiral piperidinone derivatives.
This document is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry. The protocols are designed to be executed in a standard laboratory setting.
Proposed Stereoselective Synthetic Strategy: Diastereoselective Alkylation
The overall synthetic strategy is a multi-step process that begins with the synthesis of the racemic 5,5-dimethylpiperidin-2-one core. A chiral auxiliary is then attached to this core to facilitate a highly diastereoselective methylation at the C3 position. Finally, the chiral auxiliary is removed to yield the desired enantiomerically enriched this compound.
Workflow of the Proposed Synthesis
Caption: Overall workflow for the stereoselective synthesis of this compound.
Part 1: Synthesis of Racemic 5,5-Dimethylpiperidin-2-one
The foundational step is the synthesis of the racemic lactam, 5,5-dimethylpiperidin-2-one. A reliable method for this transformation is the Beckmann rearrangement of 3,3-dimethylcyclopentanone oxime.[2][3][4] The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide, and in the case of cyclic oximes, it results in a ring-expanded lactam.[5][6]
Protocol 1.1: Synthesis of 3,3-Dimethylcyclopentanone Oxime
Materials:
-
3,3-Dimethylcyclopentanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or Pyridine
-
Ethanol (EtOH)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3,3-dimethylcyclopentanone (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Evaporate the solvent to yield crude 3,3-dimethylcyclopentanone oxime, which can be used in the next step without further purification or can be purified by recrystallization.
Protocol 1.2: Beckmann Rearrangement to (±)-5,5-Dimethylpiperidin-2-one
Materials:
-
3,3-Dimethylcyclopentanone oxime
-
Polyphosphoric acid (PPA) or concentrated Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, add polyphosphoric acid (PPA) and heat to approximately 80-100 °C.
-
Slowly add 3,3-dimethylcyclopentanone oxime (1.0 eq) to the hot PPA with vigorous stirring.
-
Continue stirring at this temperature for 30-60 minutes.
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solution under reduced pressure to obtain crude (±)-5,5-dimethylpiperidin-2-one. The product can be purified by column chromatography or recrystallization.
Part 2: Diastereoselective Methylation
This part is the core of the stereoselective synthesis, where a chiral auxiliary is employed to direct the incoming methyl group to a specific face of the molecule. We propose the use of a "SuperQuat" chiral auxiliary, specifically a derivative of (S)-4-benzyl-5,5-dimethyloxazolidin-2-one, due to its demonstrated high efficacy in directing stereoselective alkylations.[7][8]
Mechanism of Diastereoselective Alkylation
Caption: Mechanism of the diastereoselective methylation step.
Protocol 2.1: Attachment of the Chiral Auxiliary
Materials:
-
(±)-5,5-Dimethylpiperidin-2-one
-
n-Butyllithium (n-BuLi) in hexanes
-
(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one
-
Acyl chloride or anhydride corresponding to the desired N-acyl group (e.g., propionyl chloride)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution (NH₄Cl)
Equipment:
-
Schlenk flask or oven-dried glassware under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a solution of (±)-5,5-dimethylpiperidin-2-one (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the solution at -78 °C for 30 minutes.
-
In a separate flask, prepare the N-acyl derivative of the chiral auxiliary. For example, react (S)-4-benzyl-5,5-dimethyloxazolidin-2-one with propionyl chloride in the presence of a base like triethylamine.
-
Add the activated chiral N-acyl oxazolidinone (1.0 eq) to the lactam anion solution at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting chiral N-acyl-5,5-dimethylpiperidin-2-one by flash column chromatography.
Protocol 2.2: Diastereoselective α-Methylation
Materials:
-
Chiral N-Acyl-5,5-dimethylpiperidin-2-one
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution (NH₄Cl)
Equipment:
-
Schlenk flask or oven-dried glassware under an inert atmosphere
-
Magnetic stirrer
-
Syringes
-
Low-temperature bath
Procedure:
-
Dissolve the chiral N-acyl-5,5-dimethylpiperidin-2-one (1.0 eq) in anhydrous THF in a Schlenk flask.
-
Cool the solution to -78 °C.
-
Slowly add LDA (1.1 eq) dropwise to the solution and stir for 1 hour at -78 °C to form the chiral enolate.
-
Add freshly distilled methyl iodide (1.5 eq) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction with saturated NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.
Protocol 2.3: Cleavage of the Chiral Auxiliary
Materials:
-
Diastereomerically enriched N-acyl-3,5,5-trimethylpiperidin-2-one
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the N-acylated piperidinone (1.0 eq) in a mixture of THF and water at 0 °C.
-
Add an aqueous solution of lithium hydroxide (4.0 eq) and 30% hydrogen peroxide (4.0 eq) dropwise.
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the excess peroxide with a saturated solution of sodium sulfite (Na₂SO₃).
-
Extract the mixture with ethyl acetate. The desired this compound will be in the organic phase, and the chiral auxiliary can be recovered from the aqueous phase after acidification and extraction.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by flash column chromatography to obtain the enantiomerically enriched this compound.
Data Presentation and Characterization
The success of the synthesis should be monitored and confirmed at each step using appropriate analytical techniques.
| Step | Product | Analytical Techniques for Characterization | Expected Outcome |
| 1.1 Oximation | 3,3-Dimethylcyclopentanone Oxime | ¹H NMR, ¹³C NMR, GC-MS | Disappearance of ketone carbonyl signal, appearance of oxime signals. |
| 1.2 Beckmann | (±)-5,5-Dimethylpiperidin-2-one | ¹H NMR, ¹³C NMR, GC-MS, IR | Characteristic amide carbonyl stretch in IR, correct NMR spectral data. |
| 2.1 Auxiliary Attachment | Chiral N-Acyl-5,5-dimethylpiperidin-2-one | ¹H NMR, ¹³C NMR, HRMS, Chiral HPLC | NMR signals corresponding to both the piperidinone and the chiral auxiliary. |
| 2.2 Methylation | Diastereomerically Enriched N-Acyl-3,5,5-trimethylpiperidin-2-one | ¹H NMR, ¹³C NMR, Chiral HPLC | New methyl signal in NMR, determination of diastereomeric ratio by HPLC. |
| 2.3 Auxiliary Cleavage | (3R/S)-3,5,5-Trimethylpiperidin-2-one | ¹H NMR, ¹³C NMR, Chiral HPLC, Polarimetry | Final product characterization, determination of enantiomeric excess (ee). |
Conclusion
The protocols detailed in this application note provide a robust and conceptually sound pathway for the stereoselective synthesis of this compound. By leveraging the power of chiral auxiliary-mediated diastereoselective alkylation, this methodology allows for the controlled introduction of a key stereocenter. The principles and techniques described herein are not only applicable to the target molecule but can also be adapted for the synthesis of a broader range of chiral substituted piperidinones, which are valuable building blocks in the pursuit of novel therapeutics. Researchers are encouraged to optimize the reaction conditions for their specific needs and to employ rigorous analytical methods to ensure the stereochemical integrity of the final products.
References
- D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Substituted Piperidines. Aldrichimica Acta, 39(3), 67-80.
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3,3-dimethyl valerolactone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
- Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.
-
European Journal of Organic Chemistry. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Available at: [Link]
-
Pharmaceuticals. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
RSC Publishing. (2021). β-Methyl-δ-valerolactone-containing Thermoplastic Poly(ester-amide)s: Synthesis, Mechanical Properties, and Degradation. Available at: [Link]
-
Molecules. (2012). A General Synthesis of Bis-indolylpiperazine-2,5-diones. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Available at: [Link]
-
ResearchGate. (2019). SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of α-Alkyl and β-Alkyl Aldehydes. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2014). SuperQuat chiral auxiliaries: design, synthesis, and utility. Available at: [Link]
-
Scholars Research Library. (2012). Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. Available at: [Link]
-
ResearchGate. (2016). Synthesis of New β-enaminones of Isoquinolines with 5,5-dimethyl-cyclohexanedione. Available at: [Link]
-
ResearchGate. (2002). Diastereoselective Synthesis of Chiral Methyl 2-Piperidin-2-ylpropanoates. Available at: [Link]
-
University of Bath's research portal. (n.d.). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Retrieved from [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
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- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Beckmann Rearrangement [organic-chemistry.org]
- 7. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. SuperQuat chiral auxiliaries: design, synthesis, and utility - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Asymmetric Synthesis of 3,5,5-Trimethylpiperidin-2-one
Introduction: The Significance and Challenge of Chiral Piperidinones
The piperidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] Specifically, substituted piperidin-2-ones act as key intermediates and pharmacophores for a range of therapeutic targets, including antiviral, antitumor, and antipsychotic agents.[3] The compound 3,5,5-trimethylpiperidin-2-one presents a unique synthetic challenge: the stereoselective construction of the chiral center at the C3 position adjacent to a quaternary center at C5. Achieving high enantiopurity is critical, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.
Traditional synthetic methods often result in racemic mixtures, requiring costly and inefficient resolution steps. Modern asymmetric catalysis offers a more elegant and atom-economical solution, employing small amounts of a chiral catalyst to steer the reaction towards a single desired enantiomer. This guide provides an in-depth exploration of the asymmetric synthesis of this compound, focusing on the application of chiral organocatalysts in an intramolecular aza-Michael addition—a robust and highly effective strategy for the formation of the piperidine ring.[1][4]
Core Strategy: Intramolecular Aza-Michael Addition
The most direct and widely explored pathway to chiral 2-piperidinones is the intramolecular aza-Michael addition.[4][5][6] This reaction involves the cyclization of an N-tethered α,β-unsaturated amide or ester. The key to success lies in the catalyst's ability to control the facial selectivity of the nucleophilic attack of the nitrogen atom onto the Michael acceptor, thereby establishing the stereochemistry at the C3 position.
Mechanism of Organocatalytic Activation
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, often providing excellent stereocontrol under mild conditions without the need for toxic or expensive heavy metals.[4] For the aza-Michael reaction, bifunctional catalysts such as chiral squaramides or cinchona alkaloid derivatives are particularly effective.[4][7] These catalysts operate through a dual activation mechanism, engaging both the nucleophile (the amine) and the electrophile (the Michael acceptor) simultaneously through non-covalent interactions, typically hydrogen bonding.
This dual activation holds the substrate in a rigid, chiral transition state, lowering the activation energy for the desired pathway while sterically blocking the approach that would lead to the unwanted enantiomer. The result is a highly ordered cyclization that delivers the product with excellent enantiomeric excess (ee).
Caption: Proposed catalytic cycle for the organocatalyzed intramolecular aza-Michael addition.
Comparative Analysis of Catalytic Systems
While organocatalysis is a primary focus, other catalytic strategies are also viable for the synthesis of chiral lactams. The choice of system depends on factors like substrate scope, cost, and scalability.
| Catalyst Type | General Mechanism | Typical Performance (Yield / ee) | Advantages | Disadvantages |
| Chiral Organocatalysts | Non-covalent (H-bonding) or covalent (iminium/enamine) activation.[4][7] | Good to Excellent (70-99% / 90-99% ee)[4] | Metal-free, low toxicity, stable to air/moisture, mild conditions. | Higher catalyst loading (5-20 mol%) may be required. |
| Transition Metal Catalysts | C-H activation, hydroarylation, or related cyclizations using chiral ligands.[8][9] | Moderate to Good (Variable / 80-99% ee)[8][9] | High turnover frequency, broad substrate scope. | Potential metal contamination, sensitivity to air/moisture, expensive ligands. |
| Chiral Auxiliaries | Covalent attachment of a chiral group to guide stereoselective reactions.[10][11] | Good to Excellent (diastereoselectivity >95%)[10] | Highly predictable and reliable stereochemical outcome. | Not truly catalytic (stoichiometric use), requires extra steps for attachment and removal.[11] |
Experimental Protocol: Organocatalytic Synthesis of (S)-3,5,5-Trimethylpiperidin-2-one
This protocol details the asymmetric cyclization of a suitable acyclic precursor, N-benzyl-6-amino-4,4-dimethylhept-2-enamide, using a chiral squaramide catalyst derived from cinchona alkaloids.
Part A: Synthesis of Acyclic Precursor
The precursor can be synthesized via standard amidation protocols from (E)-4,4-dimethylhept-2-enoic acid and a protected 1,2-diaminoethane, followed by reductive amination and N-protection. The detailed synthesis of the precursor is beyond the scope of this protocol but is a critical prerequisite.
Part B: Asymmetric Intramolecular Aza-Michael Cyclization
Materials & Reagents:
-
Substrate: N-benzyl-6-amino-4,4-dimethylhept-2-enamide
-
Catalyst: (1S,2S)-N,N'-Bis(4-nitrophenyl)cyclohexane-1,2-diamine derived squaramide (or similar bifunctional catalyst) (10 mol%)
-
Solvent: Toluene, anhydrous (0.1 M concentration of substrate)
-
Equipment: Oven-dried round-bottom flask with magnetic stir bar, inert atmosphere setup (Nitrogen or Argon), syringe, TLC plates (silica gel 60 F254), column chromatography setup.
Caption: Experimental workflow for the asymmetric cyclization.
Step-by-Step Methodology:
-
Reaction Setup: Place an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen.
-
Reagent Addition: To the flask, add the chiral squaramide catalyst (0.10 mmol, 10 mol%). Dissolve it in anhydrous toluene (10 mL).
-
Substrate Addition: Add the N-benzyl-6-amino-4,4-dimethylhept-2-enamide substrate (1.0 mmol, 1.0 equiv) to the flask.
-
Reaction Conditions: Cool the reaction mixture to 0 °C using an ice bath and stir vigorously.
-
Causality Insight: Lowering the reaction temperature often enhances enantioselectivity by increasing the energetic difference between the two diastereomeric transition states, thus favoring the formation of the major enantiomer.[12]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 24-48 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
-
Analysis:
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) with a hexane/isopropanol mobile phase.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | • Incomplete reaction.• Degradation of starting material or product.• Inefficient purification. | • Increase reaction time or temperature (may decrease ee).• Ensure reagents and solvents are pure and anhydrous.• Optimize chromatography conditions. |
| Low Enantioselectivity (ee) | • Non-optimal catalyst.• Reaction temperature is too high.• Inappropriate solvent.• Racemization during workup or purification. | • Screen different chiral catalysts (e.g., other squaramides, thioureas, or primary amines).• Lower the reaction temperature further (-20 °C or -40 °C).• Screen less polar or more coordinating solvents.[12]• Avoid harsh acidic or basic conditions during workup if the product is susceptible to racemization. |
| Inconsistent Results | • Variable purity of starting materials.• Presence of moisture or oxygen. | • Re-purify starting materials before use.• Use freshly dried solvents and rigorously maintain an inert atmosphere throughout the reaction. |
Conclusion
The asymmetric synthesis of this compound via an organocatalyzed intramolecular aza-Michael addition represents a highly efficient, stereoselective, and scalable method. By carefully selecting a bifunctional chiral catalyst and optimizing reaction parameters such as temperature and solvent, researchers can access this valuable heterocyclic building block in high yield and excellent enantiopurity. This approach avoids the use of stoichiometric chiral auxiliaries and toxic metals, aligning with the principles of green chemistry and providing a robust platform for the development of novel therapeutics.
References
- Asymmetric Synthesis of β-Lactam via Palladium-Catalyzed Enantioselective Intramolecular C(sp3)–H Amidation.
- Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic C
- Synthesis of Chiral Diarylmethylamides via Catalytic Asymmetric Aza-Michael Addition of Amides to ortho-Quinomethanes.
- Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migr
- Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. MDPI.
- Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Mencom.
- Asymmetric Michael Addition Medi
- Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminobor
- Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Technical Support Center: Asymmetric Synthesis of Substituted Lactams. Benchchem.
- Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Deriv
- Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A.
- Chiral auxiliary. Wikipedia.
- An Asymmetric Approach Towards 3-Spiropiperidines. University of York.
- Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online.
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- 4. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
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- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Leveraging 3,5,5-Trimethylpiperidin-2-one in Multi-Component Reactions for Accelerated Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3,5,5-Trimethylpiperidin-2-one in Modern Synthetic Chemistry
In the landscape of contemporary drug discovery and medicinal chemistry, the quest for molecular diversity and complexity is paramount. Multi-component reactions (MCRs) have emerged as a powerful strategy, enabling the synthesis of complex, drug-like molecules in a single, efficient step. The piperidine scaffold is a privileged motif in pharmaceuticals, present in a vast number of approved drugs.[1] This application note explores the untapped potential of a unique building block, This compound , in the realm of MCRs. While direct literature precedent for this specific molecule in MCRs is nascent, its inherent structural features—a cyclic lactam (a masked ketone and a secondary amine) and a sterically defined framework—present a compelling case for its application in generating novel molecular architectures.
This guide will provide a forward-looking perspective, grounded in the established principles of MCRs, to illustrate how this compound can be a versatile synthon. We will delve into its potential roles in cornerstone MCRs like the Ugi and Passerini reactions, offering detailed mechanistic insights and actionable experimental protocols based on analogous systems.
Physicochemical Properties and Synthetic Accessibility
Understanding the inherent reactivity of this compound is crucial for its strategic deployment in MCRs.
| Property | Value | Significance in MCRs |
| Molecular Formula | C₈H₁₅NO | Provides the core scaffold for further functionalization. |
| Molecular Weight | 141.21 g/mol | A relatively small building block, allowing for significant diversity to be added. |
| Key Functional Groups | Lactam (cyclic amide), Secondary Amine (in tautomeric form or upon ring-opening) | Can potentially act as both a carbonyl and an amine component in MCRs. |
| Stereochemistry | Prochiral center at C3 | Offers opportunities for stereoselective transformations. |
The synthesis of substituted piperidones, including structures analogous to this compound, is well-documented, often involving cyclization strategies that can be adapted for its preparation.
Conceptual Framework: this compound as a Bifunctional MCR Component
The unique structure of this compound allows it to be envisioned as a participant in MCRs through two primary activation pathways:
-
As a Carbonyl Component: The lactam carbonyl can exhibit reactivity similar to a ketone, particularly under acidic or Lewis acidic conditions that promote its electrophilicity. This is a common strategy in Ugi reactions involving cyclic ketones.[2]
-
As an Amine Component: The lactam can exist in equilibrium with its tautomeric enamine form, or it can be hydrolyzed in situ to reveal a primary amine and a carboxylic acid. The secondary amine of the piperidine ring can also potentially participate in certain MCRs.
Application in Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCRs, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to generate a dipeptide-like scaffold in a single step.[3][4][5]
Mechanistic Rationale: this compound as the Carbonyl Source
When employed as the carbonyl component, this compound can react with an amine to form a key iminium ion intermediate. This intermediate is then trapped by the isocyanide and the carboxylic acid to yield a spirocyclic piperidone derivative. The steric hindrance provided by the gem-dimethyl group at the C5 position can influence the stereochemical outcome of the reaction.
Caption: Proposed Ugi reaction pathway with this compound.
Experimental Protocol: Synthesis of a Spiro-Piperidone Library via U-4CR
This protocol is a representative example and can be adapted for various amines, carboxylic acids, and isocyanides to generate a library of compounds.
Materials:
-
This compound (1.0 mmol, 141 mg)
-
Benzylamine (1.0 mmol, 107 mg, 109 µL)
-
Acetic Acid (1.0 mmol, 60 mg, 57 µL)
-
tert-Butyl isocyanide (1.0 mmol, 83 mg, 110 µL)
-
Methanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol), benzylamine (1.0 mmol), and acetic acid (1.0 mmol) in methanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add tert-butyl isocyanide (1.0 mmol) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired spiro-piperidone derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome:
The reaction is expected to yield a spirocyclic piperidone with a newly formed stereocenter at the spiro-carbon. The diastereoselectivity will depend on the specific reactants and reaction conditions.
| Component | Role | Diversity Point |
| This compound | Carbonyl | Core Scaffold |
| Amine (e.g., Benzylamine) | Amine | R¹ |
| Carboxylic Acid (e.g., Acetic Acid) | Acid | R² |
| Isocyanide (e.g., tert-Butyl isocyanide) | Isocyanide | R³ |
Application in Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another powerful MCR that combines a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[6]
Mechanistic Rationale: A Tandem Approach
While the direct participation of the lactam carbonyl of this compound in a Passerini reaction is plausible, a more intriguing application involves a post-Passerini cyclization strategy. In this approach, a bifunctional starting material derived from this compound would first undergo a Passerini reaction, followed by an intramolecular cyclization to generate a novel heterocyclic scaffold. For instance, the lactam could be opened to an amino acid, which then participates in the Passerini reaction.
Caption: Conceptual workflow for a Passerini/Cyclization sequence.
Hypothetical Protocol: Synthesis of a Fused Piperidine System
This protocol outlines a conceptual pathway. The initial ring-opening of this compound would need to be optimized.
Part A: Synthesis of the Bifunctional Amino Acid
-
Develop a protocol for the selective hydrolysis of the lactam in this compound to yield the corresponding amino acid. This may involve strong acidic or basic conditions.
-
Protect the resulting amine if necessary for the subsequent Passerini reaction.
Part B: Passerini Reaction and Cyclization
Materials:
-
Derived Amino Acid from Part A (1.0 mmol)
-
Glyoxylic acid (1.0 mmol)
-
tert-Butyl isocyanide (1.0 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Dehydrating agent (e.g., MgSO₄)
-
Cyclization catalyst (e.g., a Lewis acid or base, to be determined based on the structure of the Passerini adduct)
Procedure:
-
To a solution of the derived amino acid (1.0 mmol) and glyoxylic acid (1.0 mmol) in DCM (10 mL), add a dehydrating agent.
-
Stir the mixture for 1 hour at room temperature.
-
Add tert-butyl isocyanide (1.0 mmol) and continue stirring for 24 hours.
-
Monitor the formation of the acyclic Passerini product by TLC.
-
Upon completion, add the appropriate cyclization catalyst and heat or stir at room temperature as required to induce intramolecular cyclization.
-
Work up the reaction and purify the final heterocyclic product by column chromatography.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for the synthesis of novel and diverse molecular scaffolds through multi-component reactions. Its ability to potentially act as both a carbonyl and an amine component opens up a wide range of synthetic possibilities. The protocols and mechanistic insights provided in this application note serve as a foundational guide for researchers to begin exploring the utility of this versatile molecule. The development of MCRs involving this compound will undoubtedly contribute to the rapid generation of compound libraries with high structural complexity, accelerating the pace of drug discovery and development.
References
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC.[Link]
-
Applications of the Ugi reaction with ketones. PMC.[Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar.[Link]
-
Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters.[Link]
-
Passerini reaction. Wikipedia.[Link]
-
The 100 facets of the Passerini reaction. Chemical Science.[Link]
-
Investigation of the Passerini and Ugi reactions in β-lactam aldehydes. Synthetic applications. PubMed.[Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI.[Link]
-
Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews.[Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Applications of the Ugi reaction with ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ugi Four-component Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Enantioselective Alkylation of 3,5,5-Trimethylpiperidin-2-one
Introduction
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive natural products. The stereoselective introduction of substituents, particularly the formation of quaternary stereocenters, remains a significant synthetic challenge. This guide focuses on the enantioselective alkylation of 3,5,5-trimethylpiperidin-2-one, a prochiral lactam, at the C3 position. The creation of this C3-quaternary stereocenter is of high interest for building complex, sp³-rich molecular architectures for drug discovery.
This document provides an in-depth exploration of two robust methodologies for achieving this transformation with high stereocontrol: Chiral Auxiliary-Directed Alkylation and Asymmetric Phase-Transfer Catalysis (PTC) . We will delve into the mechanistic principles behind these strategies, offer detailed, step-by-step protocols, and provide expert insights for optimization and troubleshooting.
Core Concepts: The Chemistry of Lactam Enolates
The cornerstone of C3-alkylation is the generation of a lactam enolate. This is typically achieved by treating the lactam with a strong, non-nucleophilic base at low temperatures to ensure regioselective deprotonation at the α-carbon (C3).
-
Choice of Base: Lithium diisopropylamide (LDA) and potassium hexamethyldisilazide (KHMDS) are commonly employed. The choice of base and its corresponding metal cation (Li⁺, K⁺) can significantly influence the aggregation state and reactivity of the enolate, thereby affecting stereoselectivity.
-
Reaction Conditions: Anhydrous conditions and low temperatures (typically -78 °C) are critical to prevent side reactions such as proton exchange with trace water or self-condensation, and to maintain the kinetic control necessary for high stereoselectivity.
Once formed, this nucleophilic enolate can be intercepted by an electrophile (e.g., an alkyl halide). The challenge lies in controlling the facial selectivity of this addition to produce one enantiomer preferentially.
Methodology I: Chiral Auxiliary-Directed Alkylation
This classic and reliable strategy involves covalently attaching a chiral molecule (the auxiliary) to the lactam nitrogen. The steric bulk and conformational rigidity of the auxiliary effectively shield one face of the resulting enolate, forcing the incoming electrophile to approach from the less hindered face.[1] This method converts the enantioselective challenge into a diastereoselective one, which often results in very high levels of stereocontrol.
Principle of Operation
The process involves three key stages: attachment of the auxiliary, diastereoselective alkylation, and subsequent removal of the auxiliary to reveal the enantioenriched product. A highly effective auxiliary for this purpose can be derived from phenylglycinol, which forms a rigid oxazolopiperidone lactam system that provides excellent stereodirection.[2]
Workflow for Chiral Auxiliary-Directed Alkylation
Caption: Workflow for the chiral auxiliary-mediated alkylation.
Experimental Protocol: Phenylglycinol Auxiliary
Step 1: Attachment of (R)-Phenylglycinol Auxiliary (This step creates the chiral bicyclic lactam system)
-
To a solution of this compound (1.0 equiv) in toluene (0.5 M), add (R)-phenylglycinol (1.1 equiv) and a catalytic amount of p-toluenesulfonic acid (0.05 equiv).
-
Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux for 12-18 hours, until water evolution ceases.
-
Cool the reaction to room temperature, wash with saturated aqueous NaHCO₃ solution, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting bicyclic oxazolopiperidone lactam by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient).
Step 2: Diastereoselective Alkylation
-
CAUTION: This step must be performed under a strictly inert atmosphere (N₂ or Ar) with anhydrous solvents.
-
Dissolve the chiral lactam from Step 1 (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried, three-neck flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add freshly prepared LDA (1.1 equiv, 1.5 M in cyclohexane) dropwise via syringe over 15 minutes. The solution may turn yellow, indicating enolate formation.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide; 1.2 equiv) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography. Analyze the diastereomeric ratio by ¹H NMR or chiral HPLC.
Step 3: Auxiliary Cleavage
-
Dissolve the alkylated lactam (1.0 equiv) in methanol (0.2 M).
-
Add Palladium on carbon (10 wt%, 0.1 equiv) to the solution.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker, ~50 psi) and stir vigorously for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate to yield the crude C3-alkylated this compound.
-
Purify by chromatography or crystallization. Determine the enantiomeric excess (e.e.) by chiral HPLC.
| Alkylating Agent (R-X) | Typical Yield (%) | Diastereomeric Excess (d.e.) |
| Methyl Iodide | 85-95% | >98% |
| Ethyl Iodide | 80-90% | >95% |
| Benzyl Bromide | 90-98% | >98% |
| Allyl Bromide | 75-85% | >95% |
| Table 1: Representative results for chiral auxiliary-directed alkylation. |
Methodology II: Asymmetric Phase-Transfer Catalysis (PTC)
Asymmetric PTC offers a powerful, catalytic alternative to the stoichiometric use of chiral auxiliaries. This method is often more atom-economical and operationally simpler. It relies on a chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from Cinchona alkaloids, to mediate the reaction between the lactam (in the organic phase) and a basic aqueous or solid phase.[3][4]
Principle of Operation
The chiral catalyst forms a tight, chiral ion pair with the lactam enolate. This complex then shuttles from the basic interface into the bulk organic phase. The defined three-dimensional structure of the catalyst shields one face of the enolate within the ion pair, directing the alkylating agent to attack from the opposite face, thus inducing enantioselectivity.[5]
Catalytic Cycle for Asymmetric PTC Alkylation
Caption: The catalytic cycle in phase-transfer alkylation.
Experimental Protocol: PTC Alkylation
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the this compound (1.0 equiv), the chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 0.05-0.10 equiv), and toluene (0.2 M).
-
Addition of Base: Add finely powdered solid potassium hydroxide (KOH) (5.0 equiv). Expert Tip: The physical state of the base is crucial; freshly ground, anhydrous KOH often gives the best results.
-
Stirring: Begin vigorous stirring ( >1000 rpm). Efficient mixing is essential to maximize the interfacial area between the organic solvent and the solid base.
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C). Lower temperatures generally lead to higher enantioselectivity.
-
Alkylation: Add the alkylating agent (1.2 equiv) dropwise to the rapidly stirring suspension.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-48 hours.
-
Workup: Once the reaction is complete, filter off the solid base and wash with toluene. Concentrate the filtrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product by chiral HPLC or SFC.
| Catalyst Type | Alkylating Agent | Temp (°C) | Yield (%) | Enantiomeric Excess (e.e.) |
| Cinchonidinium-derived | Benzyl Bromide | 0 | 92% | 94% |
| Cinchonidinium-derived | Methyl Iodide | -20 | 75% | 88% |
| Quininium-derived | Benzyl Bromide | 0 | 90% | 92% (opposite enantiomer) |
| Table 2: Representative results for PTC alkylation.[3] |
Troubleshooting and Field Insights
-
Low Enantioselectivity in PTC:
-
Cause: Insufficiently tight ion pairing or catalyst degradation.
-
Solution: Screen different catalyst backbones (cinchonidine vs. quinine) and N-aryl groups. Ensure the base is anhydrous. Lower the reaction temperature.
-
-
Low Yield:
-
Cause: Inefficient deprotonation or side reactions. For PTC, this can be due to poor mixing.
-
Solution: For enolate chemistry, ensure strictly anhydrous conditions. For PTC, increase the stirring speed or consider a different solvent system. Check the purity of the alkylating agent.
-
-
O-Alkylation:
-
Cause: The enolate has two nucleophilic sites (carbon and oxygen). More ionic character (e.g., with K⁺ vs. Li⁺) can sometimes favor O-alkylation.
-
Solution: Use less polar, non-coordinating solvents like toluene. The use of lithium-based enolates (as in Methodology I) generally minimizes O-alkylation compared to potassium or phase-transfer systems.
-
Conclusion
Both chiral auxiliary-directed alkylation and asymmetric phase-transfer catalysis provide effective and reliable pathways for the enantioselective synthesis of C3-quaternary 3,5,5-trimethylpiperidin-2-ones.
-
Chiral auxiliaries offer a robust, albeit stoichiometric, method that often delivers exceptionally high stereoselectivity and is less sensitive to minor variations in reaction conditions. It is an excellent choice for initial route-finding and small-scale synthesis where reliability is paramount.[2]
-
Asymmetric PTC represents a more modern, catalytic approach that is highly attractive for its operational simplicity and scalability. While requiring more optimization to identify the ideal catalyst-substrate pairing, it avoids the extra synthetic steps of auxiliary attachment and cleavage, making it a more atom- and step-economical choice for larger-scale applications.[6]
The selection of the appropriate methodology will depend on the specific project goals, scale, and available resources. Both strategies are powerful tools in the hands of synthetic chemists for accessing valuable, enantioenriched building blocks for drug discovery and development.
References
-
Organic Letters. (2025). Enantioselective Organophotocatalytic α-Functionalization of Aldehydes with N-Lactam Radicals: A Viable Strategy for the Telescoped Synthesis of Levetiracetam. ACS Publications. [Link]
-
SFU Summit. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]
-
National Institutes of Health. (2025). Synthesis of Chiral Saturated Heterocycles Bearing Quaternary Centers via Enantioselective β-C(sp3)−H Activation of Lactams. PMC. [Link]
-
Thieme Gruppe. Enantioselective Synthesis of Highly Functionalized γ-Lactam Derivatives. [Link]
-
Squarespace. Enantioselective organocatalysis. [Link]
-
Organic Letters. (2019). Stereoselective Synthesis of Fully Substituted β-Lactams via Metal–Organo Relay Catalysis. ACS Publications. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Oxford Academic. Novel Asymmetric Synthesis of γ-Alkylated Lactones via Successive Alkylation and Reduction of Chiral Cyclic Imides with C2-Symmetry. [Link]
-
The Journal of Organic Chemistry. Asymmetric Synthesis of .beta.-Lactams. Highly Diastereoselective Alkylation of Chiral 2-Cyano Esters. ACS Publications. [Link]
-
National Institutes of Health. Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. PMC. [Link]
-
ResearchGate. Al(OTf)3‐catalyzed synthesis of lactams via cyclization/ionic hydrogenation cascade reactions. [Link]
-
National Institutes of Health. (2018). Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. [Link]
-
ResearchGate. Design of an asymmetric C–H amidation for chiral γ-lactam synthesis. [Link]
-
Royal Society of Chemistry. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. [Link]
-
National Center for Biotechnology Information. Enantioselective phase-transfer catalytic α-alkylation of 2-methylbenzyl tert-butyl malonates. [Link]
-
Industrial Phase-Transfer Catalysis. Chiral Phase-Transfer Catalysis. [Link]
-
J-STAGE. Enantioselective Alkylation Using Optically Active Phase Transfer Catalyst. [Link]
-
National Institutes of Health. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines. [Link]
-
Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). [Link]
-
PubMed. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. [Link]
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- 3. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Strategic Utility of 3,5,5-Trimethylpiperidin-2-one in the Synthesis of Pharmaceutical Intermediates
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically successful pharmaceuticals and natural products.[1][2] Its favorable physicochemical properties, metabolic stability, and ability to present substituents in a defined three-dimensional space make it an invaluable component in drug design.[2] Within the vast chemical space of piperidine derivatives, lactams (cyclic amides) such as 3,5,5-trimethylpiperidin-2-one serve as exceptionally versatile and powerful synthetic intermediates.[3][4] This six-membered cyclic amide, distinguished by a sterically demanding gem-dimethyl group at the C5 position, offers a unique combination of structural rigidity and multiple reactive handles. This application note provides an in-depth exploration of the chemical reactivity of this compound and details a core protocol for its conversion into a highly valuable substituted piperidine scaffold, demonstrating its strategic importance for researchers, medicinal chemists, and drug development professionals.
Introduction: The Synthetic Value of a Substituted Lactam
Lactams are not merely cyclic amides; they are synthons rich with potential. The well-known β-lactam core of penicillin and cephalosporin antibiotics is a testament to their biological significance and synthetic utility.[4][5][6] Beyond β-lactams, larger ring systems like δ-lactams (piperidin-2-ones) provide a direct gateway to the prized piperidine core structure.
This compound is a particularly noteworthy building block for several reasons:
-
Lactam Functionality: The amide bond within the ring can be manipulated in various ways. It can be reduced to the corresponding secondary amine, hydrolyzed to open the ring, or its alpha positions can be functionalized via enolate chemistry.
-
Gem-Dimethyl Group: The two methyl groups at the C5 position create a quaternary center that imparts significant steric influence. This can direct the stereochemical outcome of subsequent reactions, limit conformational flexibility, and enhance the metabolic stability or lipophilicity of derivative molecules—a desirable trait in drug candidates.
-
Chiral Potential: The C3 methyl group introduces a stereocenter. While often used as a racemic mixture, enantiomerically pure forms can serve as chiral building blocks for the asymmetric synthesis of complex targets.
This guide will illuminate the key synthetic transformations possible with this compound and provide a practical, validated protocol for a foundational conversion essential for pharmaceutical intermediate synthesis.
Key Synthetic Transformations & Mechanistic Rationale
The synthetic utility of this compound stems from four primary modes of reactivity. The choice of reagents and reaction conditions allows chemists to selectively target different parts of the molecule to build molecular complexity.
Caption: Key synthetic pathways originating from this compound.
-
N-Functionalization: The lactam nitrogen can be readily deprotonated with a suitable base and subsequently reacted with electrophiles (e.g., alkyl halides, acyl chlorides) to install a wide variety of substituents. This is often a primary step for library synthesis.
-
Lactam Reduction: The conversion of the amide to an amine is arguably the most powerful transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can achieve this, directly yielding the 3,3,5-trimethylpiperidine scaffold. This unmasks a secondary amine, which serves as a crucial handle for subsequent modifications such as reductive amination or coupling reactions.
-
α-Carbon Functionalization: Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can generate an enolate. While deprotonation is possible at both C3 and C6, the significant steric hindrance from the C5 gem-dimethyl group makes functionalization at the C3 position more favorable, allowing for the introduction of new substituents with regiochemical control.
-
Ring Opening: Under hydrolytic (acidic or basic) conditions, the lactam ring can be opened to form a δ-amino acid derivative. This linear product, which retains the substitution pattern of the parent lactam, can be a valuable intermediate for peptidomimetics or other acyclic targets.
Protocol: Synthesis of 3,3,5-Trimethylpiperidine via Lactam Reduction
This protocol details the complete reduction of the lactam carbonyl, a foundational step for leveraging this compound as a precursor to more complex pharmaceutical intermediates.
Principle: Lithium aluminum hydride (LiAlH₄) is a potent nucleophilic reducing agent capable of reducing the amide functionality of the lactam to an amine. The reaction proceeds via the formation of an aluminate complex, which, upon hydrolytic workup, yields the final piperidine product. Extreme caution is necessary when handling LiAlH₄ as it reacts violently with water. The entire procedure must be conducted under a dry, inert atmosphere.
Caption: Experimental workflow for the reduction of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich | Starting material |
| Lithium Aluminum Hydride (LiAlH₄) | 95%, powder | Acros Organics | Extremely reactive with water |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Fisher Scientific | Use freshly distilled or from a solvent system |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | VWR Chemicals | For drying organic layers |
| Deionized Water | N/A | In-house | For workup |
| Sodium Hydroxide (NaOH) Solution | 15% (w/v) aqueous | Prepare fresh | For workup |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | For extraction |
| Diethyl Ether (Et₂O) | ACS Grade | EMD Millipore | For extraction |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck | For reaction monitoring |
Step-by-Step Experimental Procedure
-
Reaction Setup: Equip a flame-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the experiment.
-
Prepare Hydride Suspension: To the flask, add anhydrous THF (50 mL). Carefully and portion-wise, add LiAlH₄ (2.0 eq). Stir the resulting grey suspension at room temperature.
-
Prepare Lactam Solution: In a separate dry flask, dissolve this compound (1.0 eq) in anhydrous THF (25 mL).
-
Addition: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Transfer the lactam solution to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approx. 66 °C) and maintain for 4-6 hours, or until TLC analysis (e.g., 9:1 Dichloromethane:Methanol) shows complete consumption of the starting material.
-
Workup (Fieser Method): CAUTION: This step is highly exothermic and produces hydrogen gas. Cool the reaction mixture to 0 °C. Following the "1-2-3" rule for quenching x g of LiAlH₄, slowly and dropwise add:
-
x mL of water
-
x mL of 15% aqueous NaOH
-
3x mL of water A granular white precipitate of aluminum salts should form.
-
-
Isolation: Stir the mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the solid thoroughly with THF and Ethyl Acetate.
-
Extraction: Combine the filtrate and washes. If two phases are present, separate them. Extract the aqueous layer (if any) with Ethyl Acetate (3 x 30 mL).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude oily residue by fractional distillation under reduced pressure or by silica gel column chromatography to yield 3,3,5-trimethylpiperidine as a colorless liquid.
Data Summary and Characterization
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Appearance | Key Spectroscopic Data (Expected) |
| This compound | C₈H₁₅NO | 141.21 | White solid | ¹H NMR: Distinct signals for C3-CH₃, C5-(CH₃)₂, CH₂ protons. ¹³C NMR: Carbonyl signal ~175 ppm. IR: Strong C=O stretch ~1650 cm⁻¹. |
| 3,3,5-Trimethylpiperidine | C₈H₁₇N | 127.23 | Colorless liquid | ¹H NMR: Disappearance of one C3-H, appearance of N-H proton. ¹³C NMR: Disappearance of carbonyl signal. IR: N-H stretch ~3300 cm⁻¹. |
Conclusion and Future Prospects
This compound is a potent and versatile building block for the synthesis of complex pharmaceutical intermediates. Its unique structural features—a reactive lactam core and a sterically influential gem-dimethyl group—provide chemists with multiple avenues for strategic molecular design. The protocol detailed herein for its reduction to 3,3,5-trimethylpiperidine is a robust and fundamental transformation that unlocks access to a highly valuable substituted piperidine scaffold. The resulting secondary amine is a key functional handle for introducing further diversity, enabling the exploration of novel chemical space in the pursuit of next-generation therapeutics. As drug discovery continues to demand molecules with precisely controlled three-dimensional architecture and optimized ADME properties, the strategic application of thoughtfully designed synthons like this compound will remain indispensable.
References
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Novel and Recent Synthesis and Applications of β-Lactams - PMC. PubMed Central. Available at: [Link]
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Mavacamten - New Drug Approvals. ACS. Available at: [Link]
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Scheme 1. Synthesis of Mavacamten | Download Scientific Diagram. ResearchGate. Available at: [Link]
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Synthetic strategies and medicinal properties of beta-lactams. PubMed. Available at: [Link]
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Some Aspects in the Industrial Synthesis of β—Lactam Antibiotics. De Gruyter. Available at: [Link]
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Stereoselective synthesis of β-lactams: recent examples. Royal Society of Chemistry. Available at: [Link]
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Synthesis of beta-lactams with pi electron-withdrawing substituents. ResearchGate. Available at: [Link]
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(PDF) Mavacamten - new drug for the treatment of hypertrophic cardiomyopathy. ResearchGate. Available at: [Link]
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Mavacamten: A Review of a Novel Therapeutic Approach for Hypertrophic Cardiomyopathy. Bentham Science. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. PubMed Central. Available at: [Link]
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Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Tuoda. Available at: [Link]
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Synthesis of 3,4,5-trisubstituted piperidine via S N 2' reaction | Request PDF. ResearchGate. Available at: [Link]
- RU2123495C1 - Method of synthesis of 1,2,5-trimethyl-4-piperidone. Google Patents.
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Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy - PMC. PubMed Central. Available at: [Link]
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Precursor and chemical trends in illicit drug manufacturing. DEA Diversion Control Division. Available at: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
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Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed. Available at: [Link]
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Application Note: Quantitative Analysis of 3,5,5-Trimethylpiperidin-2-one by HPLC-UV and GC-MS
Abstract: This document provides comprehensive, validated analytical methods for the quantification of 3,5,5-Trimethylpiperidin-2-one, a heterocyclic compound relevant in pharmaceutical synthesis and development. Two orthogonal techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and sensitivity. The guide offers in-depth protocols, from sample preparation to data analysis, explaining the scientific rationale behind key methodological choices to ensure robust and reliable quantification in diverse matrices.
Introduction and Analytical Strategy
This compound is a substituted piperidone, a class of compounds that are crucial intermediates and structural motifs in the synthesis of various pharmaceuticals and biologically active molecules.[1][2] Accurate quantification of this analyte is critical for reaction monitoring, purity assessment of active pharmaceutical ingredients (APIs), and pharmacokinetic studies.
The selection of an analytical method depends on the specific requirements of the assay, including the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This technique is ideal for routine quality control and quantification in relatively clean sample matrices. Its non-destructive nature and simplicity make it a workhorse in many analytical laboratories. A reverse-phase HPLC method with UV detection offers a straightforward and robust approach.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For complex biological matrices or when very low detection limits are required, GC-MS provides superior sensitivity and specificity.[5] The mass spectrometer acts as a highly selective detector, allowing for confirmation of the analyte's identity through its unique fragmentation pattern and minimizing interference from matrix components. Due to the polarity of the secondary amine, a derivatization step is typically employed to enhance volatility and improve chromatographic performance.
Method I: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle and Methodological Rationale
This method employs reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18) and a polar mobile phase. This compound, being a moderately polar compound, will elute at a reasonable retention time under these conditions. An isocratic elution is chosen for its simplicity and robustness, which is suitable for quantifying a single target analyte.[6] UV detection is selected due to its wide availability and sufficient sensitivity for many applications, with the detection wavelength set near the analyte's UV absorbance maximum.
Experimental Protocol: HPLC-UV
A. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (ACS grade)
-
Formic acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
B. Instrumentation and Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1290 Infinity II or equivalent | Provides stable flow and pressure for reproducible results.[7] |
| Column | C18, 250 x 4.6 mm, 5 µm particle size | Standard C18 chemistry provides good retention and peak shape for moderately polar compounds. |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate (pH 4.0, adjusted with Formic Acid) (60:40, v/v) | A buffered mobile phase controls the ionization state of the analyte, ensuring consistent retention. Acetonitrile provides good elution strength.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.[9] |
| Column Temp. | 30°C | Maintaining a constant temperature ensures retention time stability.[9] |
| Detection | UV-Vis Diode Array Detector (DAD) at 220 nm | The carbonyl chromophore in the piperidone ring is expected to absorb in the low UV range. DAD allows for peak purity assessment. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Run Time | 10 minutes | Sufficient time for the analyte to elute and the baseline to stabilize. |
C. Preparation of Solutions
-
Mobile Phase Preparation: Dissolve 1.54 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 4.0 using formic acid. Filter through a 0.22 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
D. Sample Preparation
-
Accurately weigh the sample (e.g., reaction mixture, formulation) containing the analyte.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial before analysis.
E. Method Validation The developed method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its suitability.
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be >0.99.[6]
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate samples at a known concentration. The relative standard deviation (%RSD) should be <2%.[10]
-
Accuracy: Perform a recovery study by spiking a blank matrix with the analyte at three concentration levels (low, medium, high). The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3]
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).[9]
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Method II: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Methodological Rationale
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. For a compound like this compound, direct injection can be challenging due to its polarity and potential for thermal degradation. To overcome this, a derivatization step is essential. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the secondary amine with a nonpolar trimethylsilyl (TMS) group. This process significantly increases the analyte's volatility and thermal stability, leading to improved peak shape and sensitivity.
Quantification is performed in Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect only a few specific, characteristic ions of the derivatized analyte. This drastically reduces chemical noise and enhances sensitivity compared to a full scan mode.[11]
Experimental Protocol: GC-MS
A. Materials and Reagents
-
All reagents listed for HPLC method.
-
Internal Standard (IS), e.g., Heptadecanoic acid or a suitable deuterated analog.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine or Acetonitrile (Anhydrous).
-
Ethyl acetate (GC grade).
-
Sodium sulfate (Anhydrous).
B. Instrumentation and GC-MS Conditions
| Parameter | Condition | Rationale |
| GC-MS System | Agilent 7890B GC with 5977A MS or equivalent | A standard, reliable system for routine GC-MS analysis.[11] |
| Column | DB-5ms or HP-5ms, 30 m x 0.25 mm x 0.25 µm | A nonpolar (5% phenyl)-methylpolysiloxane column is versatile and provides excellent separation for a wide range of derivatized compounds.[11] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250°C | Ensures rapid volatilization of the derivatized sample. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace-level analysis. |
| Oven Program | Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min | The temperature ramp separates analytes based on boiling point, while the final hold ensures elution of all components. |
| MS Source Temp. | 230°C | Standard temperature to promote ionization. |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole mass filter. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching and structural confirmation.[12] |
| Acquisition | Full Scan (m/z 40-450) for identification; SIM for quantification | Full scan is used to identify the analyte and its fragments. SIM mode is used for sensitive and accurate quantification.[11] |
C. Sample Preparation and Derivatization
-
Extraction: For complex matrices (e.g., plasma, urine), perform a liquid-liquid extraction. Acidify the sample, add an internal standard, and extract with ethyl acetate. Collect the organic layer and dry it over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen.[5] For simpler matrices, proceed directly to derivatization after dissolving a known amount in a suitable solvent and evaporating to dryness.
-
Derivatization: To the dried sample residue, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
D. Data Analysis and Interpretation
-
Compound Identification: In full scan mode, identify the TMS-derivatized this compound peak by its retention time and mass spectrum. The mass spectrum is expected to show a molecular ion (M+) and characteristic fragment ions. Key fragmentation pathways for amides and cyclic amines include alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom.[13][14]
-
SIM Ion Selection: From the full scan spectrum, select at least three characteristic and abundant ions for SIM analysis. Typically, a higher mass ion is chosen for quantification (quantifier ion) for better specificity, and two others are used for confirmation (qualifier ions).
-
Quantification: Create a calibration curve by analyzing derivatized standards, plotting the ratio of the analyte quantifier peak area to the internal standard peak area against concentration.
GC-MS Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 8. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. seer.ufrgs.br [seer.ufrgs.br]
- 11. scholars.direct [scholars.direct]
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- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
Mastering the Purification of 3,5,5-Trimethylpiperidin-2-one and Its Derivatives: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed application notes and protocols for the purification of 3,5,5-Trimethylpiperidin-2-one and its analogous derivatives. As a senior application scientist, this document moves beyond simple procedural lists to offer in-depth explanations for experimental choices, ensuring both technical accuracy and practical, field-tested insights. The protocols herein are designed to be self-validating, empowering researchers to achieve high-purity compounds essential for drug discovery and development.
Introduction: The Critical Role of Purity in Piperidinone Scaffolds
Therefore, robust and efficient purification strategies are not merely a matter of good laboratory practice; they are a cornerstone of successful research and development in the pharmaceutical sciences. This guide will explore the most effective techniques for purifying this compound and its derivatives, with a focus on recrystallization and column chromatography.
Understanding the Target Molecule: Physicochemical Properties of this compound
While specific experimental data for this compound is not abundantly available in the public domain, we can infer its likely physicochemical properties based on structurally similar compounds. These estimations are crucial for designing effective purification protocols.
| Property | Estimated Value/Characteristic | Rationale and Implications for Purification |
| Molecular Weight | 141.21 g/mol | A relatively small molecule, suggesting good solubility in a range of organic solvents. |
| Physical State | Likely a low-melting solid or a high-boiling liquid at room temperature. | Based on related compounds like 3-methylpiperidin-2-one (m.p. 64-65 °C) and 1,2,5-trimethyl-4-piperidone (liquid, b.p. ~203 °C).[1][2] This will dictate the choice between recrystallization (for solids) and distillation or chromatography (for liquids). |
| Polarity | Moderately polar | The presence of the lactam (cyclic amide) group imparts polarity, while the trimethyl substitution adds non-polar character. This dual nature allows for solubility in a variety of solvents and is key to chromatographic separation. |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and acetone, as well as chlorinated solvents like dichloromethane. Lower solubility is anticipated in non-polar solvents such as hexane. | The selection of an appropriate solvent system is the most critical parameter for both recrystallization and chromatography. |
Synthesis and Potential Impurities: A Proactive Approach to Purification
A thorough understanding of the synthetic route to this compound is paramount for predicting potential impurities. A common synthetic strategy for substituted piperidin-2-ones involves the cyclization of an appropriate amino acid or ester. For instance, a plausible route could involve the intramolecular cyclization of a δ-amino ester.
Potential impurities arising from such a synthesis could include:
-
Unreacted starting materials: The precursor amino ester or its corresponding acid.
-
Byproducts of side reactions: Such as intermolecular condensation products or elimination products.
-
Reagents and catalysts: Residual acids, bases, or coupling agents used in the synthesis.
A proactive approach involves anticipating these impurities and designing a purification strategy that effectively removes them.
Purification Strategy Workflow
The choice of purification technique depends on the physical state of the crude product and the nature of the impurities. A typical workflow is presented below.
Caption: A decision-making workflow for the purification of this compound.
Application Note 1: Purification by Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a pure form, leaving the impurities dissolved in the mother liquor.[2]
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound, a moderately polar compound, solvent systems of varying polarities should be screened. A mixed solvent system (e.g., ethyl acetate/hexane or ethanol/water) often provides the optimal solubility profile.
-
Cooling Rate: Slow cooling is crucial for the formation of large, well-defined crystals, which are typically purer than the fine powder that results from rapid cooling. Rapid cooling can trap impurities within the crystal lattice.
-
Washing: Washing the collected crystals with a small amount of cold solvent removes any residual mother liquor containing dissolved impurities.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Screening:
-
Place a small amount (10-20 mg) of the crude solid in a test tube.
-
Add a few drops of the chosen solvent (e.g., ethanol, ethyl acetate, or toluene) at room temperature. Observe the solubility.
-
If the solid is insoluble, heat the test tube gently. If the solid dissolves, the solvent is a good candidate.
-
Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the selected hot solvent to dissolve the solid completely. Swirl the flask to aid dissolution.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
-
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent provides the desired solubility characteristics.
-
Solvent Pair Selection: Choose two miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent). Common pairs include ethyl acetate/hexane and methanol/diethyl ether.
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the hot "good" solvent.
-
Slowly add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy (the point of saturation).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly, as described in the single-solvent protocol.
-
Isolate and dry the crystals as described above.
-
Application Note 2: Purification by Column Chromatography
Principle: Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase. For moderately polar compounds like this compound, normal-phase chromatography using silica gel as the stationary phase is highly effective.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is a polar adsorbent. More polar compounds will interact more strongly with the silica and elute later.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
-
Eluent Composition: The optimal eluent composition is determined by thin-layer chromatography (TLC). The goal is to achieve a retention factor (Rf) of 0.2-0.4 for the target compound, which generally provides the best separation.
Protocol 3: Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate (silica gel).
-
Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).
-
Visualize the spots under UV light or by staining (e.g., with potassium permanganate).
-
The ideal solvent system will show good separation between the desired product and impurities, with an Rf value of ~0.3 for the product.
-
-
Column Packing:
-
Select a column of appropriate size based on the amount of crude material.
-
Pack the column with silica gel, either as a slurry in the initial eluent or by dry packing followed by equilibration with the eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel (dry loading).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum.
-
Data Presentation: Eluent Systems for Piperidinone Derivatives
The following table summarizes common eluent systems used for the purification of piperidinone derivatives by column chromatography, which can serve as a starting point for optimizing the separation of this compound.
| Derivative Type | Stationary Phase | Eluent System (v/v) | Reference |
| N-Protected 3-methylpiperidin-2-one | Silica Gel | Petroleum ether:Ethyl acetate (3:1) | [3] |
| Substituted Piperidinones | Silica Gel | Chloroform:Methanol (7:3) | [4] |
| General Piperidinone Derivatives | Silica Gel | Hexane:Ethyl acetate (varying ratios) |
Troubleshooting Common Purification Issues
| Issue | Possible Cause | Suggested Solution |
| Recrystallization: Oiling out (formation of an oil instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Use a lower-boiling solvent. Re-heat the solution to dissolve the oil, add more solvent, and cool slowly. |
| Recrystallization: No crystals form upon cooling | The solution is not saturated enough. The compound is very soluble even in the cold solvent. | Evaporate some of the solvent to increase the concentration. Try a different solvent or a mixed-solvent system. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Column Chromatography: Poor separation | Inappropriate eluent system. Column overloading. | Optimize the eluent system using TLC. Use a larger column or less crude material. |
| Column Chromatography: Compound is stuck on the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., by adding a small percentage of methanol to the ethyl acetate/hexane mixture). |
Conclusion
The successful purification of this compound and its derivatives is a critical step in the journey of drug discovery and development. By understanding the physicochemical properties of the target molecule and potential impurities from its synthesis, researchers can intelligently select and optimize the most appropriate purification techniques. The detailed protocols and troubleshooting guide provided herein serve as a robust foundation for achieving the high levels of purity required for advancing promising new chemical entities.
References
-
Recent advances in the synthesis of piperidones and piperidines. (n.d.). ScienceDirect. Retrieved January 19, 2026, from [Link]
-
Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. (2024). Arkivoc. Retrieved January 19, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 19, 2026, from [Link]
-
Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. (2024). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Piperidones: from alkaloids to pseudopeptides. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]
-
Synthesis of Piperidones by MCR. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020). ACS Omega. Retrieved January 19, 2026, from [Link]
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Piperidine Synthesis. (2025). Defense Technical Information Center. Retrieved January 19, 2026, from [Link]
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2-Piperidinone. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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Advances in the chemistry of β-lactam and its medicinal applications. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Chemical/Laboratory Techniques: Recrystallization. (2022). YouTube. Retrieved January 19, 2026, from [Link]
-
Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
- Process for the production of beta lactam crystals. (2009). Google Patents.
-
2-methyl piperidine, 109-05-7. (n.d.). The Good Scents Company. Retrieved January 19, 2026, from [Link]
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1,2,5-Trimethyl-4-piperidinone. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Battery-Free Near Field Communication (NFC)-Assisted Advanced Ethanol Sensing Platform Based on Conjugated Polymer Nanoparticles. (2026). ACS Publications. Retrieved January 19, 2026, from [Link]
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Derivative spectrophotometric, thin layer chromatographic-densitometric and high performance liquid chromatographic determination of trifluoperazine hydrochloride in presence of its hydrogen peroxide induced-degradation product. (2001). PubMed. Retrieved January 19, 2026, from [Link]
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- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: 3,5,5-Trimethylpiperidin-2-one as a Constrained Amino Acid Surrogate in Peptide Synthesis
Introduction: The Imperative for Conformational Constraint in Peptidomimetics
Peptides are central to a vast array of physiological processes, making them attractive candidates for therapeutic development. However, their clinical utility is often hampered by inherent limitations, including poor metabolic stability against proteolysis and low bioavailability. A primary reason for these drawbacks is their conformational flexibility; in solution, peptides exist as an ensemble of interconverting conformers, only a fraction of which may be the "bioactive" conformation recognized by the biological target.
Peptidomimetics aims to overcome these challenges by designing molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[1] A powerful strategy in this field is the introduction of conformational constraints to lock the peptide backbone into a specific, biologically relevant geometry.[2] This pre-organization reduces the entropic penalty upon binding to a receptor, potentially leading to enhanced potency and selectivity. Furthermore, modifications to the peptide backbone, such as the incorporation of non-natural amino acid surrogates, can block recognition sites for proteolytic enzymes, thereby increasing the peptide's in vivo half-life.
This guide details the application of 3,5,5-trimethylpiperidin-2-one, a novel δ-lactam-based building block, as a constrained amino acid surrogate. Its rigid, pre-organized chair conformation, locked by the gem-dimethyl group at the C5 position, serves as an effective scaffold to induce specific turn structures within a peptide sequence, offering a valuable tool for medicinal chemists and drug development professionals.
The Building Block: Fmoc-(3,5,5-trimethylpiperidin-2-on-1-yl)acetic Acid
The core of this methodology is the synthetically accessible, Fmoc-protected version of the piperidinone surrogate, which is primed for incorporation into standard solid-phase peptide synthesis (SPPS) workflows.
Structural Rationale
The this compound scaffold offers several key advantages:
-
Rigid Chair Conformation: The piperidine ring preferentially adopts a chair conformation. The gem-dimethyl substitution at the C5 position acts as a conformational lock, significantly raising the energy barrier for ring-flipping and restricting the available conformational space.
-
Defined Dihedral Angles: Incorporation into a peptide chain fixes the φ (phi) and a portion of the ψ (psi) backbone dihedral angles, effectively mimicking secondary structures like β-turns.
-
Increased Lipophilicity: The additional methyl groups enhance the hydrophobicity of the peptide, which can be beneficial for membrane permeability.
-
Proteolytic Resistance: The N-substituted lactam structure is not a substrate for common proteases.
Proposed Synthesis of the SPPS-Ready Building Block
As a novel surrogate, a standardized synthesis is not yet widely published. The following protocols are proposed based on established and reliable organic chemistry methodologies for lactam formation, N-alkylation, and Fmoc protection.[3][4]
Protocol 1: Synthesis of Fmoc-(3,5,5-trimethylpiperidin-2-on-1-yl)acetic Acid
This synthesis is a three-step process starting from the commercially available 3,5,5-trimethylcyclohexanone.
Step A: Synthesis of 3,5,5-Trimethylcyclohexanone Oxime
-
Dissolve 3,5,5-trimethylcyclohexanone (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting ketone is consumed.
-
Cool the reaction to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the oxime.
Step B: Beckmann Rearrangement to this compound
-
Caution: Use a well-ventilated fume hood. Polyphosphoric acid is corrosive.
-
Heat polyphosphoric acid (PPA) to 80-90 °C.
-
Slowly add the 3,5,5-trimethylcyclohexanone oxime (1.0 eq) in portions to the hot PPA with vigorous stirring. An exothermic reaction will be observed.
-
Maintain the temperature at 120-130 °C for 30 minutes after the addition is complete.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium carbonate until pH > 9.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound lactam. Purify by column chromatography or distillation.
Step C: Synthesis of Fmoc-(3,5,5-trimethylpiperidin-2-on-1-yl)acetic Acid
-
N-Alkylation:
-
Suspend sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Stir the mixture for 30 minutes at 0 °C, then allow it to warm to room temperature for 1 hour.
-
Cool the reaction back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.
-
Allow the reaction to stir overnight at room temperature.
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the ethyl ester intermediate.
-
-
Saponification:
-
Dissolve the crude ethyl ester in a 1:1 mixture of THF and water.
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the ester.
-
Acidify the mixture to pH 2 with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield (3,5,5-trimethylpiperidin-2-on-1-yl)acetic acid.
-
-
Fmoc Protection:
-
Dissolve the resulting acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 3.0 eq).
-
Cool the solution to 0 °C and add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 eq) in 1,4-dioxane dropwise.
-
Stir at 0 °C for 1 hour and then at room temperature overnight.
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the final Fmoc-protected building block.
-
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected piperidinone surrogate is designed for seamless integration into standard Fmoc/tBu SPPS protocols.[5] The N-acetic acid moiety allows it to be coupled like any other amino acid.
Workflow Overview
The general SPPS cycle is followed: deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the incoming activated amino acid (or surrogate).
Caption: Standard Fmoc-SPPS cycle for incorporating the surrogate.
Detailed Coupling Protocol
Protocol 2: SPPS Incorporation of Fmoc-(3,5,5-trimethylpiperidin-2-on-1-yl)acetic Acid
-
Materials:
-
Fmoc-protected peptide-resin (pre-swollen in DMF).
-
Fmoc-(3,5,5-trimethylpiperidin-2-on-1-yl)acetic acid (3.0 eq).
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq).
-
DIPEA (N,N-Diisopropylethylamine) (6.0 eq).
-
Anhydrous N,N-Dimethylformamide (DMF).
-
Deprotection solution: 20% piperidine in DMF.
-
-
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a suitable SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add the 20% piperidine/DMF solution and agitate for 3 minutes. Drain.
-
Add a fresh portion of 20% piperidine/DMF solution and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Surrogate Activation and Coupling:
-
In a separate vial, dissolve Fmoc-(3,5,5-trimethylpiperidin-2-on-1-yl)acetic acid (3.0 eq) and HATU (2.9 eq) in a minimal amount of DMF.
-
Add DIPEA (6.0 eq) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated surrogate solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Expert Insight: The gem-dimethyl group on the piperidinone ring may cause steric hindrance. A standard 30-60 minute coupling time may be insufficient. It is crucial to monitor the coupling reaction for completeness using a qualitative test like the Kaiser test. If the test remains positive (indicating free amines), a second coupling (recoupling) with a fresh solution of activated surrogate is recommended.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA in DMF) for 15 minutes. Wash with DMF.
-
Continuation: The resin is now ready for the next deprotection and coupling cycle.
-
Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Structural Impact and Conformational Insights
The primary function of the this compound surrogate is to enforce a rigid, predictable conformation on the peptide backbone.
Inducing a β-Turn Mimic
The N-acyl piperidinone structure effectively replaces a dipeptide unit. The rigid chair conformation of the ring restricts the backbone dihedral angles, forcing the peptide chain to adopt a sharp turn. This is particularly effective for mimicking Type I or Type II β-turns, which are critical recognition motifs in many protein-protein interactions.
Caption: The surrogate replaces two amino acids to create a rigid turn.
The gem-dimethyl group at C5 prevents ring inversion, ensuring that the substituents on the ring (including the connection points to the peptide chain) maintain a fixed spatial relationship. This pre-organization can significantly enhance binding affinity by minimizing the entropic cost of receptor binding.
Quantitative Data and Characterization
While specific experimental data for peptides containing this novel surrogate is not yet available in peer-reviewed literature, the following table outlines the expected characterization data and provides a template for researchers.
| Parameter | Expected Outcome/Technique | Rationale |
| Coupling Yield | Gravimetric analysis, UV-Vis (Fmoc release) | To quantify the efficiency of the coupling protocol. Yields may be slightly lower than standard amino acids due to steric hindrance. |
| Peptide Purity | RP-HPLC | To assess the purity of the crude peptide post-cleavage. A single major peak indicates a successful synthesis. |
| Identity Confirmation | Mass Spectrometry (MALDI-TOF or ESI-MS) | To confirm the molecular weight of the final peptide, verifying the successful incorporation of the surrogate. |
| Conformational Analysis | 2D NMR (ROESY/NOESY) in solution | To identify through-space proton-proton interactions that confirm the presence of a turn structure induced by the surrogate.[6] |
| Structural Rigidity | Circular Dichroism (CD) Spectroscopy | To provide insight into the overall secondary structure content of the peptide in solution. |
Conclusion and Future Outlook
The use of this compound as a constrained amino acid surrogate represents a promising strategy in peptidomimetic design. The proposed protocols for its synthesis and incorporation via SPPS provide a robust framework for researchers to explore its potential. By rigidly fixing the peptide backbone, this building block can be instrumental in dissecting structure-activity relationships, enhancing metabolic stability, and ultimately developing peptide-based therapeutics with superior pharmacological profiles. Future work should focus on the large-scale synthesis of this building block and detailed structural studies (NMR, X-ray crystallography) of the peptides into which it is incorporated to fully validate its conformational effects.
References
-
Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available at: [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Available at: [Link]
-
Forns, P., Rubiralta, M., & Díez, A. Piperidones: from alkaloids to pseudopeptides. SciSpace. Available at: [Link]
-
Gfeller, D., et al. (2007). The SIB Swiss Institute of Bioinformatics' resources: focus on curated databases. Nucleic Acids Research, 36(Database issue), D27–D32. Available at: [Link]
-
Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. Available at: [Link]
-
Kaur, H., et al. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(5), 1139-1147. Available at: [Link]
-
Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Organic Syntheses Procedure. β-METHYL-δ-VALEROLACTONE. Available at: [Link]
-
Spatola, A. F. (1991). Conformational Analysis of Peptide Surrogates. Reduced and Retro-Amide Links in Blocked Alanine and in Secondary Structures. International Journal of Peptide and Protein Research, 38(4), 357-377. Available at: [Link]
-
Tyndall, J.D.A., et al. (2005). Proteases universally recognize beta-strands in their active sites. Chemical Reviews, 105(3), 973-999. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Strategic Use of 3,5,5-Trimethylpiperidin-2-one in the Development of Novel Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Scaffold
The piperidine ring is a cornerstone in the architecture of a vast array of natural and synthetic alkaloids, contributing significantly to their pharmacological properties.[1][2][3] The strategic introduction of substituents on this heterocyclic framework allows for the fine-tuning of biological activity, making the development of novel piperidine-containing molecules a key objective in medicinal chemistry and drug discovery. 3,5,5-Trimethylpiperidin-2-one, a readily available lactam, presents itself as a promising yet underexplored starting material for the synthesis of novel alkaloid scaffolds. Its unique substitution pattern, featuring a gem-dimethyl group at the C5 position and a methyl group at the C3 position, offers a rigidified conformational framework that can be exploited to impart specific three-dimensional structures to target molecules. This guide provides a detailed exploration of the synthetic potential of this compound, outlining key transformations and providing detailed protocols to facilitate its use in the development of new chemical entities.
Strategic Overview: A Gateway to Diverse Alkaloid Cores
The synthetic utility of this compound lies in its potential for a variety of chemical transformations that allow for the construction of diverse molecular architectures. The lactam functionality can be manipulated through reduction to the corresponding piperidine, or it can be a site for the introduction of carbon-based substituents via nucleophilic addition. Furthermore, the nitrogen atom and the alpha-carbons (C3 and C6) are amenable to functionalization, providing multiple handles for molecular diversification.
Figure 1: Synthetic pathways from this compound.
Core Synthetic Transformations and Protocols
N-Alkylation and N-Arylation: Introducing Diversity at the Nitrogen Atom
The secondary amine within the lactam structure is a prime site for introducing a wide range of substituents, a common strategy in alkaloid synthesis to modulate pharmacological activity. Standard N-alkylation conditions can be readily applied.
Protocol 1: N-Alkylation of this compound
-
Materials: this compound, alkyl halide (e.g., benzyl bromide, methyl iodide), a base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH)), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)).
-
Procedure (using K₂CO₃):
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add finely powdered anhydrous K₂CO₃ (1.5 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated lactam.
-
-
Causality behind Experimental Choices: The use of a polar aprotic solvent like DMF effectively dissolves the lactam and facilitates the Sₙ2 reaction. K₂CO₃ is a mild and effective base for deprotonating the lactam nitrogen, while the stronger base NaH can be used for less reactive alkyl halides, although it requires stricter anhydrous conditions.[4]
| Base | Solvent | Temperature | Typical Reaction Time | Notes |
| K₂CO₃ | DMF | 25-60 °C | 4-12 h | Good for reactive alkyl halides (e.g., benzyl bromide, methyl iodide). |
| NaH | THF/DMF | 0-25 °C | 1-4 h | Requires anhydrous conditions; suitable for less reactive alkyl halides. |
Table 1: Comparison of bases for N-alkylation.
Reduction of the Lactam: Accessing the Piperidine Core
A crucial step in transforming the lactam into a more conventional alkaloid scaffold is the reduction of the amide carbonyl. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of achieving this transformation.[5][6]
Figure 2: Workflow for the reduction of the lactam.
Protocol 2: Reduction of N-Substituted this compound
-
Materials: N-substituted this compound, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), water, 15% aqueous sodium hydroxide (NaOH).
-
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of the N-substituted lactam (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-substituted 3,5,5-trimethylpiperidine, which can be further purified by distillation or column chromatography.
-
-
Expertise & Experience: The Fieser workup for quenching the LiAlH₄ reaction is crucial for safety and for obtaining a granular, easily filterable precipitate of aluminum salts, which simplifies the purification process. The steric hindrance from the gem-dimethyl group at C5 is not expected to significantly impede the reduction of the exocyclic carbonyl group.
α-Functionalization of the Piperidine Ring: Building Complexity
Once the piperidine core is obtained, the carbons alpha to the nitrogen (C2 and C6) can be functionalized. This is often achieved through the formation of an iminium ion intermediate, which is then trapped by a nucleophile.[7][8][9]
Protocol 3: α-Arylation of N-Alkyl-3,5,5-trimethylpiperidine (Conceptual)
-
Materials: N-alkyl-3,5,5-trimethylpiperidine, N-Boc protecting group (if the nitrogen is secondary), a lithiating agent (e.g., s-BuLi), a transmetalating agent (e.g., ZnCl₂), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos), and an aryl bromide.
-
Conceptual Procedure (based on literature for similar systems):
-
Protect the nitrogen of 3,5,5-trimethylpiperidine with a Boc group.
-
Perform a directed lithiation at the C6 position using s-BuLi in the presence of a directing group like (-)-sparteine for enantioselectivity if desired. The gem-dimethyl group at C5 may sterically favor lithiation at C6 over C2.
-
Transmetalate the lithiated species with ZnCl₂ to form an organozinc intermediate.
-
Perform a Negishi cross-coupling reaction with an aryl bromide in the presence of a palladium catalyst and a suitable ligand to introduce the aryl group at the C6 position.
-
Deprotect the Boc group to yield the α-arylated piperidine.
-
-
Trustworthiness: This protocol is conceptual and would require optimization. The regioselectivity of the lithiation step is a key challenge due to the presence of two non-equivalent α-positions (C2 and C6). The steric bulk of the gem-dimethyl group at C5 is anticipated to direct the deprotonation to the less hindered C6 position.
Grignard Addition to the Lactam: Introducing Carbon Substituents at C2
The carbonyl group of the lactam can be attacked by organometallic reagents like Grignard reagents to introduce carbon substituents at the C2 position.[10][11][12] Careful control of the reaction conditions is necessary to avoid double addition.
Protocol 4: Grignard Addition to N-Boc-3,5,5-trimethylpiperidin-2-one
-
Materials: N-Boc-3,5,5-trimethylpiperidin-2-one, Grignard reagent (e.g., phenylmagnesium bromide), anhydrous THF.
-
Procedure:
-
To a solution of N-Boc-3,5,5-trimethylpiperidin-2-one (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add the Grignard reagent (1.1 eq.) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The resulting intermediate, a hemiaminal, can be isolated or directly used in subsequent steps, such as reduction or elimination to form an enamine.
-
-
Authoritative Grounding: The N-Boc protecting group is crucial here as it activates the lactam carbonyl for nucleophilic attack and stabilizes the resulting hemiaminal intermediate. The low temperature is essential to prevent the collapse of the initial adduct and subsequent second addition of the Grignard reagent.
Conclusion: A Versatile Building Block for Future Alkaloid Synthesis
While direct literature precedence for the use of this compound in the total synthesis of complex alkaloids is currently limited, its chemical nature and the successful application of analogous transformations on similar piperidone scaffolds strongly suggest its potential as a valuable building block. The protocols and strategies outlined in this application note provide a solid foundation for researchers to begin exploring the synthetic utility of this unique, sterically defined lactam. The ability to perform N-functionalization, lactam reduction, α-functionalization, and nucleophilic additions to the carbonyl group opens up a multitude of possibilities for constructing novel and diverse alkaloid-like molecules with potential applications in drug discovery and chemical biology.
References
-
Piperidine Synthesis. - DTIC. [Link]
-
Grignard Reaction. [Link]
-
Recent advances in the synthesis of piperidones and piperidines. [Link]
-
Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed. [Link]
-
Approaches to α-functionalization of piperidines by C H... - ResearchGate. [Link]
-
Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC - PubMed Central. [Link]
-
Research Article - (NIPER) SAS Nagar. [Link]
-
Piperidones: from alkaloids to pseudopeptides - SciSpace. [Link]
-
Enol ether synthesis - Organic Chemistry Portal. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids - PMC - NIH. [Link]
-
Synthesis of Piperidones by MCR - ResearchGate. [Link]
-
Silyl enol ether - Wikipedia. [Link]
-
Reaction Between Grignard Reagents and Heterocyclic N-oxides - Diva-Portal.org. [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. [Link]
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]
-
Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Synthesis of Α-Piperidone and Ring Opening Polymerizations of Five - Amanote Research. [Link]
-
Procedure for N-alkylation of Piperidine? - ResearchGate. [Link]
-
Ring-Opening Polymerization—An Introductory Review - MDPI. [Link]
-
Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis - TUODA. [Link]
-
Synthesis of Silyl Enol Ethers and Their Aldol Reaction Utilizing 2,5Dimethyl1-silacyclopentane and 2,5Diphenyl1-sila-3-cyclopentene Derivatives - ResearchGate. [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]
-
2.8: Ring-Opening Polymerization - Chemistry LibreTexts. [Link]
-
Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. [Link]
-
Unusual chemoselective Rh(II)-catalysed transformations of α-diazocarbonyl piperidine cores - PubMed. [Link]
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - NIH. [Link]
-
The role of commonly used transition metals in total synthesis of indole alkaloids. [Link]
-
3,4-dihydro-2-methylene-2h-1-benzopyran - Organic Syntheses Procedure. [Link]
-
Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. [Link]
-
Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - PubMed. [Link]
-
Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Synthesis of 3,4,5-trisubstituted piperidine via S N 2' reaction | Request PDF - ResearchGate. [Link]
Sources
- 1. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 3,5,5-Trimethylpiperidin-2-one synthesis
An ## Technical Support Center: Synthesis of 3,5,5-Trimethylpiperidin-2-one
Welcome to the technical support guide for the synthesis of this compound. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.
The primary and most industrially relevant route to this compound is the Beckmann rearrangement of 3,5,5-trimethylcyclohexanone oxime. This guide is structured to address the specific challenges and questions that arise during this two-step process: oximation followed by rearrangement.
Experimental Workflow Overview
The overall synthetic pathway is a two-stage process. First, the precursor ketone is converted to an oxime. Second, this oxime is rearranged in the presence of an acid catalyst to yield the target lactam.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My yield of this compound is significantly lower than expected. What are the common causes?
Answer: Low yield is a frequent issue that can originate from either the oximation or the rearrangement step. Let's break down the potential causes:
-
Incomplete Oximation: The conversion of 3,5,5-trimethylcyclohexanone to its oxime may be incomplete. This is often due to improper pH, insufficient reaction time, or suboptimal temperature. The reaction is typically reversible, so driving it to completion is key.
-
Solution: Monitor the disappearance of the starting ketone using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the pH of the reaction mixture is appropriately controlled (often weakly acidic to neutral) to favor oxime formation. Extending the reaction time or gently heating the mixture can also improve conversion.
-
-
Inefficient Rearrangement: The Beckmann rearrangement is highly dependent on the acid catalyst and temperature. An inappropriate catalyst may not efficiently activate the oxime's hydroxyl group, while incorrect temperatures can either slow the reaction or promote side reactions.[1][2][3]
-
Solution: The choice of acid is critical. Concentrated sulfuric acid is common, but polyphosphoric acid (PPA) or Eaton's reagent can also be effective, sometimes at lower temperatures.[4][5] A gradual increase in temperature is recommended to find the optimal point for rearrangement without significant degradation.
-
-
Competing Beckmann Fragmentation: This is a major side reaction for this specific substrate. The quaternary carbon at the 5-position of the ring stabilizes the formation of a carbocation, which promotes fragmentation of the C-C bond to form a nitrile-containing product instead of the desired lactam.[1]
-
Solution: Careful selection of the acid and solvent can minimize fragmentation. Conditions that disfavor the formation of a stable carbocation are preferred. Using milder reagents like p-toluenesulfonyl chloride (TsCl) in pyridine or cyanuric chloride in DMF can sometimes favor the rearrangement over fragmentation.[2]
-
Question 2: I've identified a significant impurity in my final product. How can I determine what it is and prevent its formation?
Answer: The most likely impurity, given the substrate, is the product of Beckmann fragmentation.
-
Identifying the Impurity: The fragmentation of 3,5,5-trimethylcyclohexanone oxime would result in an unsaturated nitrile. You can identify this impurity using spectroscopic methods:
-
IR Spectroscopy: Look for a sharp peak around 2200-2250 cm⁻¹ characteristic of a nitrile (-C≡N) group. The desired lactam product will show a strong amide carbonyl stretch around 1650 cm⁻¹.
-
NMR Spectroscopy: The fragmentation product will lack the characteristic broad N-H peak of the lactam and will show signals corresponding to a double bond.
-
-
Preventing Formation: As discussed above, fragmentation competes directly with the rearrangement.[1] The key is to use conditions that favor the concerted migration of the alkyl group over the formation of a distinct carbocation intermediate.
Question 3: The Beckmann rearrangement reaction seems to have stalled. What steps can I take to restart it or diagnose the problem?
Answer: A stalled reaction is typically due to issues with the catalyst or reaction conditions.
-
Catalyst Deactivation: The acid catalyst may have been neutralized or is of poor quality. Strong acids are hygroscopic; absorbed water can reduce their effectiveness.
-
Diagnosis & Solution: If safe to do so, carefully add a fresh, anhydrous portion of the acid catalyst. For future runs, use freshly opened or properly stored anhydrous acids.
-
-
Insufficient Temperature: The activation energy for the rearrangement may not have been reached.
-
Solution: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction by TLC or GC. Be aware that excessive heat can promote charring and side reactions.
-
-
Poor Oxime Quality: If the starting oxime is impure (e.g., contains unreacted ketone or solvent), it can inhibit the reaction.
-
Solution: Ensure the 3,5,5-trimethylcyclohexanone oxime is pure and dry before subjecting it to the rearrangement conditions. Recrystallization is an effective purification method.
-
Question 4: I'm having difficulty isolating the this compound from the acidic reaction mixture. What is the standard workup procedure?
Answer: Isolating a basic lactam from a strong acid solution requires careful neutralization and extraction.
-
Standard Protocol:
-
Quenching: Cool the reaction vessel in an ice bath. Very slowly and carefully, pour the acidic reaction mixture onto crushed ice. This dilutes the acid and dissipates the heat of neutralization.
-
Neutralization: While still in the ice bath, slowly add a concentrated basic solution (e.g., 50% NaOH or concentrated NH₄OH) to neutralize the strong acid. Monitor the pH with litmus paper or a pH meter until it is basic (pH > 10). This step is highly exothermic and must be done with caution.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane, chloroform, or ethyl acetate). The lactam product will move into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude lactam can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Frequently Asked Questions (FAQs)
Question 1: What is the detailed mechanism for the Beckmann rearrangement?
Answer: The Beckmann rearrangement is a stereospecific reaction where the group anti (opposite) to the hydroxyl group on the oxime migrates to the nitrogen atom.[3][4]
-
Activation: The acid catalyst protonates the oxygen of the oxime's hydroxyl group, converting it into a good leaving group (water).[6]
-
Rearrangement: In a concerted step, the alkyl group that is anti-periplanar to the leaving group migrates from carbon to nitrogen. This[1][7]-shift occurs simultaneously with the departure of the water molecule. This step is typically the rate-limiting step.[4]
-
Carbocation Trapping: The migration results in the formation of a nitrilium ion intermediate. This electrophilic species is then attacked by a water molecule from the solvent.
-
Tautomerization: The resulting imidic acid intermediate quickly tautomerizes to the more stable amide form, yielding the final lactam product.[8]
Sources
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Beckmann Rearrangement [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
Troubleshooting common side reactions in 3,5,5-Trimethylpiperidin-2-one synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of 3,5,5-Trimethylpiperidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. The primary synthetic route to this compound is a two-step process: the formation of 3,5,5-trimethylcyclohexanone oxime, followed by a Beckmann rearrangement. While this is a well-established transformation, the presence of a sterically hindered ketone and a quaternary carbon center introduces specific challenges, primarily the competition between the desired lactam formation and a Beckmann fragmentation side reaction.
This document provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during this synthesis. It is grounded in the fundamental principles of reaction mechanisms and provides practical, field-proven solutions to optimize your experimental outcomes.
Overall Synthesis Workflow
The synthesis of this compound is typically achieved in two sequential steps, starting from 3,5,5-trimethylcyclohexanone.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section is structured to address specific problems you may encounter during the synthesis.
Part 1: Oximation of 3,5,5-Trimethylcyclohexanone
Question 1: My oximation reaction is slow or incomplete, and I have a significant amount of unreacted ketone remaining. What are the possible causes and how can I resolve this?
Answer:
Incomplete oximation of a sterically hindered ketone like 3,5,5-trimethylcyclohexanone is a common issue. The reaction is an equilibrium process, and several factors can limit its completion.
Possible Causes & Solutions:
| Cause | Explanation | Suggested Solution |
| Suboptimal pH | The formation of the oxime from a ketone and hydroxylamine is pH-dependent. The reaction requires a slightly acidic medium to facilitate the dehydration of the intermediate carbinolamine. If the medium is too basic, the concentration of the protonated hydroxylamine is too low. If it's too acidic, the hydroxylamine is fully protonated and no longer nucleophilic. | Maintain a pH between 4 and 6. This can be achieved by using a buffered system or by using the hydrochloride salt of hydroxylamine with a mild base like sodium bicarbonate or sodium acetate to neutralize the released HCl. |
| Insufficient Reagent | As this is an equilibrium reaction, a stoichiometric excess of hydroxylamine can help drive the reaction towards the product. | Use a 1.2 to 1.5 molar excess of hydroxylamine hydrochloride and the corresponding amount of base. |
| Low Reaction Temperature | The steric hindrance of the ketone can lead to a high activation energy for the reaction. | Increase the reaction temperature to 50-70 °C. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid potential side reactions at higher temperatures. |
| Inadequate Mixing | If the reaction is biphasic (e.g., aqueous hydroxylamine and the ketone in an organic solvent), poor mixing can limit the reaction rate. | Use a co-solvent like ethanol to create a homogeneous reaction mixture, or ensure vigorous stirring if a two-phase system is used. |
Experimental Protocol for Oximation:
-
To a solution of 3,5,5-trimethylcyclohexanone (1 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium bicarbonate (1.2 eq.).
-
Heat the mixture to reflux (around 70-80 °C) and monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add water to precipitate the oxime.
-
Filter the solid, wash with cold water, and dry under vacuum. The product can be used in the next step, often without further purification.
Part 2: Beckmann Rearrangement of 3,5,5-Trimethylcyclohexanone Oxime
Question 2: My Beckmann rearrangement resulted in a low yield of the desired lactam, and I have a significant amount of a non-polar byproduct. What is happening?
Answer:
This is the most critical issue in the synthesis of this compound. The presence of a quaternary carbon atom adjacent to the oxime functionality makes the substrate susceptible to a competing Beckmann fragmentation reaction.[1] This fragmentation is often favored under harsh acidic conditions and leads to the formation of an unsaturated nitrile.[2]
Mechanism of Desired Beckmann Rearrangement:
Caption: Mechanism of the desired Beckmann Rearrangement.
Mechanism of Competing Beckmann Fragmentation:
Caption: Mechanism of the competing Beckmann Fragmentation.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting the Beckmann rearrangement step.
Solutions to Favor Rearrangement over Fragmentation:
| Parameter | Influence | Recommendation |
| Acid Catalyst | Strong protonating acids like sulfuric acid can promote fragmentation by facilitating the formation of the stable tertiary carbocation. | Use polyphosphoric acid (PPA) or Eaton's reagent, which are known to favor the rearrangement pathway for many substrates. Alternatively, activating the oxime hydroxyl group with reagents like p-toluenesulfonyl chloride (TsCl) or phosphorus pentachloride (PCl5) under milder conditions can also suppress fragmentation.[3] |
| Temperature | Higher temperatures can provide the necessary energy to overcome the activation barrier for fragmentation. | Maintain the lowest possible temperature that allows for a reasonable reaction rate for the rearrangement. For PPA, a temperature range of 80-100 °C is often sufficient. |
| Reaction Time | Prolonged reaction times, especially at elevated temperatures, can lead to decomposition of the desired product and the formation of further byproducts. | Monitor the reaction closely by TLC or GC-MS and quench the reaction as soon as the starting oxime is consumed. |
Question 3: How can I purify my this compound from the unreacted starting material and the acid catalyst?
Answer:
Proper work-up and purification are essential for obtaining high-purity this compound.
Purification Protocol:
-
Quenching and Neutralization: After the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will hydrolyze any remaining PPA or other acidic reagents. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 8-9. This step is crucial to remove the acid catalyst.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL for a 10g scale reaction). The desired lactam is more polar than the potential unsaturated nitrile byproduct, but both will be extracted into the organic phase.
-
Washing: Wash the combined organic extracts with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification:
-
Crystallization: this compound is a solid at room temperature. Recrystallization from a suitable solvent system is an effective method for purification. A mixture of hexane and ethyl acetate or diisopropyl ether is often a good starting point. Dissolve the crude product in a minimal amount of the more polar solvent (ethyl acetate) at an elevated temperature and then slowly add the less polar solvent (hexane) until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
-
Column Chromatography: If crystallization is not effective in removing the unsaturated nitrile byproduct, flash column chromatography on silica gel is recommended. A gradient elution starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity will allow for the separation of the less polar nitrile from the more polar lactam.
-
Experimental Protocols & Characterization
Protocol 1: Synthesis of this compound
-
Step 1: Oximation. In a round-bottom flask, dissolve 3,5,5-trimethylcyclohexanone (14.0 g, 0.1 mol) in ethanol (100 mL). Add hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium bicarbonate (10.1 g, 0.12 mol).
-
Heat the mixture to reflux for 3 hours, monitoring by TLC.
-
Cool the mixture and pour it into 300 mL of cold water.
-
Filter the resulting white precipitate, wash with water, and dry to yield 3,5,5-trimethylcyclohexanone oxime.
-
Step 2: Beckmann Rearrangement. Add the dried oxime (15.5 g, 0.1 mol) portion-wise to polyphosphoric acid (150 g) at 80 °C with stirring.
-
Heat the mixture to 100-110 °C for 30 minutes.
-
Pour the hot mixture onto 500 g of crushed ice and neutralize with 50% aqueous NaOH.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Purification. Recrystallize the crude solid from a hexane/ethyl acetate mixture to afford pure this compound.
Characterization Data
This compound (Desired Product)
| Technique | Expected Data |
| Appearance | White crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~6.5 (br s, 1H, NH), ~3.2 (s, 2H, -CH₂-N-), ~2.1 (s, 2H, -C(=O)-CH₂-), ~1.1 (s, 6H, -C(CH₃)₂-), ~1.0 (s, 3H, -CH(CH₃)-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~175 (C=O), ~55 (-CH₂-N-), ~50 (-C(=O)-CH₂-), ~40 (-C(CH₃)₂-), ~35 (-CH(CH₃)-), ~30 (-C(CH₃)₂-), ~25 (-CH(CH₃)-) |
| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1650 (C=O stretch, amide I) |
| MS (EI) | m/z (%): 155 (M⁺) |
3,5,5-Trimethyl-1-cyclohexene-1-carbonitrile (Predicted Major Side Product)
| Technique | Predicted Data |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~6.5 (m, 1H, =CH-), ~2.2 (m, 2H, -CH₂-C=), ~2.0 (s, 2H, =C-CH₂-C(CH₃)₂-), ~1.5 (s, 3H, =C-CH₃), ~1.0 (s, 6H, -C(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~140 (=CH-), ~120 (-C≡N), ~115 (=C-CN), ~45 (-CH₂-C=), ~35 (-C(CH₃)₂-), ~30 (-C(CH₃)₂-), ~28 (=C-CH₃) |
| IR (thin film, cm⁻¹) | ~2220 (C≡N stretch), ~1640 (C=C stretch) |
| MS (EI) | m/z (%): 149 (M⁺) |
References
-
Beckmann, E. (1886). Zur Kenntniss der Isonitrosoverbindungen. Berichte der deutschen chemischen Gesellschaft, 19(1), 988-993. [Link]
-
Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Organic Reactions, 35, 1-420. [Link]
-
Donaruma, L. G., & Heldt, W. Z. (1960). The Beckmann rearrangement. Organic Reactions, 11, 1-156. [Link]
- Maruoka, K., & Ooi, T. (2003). Lewis Acid-Catalyzed Beckmann Rearrangement. In Lewis Acids in Organic Synthesis (pp. 1-34). Wiley-VCH Verlag GmbH & Co. KGaA.
- Fieser, L. F., & Fieser, M. (1992). Reagents for Organic Synthesis. John Wiley & Sons.
-
Grob, C. A. (1969). Mechanisms of Grob-type fragmentations. Angewandte Chemie International Edition in English, 8(8), 535-546. [Link]
Sources
Technical Support Center: Chromatographic Separation of 3,5,5-Trimethylpiperidin-2-one Diastereomers
Welcome to the technical support center for the chromatographic separation of 3,5,5-trimethylpiperidin-2-one diastereomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these specific stereoisomers. As diastereomers possess distinct physicochemical properties, their separation is achievable on both achiral and chiral stationary phases.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to streamline your method development and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the separation of this compound diastereomers. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolution.
Issue 1: Poor Resolution or Complete Co-elution of Diastereomers
Symptoms:
-
A single, broad peak instead of two distinct peaks.
-
Overlapping peaks with a valley-to-peak ratio that is unacceptably high.
Potential Causes & Solutions:
-
Inappropriate Stationary Phase: The primary reason for poor resolution is often a lack of differential interaction between the diastereomers and the stationary phase.[3]
-
Solution: If using a standard achiral phase like C18, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity through pi-pi interactions.[4][5] If achiral methods fail, a chiral stationary phase (CSP) is a logical next step. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of compounds.[3][6]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition is a critical factor influencing selectivity.[1][7]
-
Solution:
-
Solvent Screening: If in reversed-phase, screen both acetonitrile and methanol. Their different properties can significantly alter selectivity.
-
Modifier Adjustment: In normal-phase or SFC, systematically vary the concentration of the alcohol modifier (e.g., methanol, ethanol, or isopropanol) in small increments (e.g., 2-5%).[1]
-
Additives: For a basic compound like this compound, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.05% - 0.1%) to the mobile phase can improve peak shape and sometimes resolution by minimizing unwanted interactions with residual silanols on the silica support.[3]
-
-
-
Incorrect Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for the diastereomers to interact with the stationary phase.[3]
-
Solution: Methodically decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min, then to 0.5 mL/min) and observe the effect on resolution.
-
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a drawn-out latter half.
-
Tailing can compromise resolution and the accuracy of integration.
Potential Causes & Solutions:
-
Secondary Interactions: The basic nitrogen in the piperidinone ring can interact with acidic silanol groups on the silica surface of the column, causing tailing.[3][8]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[8][9]
-
Solution: Reduce the sample concentration or the injection volume. Dilute your sample and reinject to see if the peak shape improves.
-
-
Column Contamination: Adsorption of materials at the head of the column can create active sites that lead to tailing.[9][10]
-
Solution: Implement a column washing procedure as recommended by the manufacturer. For persistent issues, replacing the column may be necessary. Using a guard column can help extend the life of your analytical column.[8]
-
Issue 3: Peak Fronting
Symptoms:
-
Asymmetrical peaks with a sharp leading edge and a sloping tail.
Potential Causes & Solutions:
-
Concentration Overload: While often associated with tailing, high sample concentrations can also cause fronting.[9]
-
Solution: Dilute the sample and reinject.
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, or if the injection solvent is significantly stronger than the mobile phase, peak fronting can occur.[9]
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is of similar or weaker elution strength than the mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: Is a chiral or achiral column better for separating this compound diastereomers?
A1: Not necessarily. Since diastereomers have different physical properties, they can often be separated on standard achiral columns (e.g., C18, Phenyl, PFP).[1][4] The choice depends on the specific stereochemistry of your diastereomers. It is often most efficient to first screen a few different achiral columns. If adequate separation is not achieved, then moving to a chiral stationary phase is recommended.[5][6] Supercritical Fluid Chromatography (SFC) with both chiral and achiral columns has also shown great success in diastereomer separations and is often faster.[11][12][13]
Q2: How does temperature affect the separation of these diastereomers?
A2: The effect of temperature on chiral and diastereomeric separations is complex and can be unpredictable.[14][15][16] Generally, lower temperatures tend to increase enantioselectivity and resolution, but this is not a universal rule.[3][17] In some cases, increasing the temperature can improve peak efficiency and may alter selectivity in a favorable way.[1][18] It is a valuable parameter to screen during method development. We recommend evaluating the separation at three different temperatures, for example, 25°C, 40°C, and 55°C.
Q3: What is a good starting point for mobile phase selection?
A3: A good starting point depends on the chosen chromatographic mode:
-
Reversed-Phase HPLC: Begin with a gradient of water/acetonitrile or water/methanol, both with 0.1% formic acid or 0.1% DEA depending on the column and peak shape.
-
Normal-Phase HPLC: A mobile phase of hexane with an alcohol modifier like ethanol or isopropanol is a standard starting point.
-
SFC: A common starting point is a gradient of supercritical CO2 with a methanol modifier.
Q4: My retention times are drifting. What should I do?
A4: Retention time drift is often caused by a lack of column equilibration or changes in the mobile phase composition.[3]
-
Equilibration: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting your analytical run.
-
Mobile Phase: Prepare fresh mobile phase daily, keep it tightly sealed to prevent evaporation of volatile components, and ensure it is thoroughly mixed and degassed.[3]
Experimental Protocols & Data
Protocol 1: HPLC Method Development Workflow for Diastereomer Separation
This protocol outlines a systematic approach to developing a separation method for this compound diastereomers.
1. Initial Column & Mobile Phase Screening:
- Select two to three different achiral columns (e.g., C18, Phenyl-Hexyl, PFP).
- Prepare two primary mobile phase systems for reversed-phase: Water/Acetonitrile and Water/Methanol, each with 0.1% of an additive (formic acid or DEA).
- Run a broad gradient (e.g., 5% to 95% organic over 15 minutes) on each column with each mobile phase system to determine the approximate elution conditions.
2. Optimization of Mobile Phase:
- Based on the best result from the initial screening, focus on that column/mobile phase combination.
- Convert the gradient method to an isocratic one based on the elution percentage from the screening run.
- Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution.
3. Optimization of Temperature:
- Using the optimized mobile phase, evaluate the separation at three different temperatures (e.g., 25°C, 40°C, 55°C).[1]
4. Optimization of Flow Rate:
- Fine-tune the flow rate to optimize efficiency and resolution.
Data Presentation: Impact of Mobile Phase Modifier in SFC
The following table summarizes hypothetical results from screening different alcohol modifiers in an SFC method for the separation of this compound diastereomers on a chiral stationary phase.
| Modifier (in CO2) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| 15% Methanol | 3.2 | 3.8 | 1.8 |
| 15% Ethanol | 4.1 | 5.0 | 2.1 |
| 15% Isopropanol | 5.5 | 6.8 | 2.5 |
Conditions: Chiralpak AD-H column (4.6 x 150 mm, 5 µm), 35°C, 150 bar backpressure, 2.0 mL/min flow rate.
As shown in the table, increasing the steric hindrance of the alcohol modifier can lead to longer retention times but improved resolution.
Visualizations
Method Development Workflow
Caption: A flowchart for systematic HPLC/SFC method development.
Troubleshooting Logic for Poor Resolution
Caption: A decision tree for troubleshooting poor peak resolution.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chiraltech.com [chiraltech.com]
- 11. Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: Scale-Up Considerations for the Industrial Synthesis of 3,5,5-Trimethylpiperidin-2-one
Welcome to the technical support center for the industrial synthesis of 3,5,5-trimethylpiperidin-2-one. This guide is designed for researchers, chemists, and process engineers involved in scaling up this synthesis from the laboratory to pilot plant and full-scale manufacturing. As your senior application scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the challenges of this process. The primary route to this lactam involves the Beckmann rearrangement of 3,5,5-trimethylcyclohexanone oxime, a classic yet nuanced transformation that requires precise control for a successful and safe industrial campaign.
Section 1: Synthesis Pathway Overview
The industrial production of this compound is a multi-step process. It begins with the oximation of 3,5,5-trimethylcyclohexanone, followed by the critical acid-catalyzed Beckmann rearrangement. The final stage involves neutralization, extraction, and purification of the target lactam. Each step presents unique challenges that must be addressed for a robust and scalable process.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the scale-up process in a practical question-and-answer format.
Q1: Our oximation reaction yield is inconsistent and often lower than the lab-scale results. What are the likely causes?
A1: Inconsistent yields in the oximation step are typically traced back to three critical parameters: pH control, temperature management, and reagent stoichiometry.
-
Causality of pH: The formation of an oxime involves the nucleophilic attack of hydroxylamine on the ketone's carbonyl carbon.[1] Hydroxylamine is most nucleophilic in its free base form. However, it is often supplied as a salt (e.g., hydroxylamine sulfate or hydrochloride) for stability. The reaction requires careful addition of a base (like NaOH or Na₂CO₃) to liberate the free hydroxylamine in situ. If the pH is too low, the concentration of the free nucleophile is insufficient. If the pH is too high, the hydroxylamine can undergo side reactions. The optimal pH is typically weakly acidic to neutral (pH 5-7). On a large scale, localized pH "hot spots" due to poor mixing can drastically reduce yield.
-
Temperature Control: Oximation is an exothermic reaction. Without adequate cooling and controlled reagent addition, temperature spikes can occur, leading to byproduct formation and potential degradation of the oxime.
-
Solutions & Best Practices:
-
Implement pH Monitoring and Control: Use an in-line pH probe and a controlled dosing system for the base. Maintain the pH within a narrow, predetermined range.
-
Ensure Efficient Heat Exchange: The reactor must have a sufficiently large jacket and a powerful cooling system to dissipate the heat of reaction effectively. A slow, controlled addition of the hydroxylamine salt solution is crucial.
-
Verify Reagent Purity: Ensure the 3,5,5-trimethylcyclohexanone starting material is free from acidic or basic impurities that could disrupt the pH balance.
-
| Parameter | Recommended Range (Industrial Scale) | Rationale |
| Reaction pH | 5.0 - 7.0 | Maximizes concentration of free hydroxylamine while maintaining stability. |
| Temperature | 20 - 40 °C | Controls exotherm and prevents byproduct formation. |
| Hydroxylamine | 1.05 - 1.20 molar equivalents | A slight excess ensures complete conversion of the ketone. |
Q2: The Beckmann rearrangement is sluggish, resulting in low conversion of the oxime. How can we drive the reaction to completion?
A2: Low conversion in the Beckmann rearrangement is almost always linked to the activity of the acid catalyst, which is a function of its concentration, the presence of water, and the reaction temperature. The classic mechanism requires a strong acid to protonate the oxime's hydroxyl group, turning it into a good leaving group (water).[1][2]
-
Catalyst Activity: The most common catalysts are strong Brønsted acids like concentrated sulfuric acid or oleum (sulfuric acid containing excess SO₃).[2][3] The "strength" required is significant. If using standard 98% sulfuric acid, trace amounts of water from reagents or the atmosphere can dilute it, reducing its efficacy. Oleum provides a more powerful, anhydrous environment that promotes the reaction but increases handling risks.
-
Temperature's Dual Role: Increasing the temperature will increase the reaction rate. However, excessive heat can lead to the competing Beckmann fragmentation reaction or charring, especially with strong acids.[3] A carefully optimized temperature profile is essential.
-
Troubleshooting Workflow: The following decision tree can guide optimization efforts.
Caption: Troubleshooting workflow for low conversion in the Beckmann rearrangement.
Q3: We are observing significant byproduct formation, which complicates purification. What are these impurities and how can we prevent them?
A3: The primary impurity of concern is typically from the Beckmann fragmentation pathway, which competes directly with the desired rearrangement.[3] This occurs under harsh conditions and leads to the formation of nitriles and other cleavage products, which are difficult to separate from the desired lactam.
-
Mechanism & Prevention: Fragmentation is favored by factors that destabilize the incipient nitrilium ion intermediate formed during the rearrangement. This includes excessively high temperatures and certain structural features of the oxime.
-
Minimization Strategies:
-
Strict Temperature Control: This is the most critical factor. Avoid temperature overshoots during the addition of the oxime to the acid. The ideal temperature range is typically between 80-120°C, but this must be empirically determined and tightly controlled.
-
Catalyst Choice: While stronger acids increase the rate of rearrangement, they can also promote fragmentation if the temperature is not controlled. Milder catalytic systems, such as using cyanuric chloride, can sometimes provide higher selectivity to the desired lactam, albeit with different process considerations.[4]
-
| Condition | Favors Rearrangement (Product) | Favors Fragmentation (Byproduct) |
| Temperature | Moderately elevated, tightly controlled (e.g., 80-120°C) | Excessively high temperatures (>130°C) or poor heat control. |
| Acid Catalyst | Strong, anhydrous acids (H₂SO₄, Oleum).[2][3] | Extreme conditions or catalysts that promote carbocation formation. |
| Reaction Quenching | Controlled quench into cold water/ice to prevent product degradation. | Uncontrolled quench leading to localized heating. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor for the Beckmann rearrangement step during scale-up?
A1: The five most critical parameters are:
-
Temperature: Governs reaction rate versus byproduct formation. Must be monitored continuously.
-
Acid Concentration/Ratio: Determines catalyst activity. The ratio of acid to oxime is a key variable.
-
Water Content: Water deactivates the catalyst. The oxime and reactor should be as dry as possible.
-
Addition Rate: The rate at which the oxime is added to the acid controls the initial exotherm and must be slow and steady.
-
Agitation: Efficient mixing is vital to ensure uniform temperature and concentration, preventing localized "hot spots" that lead to byproduct formation.
Q2: Are there safer, more environmentally friendly alternatives to using large volumes of sulfuric acid or oleum?
A2: Yes, research has focused on developing greener alternatives. While not all are commercially mature for this specific substrate, they are worth considering:
-
Solid Acid Catalysts: Zeolites and other solid acids can catalyze the rearrangement under heterogeneous conditions.[2] This simplifies catalyst removal (filtration instead of aqueous work-up) and reduces acidic waste streams. However, catalyst deactivation can be an issue.
-
Milder Reagents: Systems like cyanuric chloride with a zinc chloride co-catalyst can promote the rearrangement under much milder, non-acidic conditions.[3][4] This avoids corrosive reagents and simplifies the work-up but adds cost and complexity with the new reagents.
Q3: What analytical methods are recommended for in-process control (IPC) to monitor reaction completion?
A3: For industrial-scale monitoring, robust and rapid analytical techniques are essential.
-
High-Performance Liquid Chromatography (HPLC): The most common and reliable method. A simple reversed-phase method can separate the starting oxime, the lactam product, and key byproducts, allowing for quantitative tracking of the reaction progress.
-
Gas Chromatography (GC): Also a viable option, particularly if the components are thermally stable and volatile. It can provide fast analysis times.
-
Infrared (IR) Spectroscopy: In-situ IR probes can be used to monitor the disappearance of the oxime's O-H stretch and the appearance of the lactam's amide carbonyl stretch in real-time.
Section 4: Experimental Protocol Example (Illustrative)
WARNING: This procedure involves highly corrosive and hazardous materials. All operations must be conducted in a suitable chemical reactor by trained personnel with appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, apron, and face shield.[5][6][7]
Step 1: Oximation of 3,5,5-Trimethylcyclohexanone
-
Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, temperature probe, addition funnel, and pH probe with 3,5,5-trimethylcyclohexanone (1.0 eq) and water.
-
Reagent Preparation: In a separate vessel, prepare a solution of hydroxylamine hydrochloride (1.1 eq) in water. Prepare a separate solution of sodium hydroxide (1.1 eq) in water.
-
Reaction: Begin agitation and adjust the ketone slurry to ~25°C.
-
Controlled Addition: Simultaneously add the hydroxylamine solution and the sodium hydroxide solution to the reactor at a rate that maintains the internal temperature below 40°C and the pH between 5.0 and 7.0.
-
Hold Period: After the addition is complete, stir the mixture at 30-35°C for 2-4 hours, or until IPC (HPLC) shows <1% remaining starting ketone.
-
Isolation: Cool the mixture to 10°C. The solid 3,5,5-trimethylcyclohexanone oxime will precipitate. Isolate the product by filtration, wash with cold water until the washings are neutral, and dry under vacuum at 50°C.
Step 2: Beckmann Rearrangement to this compound
-
Reactor Setup: Charge the reactor with concentrated sulfuric acid (98%, 3-5 eq by weight) and begin agitation.
-
Temperature Adjustment: Cool the acid to 10-15°C using the reactor jacket.
-
Oxime Addition: Add the dried 3,5,5-trimethylcyclohexanone oxime from Step 1 in small portions over 1-2 hours. CRITICAL: The addition is highly exothermic. Maintain the internal temperature below 30°C during this phase.
-
Heating Phase: Once the addition is complete, slowly heat the reaction mixture to 100-110°C over 1 hour.
-
Hold Period: Maintain the temperature at 100-110°C for 1-3 hours, or until IPC (HPLC) confirms the disappearance of the oxime.
-
Quenching: Cool the reaction mixture to room temperature. In a separate reactor containing crushed ice and water, slowly transfer the acidic reaction mixture into the ice-water with vigorous stirring, keeping the quench temperature below 50°C.
-
Neutralization & Extraction: Neutralize the acidic solution by the controlled addition of a 50% NaOH solution to a final pH of 8-9. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or toluene).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify the crude lactam by vacuum distillation to obtain the final product.
References
-
Wikipedia contributors. (2024). Beckmann rearrangement. Wikipedia, The Free Encyclopedia. [Link]
-
Wang, et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. [Link]
-
TUODA Industry. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]
-
Scribd. (n.d.). Chemistry of Beckmann Rearrangement. [Link]
-
ResearchGate. (2025). Beckmann rearrangement of cyclohexanone oxime with oleum. [Link]
-
TUODA Industry. (2025). Material Safety Data Sheet (MSDS) 3,5-Dimethylpiperidine. [Link]
-
National Institutes of Health. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. [Link]
- Google Patents. (n.d.).
Sources
Technical Support Center: Optimizing Diastereoselectivity in 3,5,5-Trimethylpiperidin-2-one Synthesis
Welcome to the technical support center for the synthesis of 3,5,5-trimethylpiperidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during its synthesis, with a primary focus on controlling the diastereomeric outcome. The formation of the C3 stereocenter relative to the gem-dimethyl group at C5 is a critical, and often challenging, aspect of this chemistry.
This document provides in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to help you navigate and optimize your synthetic strategy.
Core Synthetic Pathway & The Stereochemical Challenge
The most common and versatile route to this compound involves a cascade reaction initiated by an aza-Michael (conjugate) addition of a primary amine or ammonia to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization (amidation). A typical pathway involves the reaction of an amine with a derivative of 4,4-dimethyl-3-oxopentanoic acid or, more directly, a conjugate addition to mesityl oxide followed by functionalization and cyclization.
The key stereochemical challenge arises during the formation of the C3-C4 bond or the subsequent protonation/functionalization at the C3 position. The approach of the nucleophile or electrophile to the intermediate is influenced by the steric hindrance imposed by the gem-dimethyl group at the C5 position, leading to the formation of two diastereomers: cis-3,5,5-trimethylpiperidin-2-one and trans-3,5,5-trimethylpiperidin-2-one. Controlling the ratio of these diastereomers is paramount for applications where only one isomer possesses the desired biological activity or physical properties.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yields a poor diastereomeric ratio (e.g., close to 1:1 cis/trans). How can I improve the selectivity?
A low diastereomeric ratio (dr) is the most frequent challenge and can stem from several factors related to the reaction's energetic landscape. The key is to exploit the subtle energy differences between the diastereomeric transition states.
Answer: Improving diastereoselectivity requires a careful examination of whether the reaction is under kinetic or thermodynamic control .[1][2][3]
-
Kinetic Control favors the product that is formed fastest because its transition state has the lowest activation energy.[1][3] These conditions are typically achieved at low temperatures with strong, sterically hindered bases or reagents, and shorter reaction times.
-
Thermodynamic Control favors the most stable product. This is achieved under conditions that allow for the equilibration of the products, such as higher temperatures, longer reaction times, and the presence of a reversible proton source or catalyst.[1][3]
Troubleshooting Strategies:
-
Modify Reaction Temperature: This is the most critical parameter.
-
To favor the kinetic product: Run the reaction at significantly lower temperatures (e.g., -78 °C, 0 °C). This can "freeze out" the equilibrium, trapping the faster-forming isomer.[2]
-
To favor the thermodynamic product: Increase the reaction temperature (e.g., room temperature to reflux) to provide enough energy to overcome the activation barrier for the reverse reaction, allowing the mixture to settle into the lowest energy state.[1][4]
-
-
Solvent Choice: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states.
-
Polar Aprotic Solvents (e.g., THF, Dichloromethane): Often used for kinetically controlled reactions as they solvate cations well but leave anions relatively free.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Can facilitate proton exchange and may favor thermodynamic equilibrium. Their ability to hydrogen bond can also influence the geometry of the transition state.
-
-
Catalyst/Reagent Selection:
-
Lewis Acids: Catalysts like Sc(OTf)₃ or Ti(OiPr)₄ can coordinate to the carbonyl group, altering the conformation of the intermediate and potentially increasing the energy difference between the diastereomeric transition states.[5]
-
Brønsted Acids/Bases: A catalytic amount of a weak acid (like acetic acid) or base can facilitate equilibration, pushing the reaction towards the thermodynamic product.[6] Conversely, a strong, non-nucleophilic base (like LDA or KHMDS) at low temperature is a classic condition for kinetic control.
-
Q2: The reaction is sluggish and results in incomplete conversion. What steps can I take?
Answer: Incomplete conversion can be due to catalyst deactivation, insufficient reactivity of the starting materials, or unfavorable reaction equilibrium.
Troubleshooting Strategies:
-
Catalyst Loading and Type: For catalyzed reactions (e.g., reductive aminations or Michael additions), ensure the catalyst is active.
-
Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).
-
Consider a more active catalyst. For instance, if a mild Lewis acid is ineffective, a stronger one might be necessary. In reductive aminations, switching the reducing agent (e.g., from NaBH₃CN to the more reactive NaBH(OAc)₃) can improve yields.[7]
-
-
Temperature and Concentration: As per Arrhenius kinetics, increasing the temperature will increase the reaction rate. Similarly, running the reaction at a higher concentration can also accelerate bimolecular reaction steps.
-
Amine Nucleophilicity: If using a primary amine in an aza-Michael addition, its nucleophilicity is key. Electron-withdrawing groups on the amine will decrease its reactivity. If possible, choose a more nucleophilic amine or use a more activated Michael acceptor.
Q3: I am observing significant side product formation. How can I minimize this?
Answer: Common side reactions include polymerization of the α,β-unsaturated starting material, double addition, or fragmentation.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine nucleophile to ensure the Michael acceptor is consumed, but avoid a large excess which can sometimes lead to side products.
-
Slow Addition: Add the more reactive component (often the Michael acceptor) slowly via syringe pump to the reaction mixture. This keeps its instantaneous concentration low, minimizing self-condensation or polymerization.
-
Protecting Groups: If the amine has other reactive functional groups, consider protecting them. For the piperidinone nitrogen itself, N-benzyl or N-Boc groups are common and can influence stereoselectivity.[8]
Q4: How can I accurately determine the diastereomeric ratio of my product mixture?
Answer: Accurate determination of the cis:trans ratio is crucial for optimization.
Primary Method: ¹H NMR Spectroscopy
-
Diagnostic Peaks: The most reliable method is high-field ¹H NMR. The protons at C3 and C2 often show distinct chemical shifts and coupling constants for each diastereomer. Look for the C3-methyl doublet or the C2 methylene protons. The relative integration of these distinct peaks provides the diastereomeric ratio.[8][9]
-
Crude vs. Purified Sample: Always analyze the crude reaction mixture to determine the true kinetic or thermodynamic ratio. Purification via chromatography can inadvertently enrich one diastereomer.[8]
Confirmatory Methods:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): If the diastereomers are separable on a column, these methods provide excellent quantitative data.
-
¹⁹F NMR: For derivatives containing a fluorine atom, ¹⁹F NMR can be a highly sensitive method for distinguishing stereoisomers.[10]
-
X-ray Crystallography: If one diastereomer can be crystallized, its structure can be unambiguously confirmed.[11]
Data Summary & Key Parameters
The following table summarizes how different reaction parameters can be adjusted to favor either the kinetic or thermodynamic product. This is a generalized guide, and empirical optimization is always necessary.
| Parameter | Kinetic Control Conditions | Thermodynamic Control Conditions | Rationale |
| Temperature | Low (-78 °C to 0 °C) | High (RT to Reflux) | Low temp prevents equilibration; high temp allows it.[2][12] |
| Reaction Time | Short | Long | Prevents the system from reaching equilibrium. |
| Base/Catalyst | Strong, sterically hindered (e.g., LDA) | Weaker, non-hindered base or acid catalyst | Irreversible deprotonation favors the faster-formed product. |
| Solvent | Aprotic (THF, Et₂O) | Protic (MeOH, EtOH) or high-boiling aprotic | Minimizes proton exchange. |
Experimental Protocols & Visual Guides
Optimized Protocol for Diastereoselective Synthesis (Illustrative Example)
This protocol is a generalized starting point for an aza-Michael addition/cyclization sequence.
Step 1: Aza-Michael Addition
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and the chosen solvent (e.g., THF).
-
Cool the solution to the desired temperature (e.g., -78 °C for kinetic control).
-
If using a base like LDA, add it dropwise and stir for 15 minutes.
-
Slowly add the α,β-unsaturated carbonyl compound (1.1 eq) dropwise over 30 minutes.
-
Stir the reaction at this temperature for the determined time (e.g., 1-2 hours for kinetic control).
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
Step 2: Cyclization and Work-up
-
Allow the mixture to warm to room temperature.
-
If cyclization is not spontaneous, heating may be required (thermodynamic control).
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio before purification.
Troubleshooting Workflow Diagram
The following diagram illustrates a decision-making process for optimizing the diastereomeric ratio.
Caption: Troubleshooting workflow for optimizing diastereoselectivity.
Frequently Asked Questions (FAQs)
Q: Which diastereomer, cis or trans, is typically the thermodynamic product? A: In many substituted piperidine systems, the isomer with bulkier substituents in an equatorial position is thermodynamically favored to minimize steric strain. For this compound, conformational analysis would be required, but often the trans isomer (where the C3-methyl is pseudo-equatorial relative to the C5-gem-dimethyl groups) is expected to be more stable. However, this must be determined experimentally.
Q: Can chiral auxiliaries be used to achieve enantioselectivity as well as diastereoselectivity? A: Yes. Attaching a chiral auxiliary to the nitrogen atom (e.g., a phenylethylamine derivative) can create a chiral environment that biases the approach of reagents, leading to control over both diastereoselectivity and enantioselectivity.[13] This is a powerful strategy for asymmetric synthesis.
Q: Are there alternative synthetic routes that offer better stereocontrol? A: Yes, multi-step routes can offer more precise control. For example, a diastereoselective reduction of a corresponding pyridinone or tetrahydropyridine precursor can be highly effective.[8][14] Ring-closing metathesis (RCM) and intramolecular reductive amination of linear precursors with pre-existing stereocenters are also powerful alternatives.[5]
References
-
Deiters, A., & Martin, S. F. (2004). Synthesis of Nitrogen-Containing Heterocycles by Ring-Closing Metathesis. Chemical Reviews, 104(5), 2199-2238. [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]
-
Humphrey, J. M., et al. (2009). Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. The Journal of Organic Chemistry, 74(12), 4525-4536. [Link]
-
Li, H., et al. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. Molecules, 25(15), 3369. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 163-185. [Link]
-
Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Chemical Research, 40(1), 4-7. [Link]
-
Bates, R. W., Ko, W., & Barát, V. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(5), 810-824. [Link]
-
Scott, M. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. MedChemComm, 13(11), 1957-1967. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 10. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. 4-Piperidone synthesis [organic-chemistry.org]
Technical Support Center: Purification of 3,5,5-Trimethylpiperidin-2-one
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3,5,5-Trimethylpiperidin-2-one. As a δ-lactam synthesized via the Beckmann rearrangement of isophorone oxime, its purification can be complicated by a variety of factors including residual starting materials, reaction byproducts, and catalyst residues. This guide provides a structured, question-and-answer-based approach to troubleshoot common purification issues, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The primary impurities in crude this compound typically originate from the Beckmann rearrangement of isophorone oxime. These can be categorized as:
-
Unreacted Starting Material: Residual isophorone oxime.
-
Rearrangement Byproducts: Isomeric lactams if the oxime geometry is not strictly controlled.
-
Fragmentation Products: Nitriles and other degradation products resulting from competing Beckmann fragmentation reactions.[1]
-
Catalyst Residues: Residual acid catalyst (e.g., sulfuric acid, polyphosphoric acid) and their salts after neutralization.
-
Solvent Residues: Trapped solvents used in the reaction or initial work-up.
Q2: My purified this compound has a persistent yellow discoloration. What is the likely cause and how can I remove it?
A2: A yellow tint often indicates the presence of colored impurities, which can arise from several sources:
-
Side-Reaction Products: Minor, highly conjugated byproducts from the Beckmann rearrangement can be colored.
-
Degradation: The product may degrade slightly upon exposure to heat or residual acid, forming colored species.
-
Starting Material Impurities: Impurities in the initial isophorone may carry through the synthesis.
To address this, consider the following:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. Be cautious not to use an excessive amount, as it can also adsorb your product, reducing the yield.
-
Chromatography: If recrystallization and charcoal treatment are ineffective, flash column chromatography is a more rigorous method for separating these impurities.
Q3: What are the recommended analytical methods for assessing the purity of this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the purity and detecting non-volatile impurities.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including residual solvents and fragmentation byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can reveal the presence of impurities by comparing the spectra to a reference standard.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Low Yield After Recrystallization
Symptoms:
-
Significantly lower than expected recovery of solid product after cooling the recrystallization solvent.
-
The mother liquor still feels "greasy" or concentrated.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Solvent Choice | The solvent may be too good at dissolving the compound even at low temperatures, preventing precipitation. | 1. Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., hexanes, ethyl acetate, acetone, ethanol, and water) to find one where it is sparingly soluble at room temperature but highly soluble when hot.[3][4] 2. Two-Solvent System: If a single suitable solvent cannot be found, use a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[5] |
| Insufficient Cooling | The solution may not have been cooled to a low enough temperature to maximize crystal formation. | 1. Ice Bath: After the solution has cooled to room temperature, place the flask in an ice-water bath for at least 30 minutes. 2. Refrigeration: For some solvent systems, overnight refrigeration may be necessary. |
| Supersaturation | The solution is supersaturated, and crystallization has not been initiated. | 1. Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. 2. Seeding: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization. |
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate or acetone).
-
While the solution is still hot, add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold "poor" solvent, and dry thoroughly.
Problem 2: Oily Product Instead of Crystals
Symptoms:
-
An oil separates from the solution upon cooling instead of solid crystals.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| High Impurity Level | The presence of significant impurities can lower the melting point of the mixture, leading to "oiling out." | 1. Pre-purification: Consider a preliminary purification step, such as a simple filtration through a plug of silica gel, to remove gross impurities before attempting recrystallization. 2. Flash Chromatography: If the impurity level is very high, flash chromatography is the most effective method for purification. |
| Cooling Too Rapidly | Rapid cooling can cause the compound to precipitate as an oil before it has time to form an ordered crystal lattice. | 1. Slow Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed on the benchtop before transferring to an ice bath. Insulating the flask can further slow the cooling process. |
| Inappropriate Solvent | The boiling point of the solvent may be higher than the melting point of the solute, causing it to melt and separate as an oil. | 1. Solvent Selection: Choose a recrystallization solvent with a boiling point lower than the melting point of this compound. |
Workflow for Overcoming Oiling Out
Caption: Troubleshooting workflow for an oily product.
Problem 3: Ineffective Purification by Flash Chromatography
Symptoms:
-
Poor separation of the desired product from impurities on the column.
-
Co-elution of the product with one or more impurities.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Mobile Phase | The solvent system (mobile phase) does not have the optimal polarity to effectively separate the components. | 1. TLC Optimization: Before running the column, optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35 and good separation from impurities.[6] Common mobile phases for lactams include gradients of ethyl acetate in hexanes or dichloromethane in methanol. 2. Gradient Elution: If an isocratic mobile phase does not provide adequate separation, use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Column Overloading | Too much crude material has been loaded onto the column, exceeding its separation capacity. | 1. Reduce Load: As a general rule, the amount of crude material loaded should be about 1-5% of the mass of the silica gel in the column. |
| Improper Column Packing | An improperly packed column with channels or cracks will lead to poor separation. | 1. Proper Packing Technique: Ensure the column is packed uniformly without any air bubbles. A wet slurry packing method is generally preferred. |
| Inappropriate Stationary Phase | Standard silica gel may not be the optimal stationary phase for your specific separation. | 1. Alternative Stationary Phases: If separating from very polar impurities, consider using a more polar stationary phase like alumina (neutral or basic). For certain applications, reverse-phase (C18) chromatography may be beneficial.[7] |
Experimental Protocol: Flash Column Chromatography
-
Select a Column: Choose a column size appropriate for the amount of material to be purified.
-
Pack the Column: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Prepare the Sample: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.
-
Load the Sample: Carefully load the prepared sample onto the top of the column.
-
Elute: Begin eluting with the mobile phase, collecting fractions.
-
Monitor: Monitor the elution of compounds using TLC or a UV detector if available.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Logical Relationship of Purification Steps
Caption: General purification workflow.
References
- Sato, Y., et al. (Year). Beckmann rearrangement of 2-benzylidenecyclopentanone O-tosyl oxime. Journal of the Chemical Society, Perkin Transactions 1, (Issue), pages.
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
- Shalini, S., et al. (2014). Flash chromatography. International Journal of Pharmaceutical Research & Analysis, 4(3), 200-205.
- Cartwright, S. J., & Waley, S. G. (1984). Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. Biochemical Journal, 221(2), 505–512.
- Pavia, D. L., et al. (n.d.). Recrystallization. Introduction to Organic Laboratory Techniques: A Small Scale Approach.
- Process for the purification of lactams. (2002).
- Helm, R., et al. (1974). Process for the purification of lactams. U.S.
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Cartwright, S. J., & Waley, S. G. (1984). Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. Biochemical Journal, 221(2), 505–512. Available from: [Link]
- Massachusetts Institute of Technology. (n.d.).
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
- Just, G., & Cunningham, M. (1972). Beckmann rearrangements in bicyclo[2.2.1]heptan-2-one oximes. Journal of the Chemical Society, Perkin Transactions 1, 81-83.
- Adam, M. J., et al. (1984). Purification of TEM-1 beta-lactamase by immunoaffinity chromatography. Antimicrobial Agents and Chemotherapy, 26(3), 382–385.
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Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]
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- Patel, M., et al. (2016). Flash Chromatography and Its Different Dissolvable Frameworks. Research and Reviews: Journal of Chemistry, 5(2).
- Biotage. (n.d.).
- Wang, J., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170.
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Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
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- Bäckvall, J. E., et al. (2004). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 69(22), 7596–7601.
- Al-Dhubiab, B. E., et al. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Acta Pharmaceutica, 70(2), 241–251.
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Validation & Comparative
A Comparative Guide to Catalysts for the Synthesis of 3,5,5-Trimethylpiperidin-2-one
For researchers, chemists, and professionals in drug development, the synthesis of substituted piperidinones is a topic of significant interest due to their prevalence in biologically active compounds.[1] This guide provides an in-depth comparative analysis of catalytic systems for the synthesis of 3,5,5-trimethylpiperidin-2-one, a δ-lactam with potential applications as a synthetic intermediate. We will primarily focus on the most established synthetic route: the Beckmann rearrangement of 3,3,5-trimethylcyclohexanone oxime. This guide will delve into the mechanistic underpinnings of various catalysts, present comparative experimental data, and provide detailed protocols to ensure scientific integrity and practical applicability.
The Synthetic Challenge: Accessing a Substituted δ-Lactam
The synthesis of this compound presents a classic challenge in heterocyclic chemistry: the efficient and selective formation of a cyclic amide (lactam). The most direct and industrially relevant pathway to δ-lactams is the Beckmann rearrangement of the corresponding cyclohexanone oxime.[2] This reaction involves an acid-catalyzed intramolecular rearrangement of the oxime to the corresponding lactam.[3]
The starting material, 3,3,5-trimethylcyclohexanone, is readily accessible through the catalytic hydrogenation of isophorone.[4] The subsequent oximation to 3,3,5-trimethylcyclohexanone oxime is a standard procedure. The critical step, and the focus of this guide, is the catalytic rearrangement of this oxime to the desired this compound.
Caption: General synthetic route to this compound.
Comparative Analysis of Catalytic Systems for Beckmann Rearrangement
The choice of catalyst for the Beckmann rearrangement is crucial, influencing reaction efficiency, selectivity, and environmental impact. While specific comparative data for 3,3,5-trimethylcyclohexanone oxime is scarce, extensive research on the rearrangement of cyclohexanone oxime to ε-caprolactam provides a robust framework for catalyst evaluation.[5][6]
Conventional Acid Catalysts
Traditionally, strong Brønsted acids like concentrated sulfuric acid and oleum have been the catalysts of choice for the Beckmann rearrangement.[3][6]
-
Mechanism: The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group anti-periplanar to the leaving group to the nitrogen atom, forming a nitrilium ion. Subsequent hydrolysis yields the lactam.[6][7]
-
Performance: These catalysts generally provide high conversions and yields. For instance, the rearrangement of cyclohexanone oxime in 85% sulfuric acid proceeds with high efficiency.[6]
-
Drawbacks: The primary disadvantages are the highly corrosive nature of these acids, the large quantities required, and the generation of significant amounts of waste, typically ammonium sulfate, after neutralization.[8] This poses significant environmental and equipment challenges, especially for industrial-scale production.
Solid Acid Catalysts
To overcome the limitations of conventional liquid acids, a variety of heterogeneous solid acid catalysts have been developed. These offer advantages such as ease of separation, reusability, and reduced corrosivity.[5]
-
Zeolites (e.g., ZSM-5, MFI): High-silica zeolites are effective catalysts for the vapor-phase Beckmann rearrangement.[5][9] The reaction is believed to occur on both Brønsted acid sites and silanol groups on the external surface of the zeolite.[9][10] High conversions (>99%) and selectivities (~95%) have been reported for the rearrangement of cyclohexanone oxime over high-silica MFI zeolites at 350°C.[5] However, deactivation due to coking can be a concern.[5]
-
Metal Oxides on Silica (e.g., WO₃/SiO₂, Nb₂O₅/SiO₂): These catalysts have also demonstrated good activity in the vapor-phase rearrangement. The acidic properties of the supported metal oxides are crucial for their catalytic performance, with stronger acid sites generally favoring the reaction.[9]
Organocatalysts
In recent years, organocatalytic systems have emerged as milder and more selective alternatives.
-
Cyanuric Chloride (CNC): In combination with a Lewis acid co-catalyst like zinc chloride, cyanuric chloride can catalytically promote the Beckmann rearrangement.[3][11] The mechanism involves the activation of the oxime hydroxyl group by nucleophilic aromatic substitution on the cyanuric chloride ring.[3] While effective for some substrates, the yield for cyclohexanone oxime rearrangement was initially reported to be modest (around 30%) with 10 mol% of CNC.[11]
-
Triphosphazene (TAPC): Triphosphazene has been identified as a highly efficient catalyst for the Beckmann rearrangement of ketoximes to lactams, outperforming cyanuric chloride, especially for the synthesis of ε-caprolactam.[8][12] The reaction proceeds smoothly in fluorinated solvents like hexafluoroisopropanol (HFIP) with low catalyst loading (0.1–1 mol%), achieving high conversions even under mild conditions.[12] This system offers an environmentally benign route without the formation of salt byproducts.[8]
Performance Summary Table
The following table summarizes the performance of various catalytic systems for the Beckmann rearrangement of cyclohexanone oxime, which serves as a strong predictive model for the synthesis of this compound.
| Catalyst System | Reaction Phase | Temperature (°C) | Oxime Conversion (%) | Lactam Selectivity (%) | Key Advantages & Disadvantages |
| Sulfuric Acid | Liquid | ~100-120 | >95 | >95 | Advantages: High efficiency, low cost.[6] Disadvantages: Corrosive, large waste generation.[8] |
| High-Silica MFI Zeolite | Vapor | 350 | >99 | ~95 | Advantages: Heterogeneous, reusable, high selectivity.[5] Disadvantages: High temperature, potential for coking.[5] |
| Cyanuric Chloride/ZnCl₂ | Liquid | Reflux | Moderate to High | Moderate to High | Advantages: Milder conditions than strong acids.[11] Disadvantages: Stoichiometric amounts may be needed for high yield.[11] |
| Triphosphazene (TAPC) | Liquid | 25-80 | High | High | Advantages: Highly efficient, low catalyst loading, environmentally benign.[8][12] Disadvantages: Requires specific solvents (e.g., HFIP).[12] |
Experimental Protocols
To ensure the practical applicability of this guide, detailed step-by-step methodologies for key experiments are provided below.
Protocol 1: Synthesis of 3,3,5-Trimethylcyclohexanone Oxime
Caption: Workflow for the synthesis of 3,3,5-trimethylcyclohexanone oxime.
Materials:
-
3,3,5-Trimethylcyclohexanone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Deionized water
-
Standard laboratory glassware
-
Heating mantle and stirrer
-
TLC plates and developing chamber
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,3,5-trimethylcyclohexanone (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.
-
Add the aqueous solution to the ethanolic solution of the ketone.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water with stirring.
-
The solid oxime will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 3,3,5-trimethylcyclohexanone oxime.
Protocol 2: Beckmann Rearrangement using Triphosphazene (TAPC) Catalyst
Materials:
-
3,3,5-Trimethylcyclohexanone oxime
-
Triphosphazene (TAPC)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of 3,3,5-trimethylcyclohexanone oxime (1 equivalent) in HFIP, add TAPC (0.01 equivalents, 1 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., 60°C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Alternative Synthetic Pathway: Reductive Amination
An alternative approach to this compound is through the intramolecular reductive amination of a suitable precursor. For instance, a keto-nitrile such as 5-cyano-3,3,5-trimethyl-2-oxohexanoic acid ester could potentially undergo reductive cyclization. Catalysts for such transformations often include heterogeneous metal catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum on carbon (Pt/C) under a hydrogen atmosphere.[13][14] This route, while potentially offering a different substrate scope and selectivity profile, is generally less explored for this specific target compared to the Beckmann rearrangement. Further research would be required to optimize catalysts and conditions for this pathway.
Conclusion
The synthesis of this compound is most practically achieved via the Beckmann rearrangement of 3,3,5-trimethylcyclohexanone oxime. While conventional strong acid catalysts are effective, they present significant environmental and handling challenges. Modern catalytic systems, particularly solid acids for vapor-phase reactions and organocatalysts like triphosphazene for liquid-phase synthesis, offer more sustainable and efficient alternatives. For laboratory-scale synthesis and processes where mild conditions and high selectivity are paramount, triphosphazene emerges as a superior catalyst. For large-scale industrial production, vapor-phase rearrangement over solid acid catalysts like high-silica zeolites presents a promising, environmentally conscious approach. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and environmental considerations.
References
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- Hashimoto, M., Obora, Y., Sakaguchi, S., & Ishii, Y. (2008). Beckmann Rearrangement of Ketoximes to Lactams by Triphosphazene Catalyst. The Journal of Organic Chemistry, 73(8), 2894–2897.
- Velmurugan, P., Kanniyappan, P., & Ghatak, T. (2025). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex: a mechanistic perception. RSC Advances.
- Furuya, Y., Ishihara, K., & Yamamoto, H. (2005). An Efficient Catalytic Method for the Beckmann Rearrangement of Ketoximes to Lactams by Cyanuric Chloride and Phosphazene Catalysts. Organic Process Research & Development, 9(2), 220-227.
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Wikipedia contributors. (2024, November 26). Beckmann rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
- Anand, R., et al. (2005). Vapor Phase Beckmann Rearrangement of Cyclohexanone Oxime over Different Ferrierite Zeolite Catalysts.
- Hashimoto, M., Obora, Y., Sakaguchi, S., & Ishii, Y. (2008). Beckmann Rearrangement of Ketoximes to Lactams by Triphosphazene Catalyst. The Journal of Organic Chemistry, 73(8), 2894-2897.
- Dai, L., et al. (2014). Vapor phase Beckmann rearrangement of cyclohexanone oxime over metal pillared ilerite.
- Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel.
- ResearchGate. (2011). Beckmann rearrangement of cyclohexanone oxime with oleum.
- Singh, O. V., & Han, H. (2008). A new insight into the Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. Tetrahedron Letters, 49(48), 6899-6902.
- Troisi, L., Granito, C., & Pindinelli, E. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Topics in Heterocyclic Chemistry, 22, 101-209.
- BenchChem. (2025). An In-depth Technical Guide to the Beckmann Rearrangement of Cyclohexanone Oxime.
- Le, T. H. D., et al. (2000). A New Look at the Classical Beckmann Rearrangement: A Strong Case of Active Solvent Effect. Journal of the American Chemical Society, 122(49), 12182-12191.
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- Fiorani, G., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
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Wikipedia contributors. (2024, October 29). Lactam. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
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- Meloni, M. M., & Taddei, M. (2004). Solid-Phase Synthesis of β-Lactams via the Miller Hydroxamate Approach. Organic Letters, 6(24), 4479-4482.
- Kim, D., & Dong, V. M. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226.
- All About Chemistry. (2019, December 13). Beckmann Rearrangement [Video]. YouTube.
- Kim, D., & Dong, V. M. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc., 145(26), 14221-14226.
- ResearchGate. (2017). Asymmetric Synthesis of Trisubstituted Piperidines via Biocatalytic Transamination and Diastereoselective Enamine or Imine Reduction.
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- Chapman, S., et al. (2019). The two mechanistic pathways proposed for the Beckmann rearrangement of cyclohexanone oxime with solid acid catalysts, involving either Brønsted sites (blue) or silanol groups (orange).
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A Comparative Guide to Chiral Lactams in Asymmetric Synthesis: Spotlight on 3,5,5-Trimethylpiperidin-2-one
For the researcher navigating the complex landscape of asymmetric synthesis, the choice of a chiral directing group is a critical decision that profoundly influences the stereochemical outcome of a reaction. Among the arsenal of tools available, chiral lactams have emerged as robust and versatile scaffolds.[1][2] This guide provides an in-depth comparison of 3,5,5-trimethylpiperidin-2-one with other seminal lactam-based auxiliaries, offering field-proven insights and experimental data to inform your selection process.
The Role of Lactams as Chiral Auxiliaries
Chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to direct a subsequent stereoselective transformation.[1][3] An effective auxiliary must not only induce high levels of stereocontrol but also be readily available and easily removable.[1] Lactams, cyclic amides, are particularly effective in this role. The rigid cyclic structure and the defined orientation of substituents allow for predictable facial shielding of an enolate, guiding the approach of an electrophile to create a new stereocenter with high fidelity.
The general workflow for utilizing a lactam as a chiral auxiliary is a three-step process: attachment of the substrate, the diastereoselective reaction, and subsequent cleavage of the auxiliary, which can often be recovered.[1]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Profile of this compound: A Sterically Hindered Director
While less ubiquitous than Evans' oxazolidinones or Enders' hydrazones, this compound and its derivatives offer unique steric properties. The key feature is the gem-dimethyl group at the C5 position of the piperidone ring. This substitution creates a significant steric bias that can enhance facial selectivity in reactions at the adjacent C6 or exocyclic positions.
The synthesis of substituted piperidones is a well-established field, often involving multicomponent reactions or cyclization strategies, making a variety of structurally diverse derivatives accessible.[4][5] The core value of the trimethylated scaffold lies in its ability to enforce a rigid conformation, thereby amplifying the stereodirecting effect of the primary chiral element attached to the lactam nitrogen.
Comparative Analysis: Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for constructing stereogenic carbon centers. The performance of a chiral auxiliary is paramount and is measured by the diastereomeric excess (de) or enantiomeric excess (ee) of the product, alongside the chemical yield.
Here, we compare the performance of piperidone-based systems with benchmark chiral auxiliaries like Evans' oxazolidinones and pseudoephedrine amides in a representative asymmetric alkylation reaction.
Table 1: Performance Comparison in Asymmetric Alkylation of Propionyl Derivatives
| Chiral Auxiliary | Electrophile (R-X) | Diastereomeric Excess (de, %) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | ≥99 | 94 | [6] |
| (+)-(1S,2S)-Pseudoephedrine | Benzyl bromide | 98 | 91 | [6] |
| Phenylglycinol-derived δ-lactam | Methyl iodide | >98 (de) | 90 | [7] |
Analysis and Mechanistic Insight:
The high diastereoselectivity observed in these systems stems from the formation of a rigid, chelated Z-enolate intermediate. The chiral auxiliary then effectively shields one face of the enolate plane, forcing the electrophile to approach from the less hindered side.
-
Evans' Oxazolidinones : These auxiliaries, derived from amino acids, are highly effective due to the formation of a lithium-chelated Z-enolate.[8][9] The substituent at C4 (e.g., benzyl or isopropyl) blocks one face of the enolate, leading to excellent stereocontrol.[6][8]
-
Pseudoephedrine Amides : This system operates through a similar chelation-controlled mechanism. The chiral backbone of pseudoephedrine creates a well-defined steric environment that directs alkylation with high diastereoselectivity.[10]
-
Piperidone Scaffolds : Chiral piperidones, often derived from amino alcohols like phenylglycinol, also achieve high stereoselectivity.[2][7] For a derivative like this compound, the gem-dimethyl group would further restrict conformational flexibility, potentially enhancing the directing effect of the N-linked chiral group and leading to very high levels of induction. The stereochemical outcome is dictated by the conformation of the bicyclic system formed upon enolization and chelation.
Caption: Simplified workflow for diastereoselective alkylation using a chiral auxiliary.
Alternative Lactam Systems: A Performance Overview
While δ-lactams like piperidones are effective, other ring sizes also play a crucial role in asymmetric synthesis.
-
β-Lactams (Azetidin-2-ones) : The strained four-membered ring of β-lactams makes them not only important antibiotic scaffolds but also valuable synthetic intermediates.[11] Their stereoselective synthesis, often via the Staudinger ketene-imine cycloaddition, allows for the creation of multiple stereocenters. The stereochemical outcome is highly dependent on the substituents and reaction conditions, which control the competition between ring closure and isomerization of intermediates.[12][13]
-
γ-Lactams (Pyrrolidinones) : Chiral γ-lactams are widely used as precursors for a variety of natural products and pharmaceuticals.[7] The five-membered ring provides a rigid scaffold that enables high stereocontrol in alkylation and conjugate addition reactions.[14]
-
Bicyclic Lactams : Phenylglycinol-derived oxazolopiperidone lactams are exceptionally versatile bicyclic systems.[2][15] They provide a conformationally rigid framework that allows for highly regio- and stereocontrolled installation of substituents, making them powerful tools for the synthesis of complex alkaloids.[2]
Experimental Protocol: Representative Asymmetric Alkylation of a Phenylglycinol-Derived δ-Lactam
This protocol is adapted from methodologies described for the alkylation of chiral lactams and serves as a self-validating system for achieving high diastereoselectivity.
Objective: To perform a diastereoselective methylation on an N-acylated chiral δ-lactam auxiliary.
Materials:
-
(R)-Phenylglycinol-derived δ-lactam
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, syringe, and magnetic stirrer, under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: A flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere. The chiral lactam (1.0 mmol) is dissolved in anhydrous THF (10 mL).
-
Enolate Formation: The solution is cooled to -78 °C using a dry ice/acetone bath. LDA (1.1 mmol, 0.55 mL of 2.0 M solution) is added dropwise via syringe over 5 minutes. The solution is stirred at -78 °C for 1 hour to ensure complete enolate formation. Causality: Low temperature is critical to prevent side reactions and maintain kinetic control, ensuring the formation of the desired Z-enolate.
-
Alkylation: Methyl iodide (1.5 mmol) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC). Causality: The pre-formed rigid, chelated enolate shields one face, forcing the methyl iodide to approach from the opposite, less sterically hindered face, thus inducing diastereoselectivity.
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at -78 °C. The mixture is then allowed to warm to room temperature.
-
Workup: The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine (10 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) is determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Conclusion and Application Outlook
The selection of a chiral lactam auxiliary is a nuanced decision based on the specific synthetic challenge.
-
This compound and related sterically demanding δ-lactams are excellent candidates when high levels of conformational rigidity are required to maximize facial shielding. They are particularly promising for the synthesis of molecules with challenging quaternary stereocenters.
-
Evans' Oxazolidinones remain the gold standard for a wide range of asymmetric transformations, including alkylations and aldol reactions, due to their reliability and the extensive literature supporting their application.[6][8][9]
-
β- and γ-Lactams offer access to different ring systems and are indispensable for synthesizing specific classes of antibiotics and natural products.[11][16][17]
-
Bicyclic Lactams derived from amino alcohols provide superior rigidity and are often the auxiliaries of choice for complex, multi-step syntheses of alkaloids.[2][15]
Ultimately, the optimal choice depends on factors such as the nature of the substrate and electrophile, the desired stereochemical outcome, and the ease of auxiliary synthesis and removal. This guide serves as a foundational resource for making an informed decision, grounded in the principles of stereochemical control and supported by experimental precedent.
References
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Cativiela, C., Diaz-de-Villegas, M. D., & Galvez, J. A. Asymmetric Synthesis of β-Lactams. Highly Diastereoselective Alkylation of Chiral 2-Cyano Esters. The Journal of Organic Chemistry. Available at: [Link]
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Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journals. Available at: [Link]
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Wang, Y., et al. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE B. Available at: [Link]
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Diastereoselective Bis‐Alkylation of Chiral Non‐Racemic α,β‐ Unsaturated γ‐Lactams. Semantic Scholar. Available at: [Link]
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Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
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Enantioselective Construction of Quaternary N-Heterocycles by Palladium-Catalyzed Decarboxylative Allylic Alkylation of Lactams. PMC - NIH. Available at: [Link]
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Roy, S., et al. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. ACS Publications. Available at: [Link]
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Chiral auxiliary. Wikipedia. Available at: [Link]
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Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]
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Evans, D. A., Helmchen, G., & Rüping, M. Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
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Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Jiao Research Group. Available at: [Link]
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Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available at: [Link]
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Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C-H Amidation. escholarship.org. Available at: [Link]
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Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Europe PMC. Available at: [Link]
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]
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Diastereoselective Synthesis of γ-Lactams and δ-Lactams via a Conjugate Addition-Initiated Tandem Reaction. ResearchGate. Available at: [Link]
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Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. ResearchGate. Available at: [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. Available at: [Link]
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Chiral Aminoalcohol-Derived δ‐Lactams Provide Easy Access to Piperidines and Acyclic Five-Carbon Building Blocks. Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]
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Asymmetric Synthesis. University of York. Available at: [Link]
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Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products. PubMed. Available at: [Link]
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Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed. Available at: [Link]
-
Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products. ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. Available at: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Available at: [Link]
-
An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews. Available at: [Link]
-
Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications (RSC Publishing). Available at: [Link]
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Synthesis of Piperidones by MCR. ResearchGate. Available at: [Link]
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Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. Available at: [Link]
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Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO México. Available at: [Link]
-
Oxadiazinones as Chiral Auxiliaries: Chiral Templates for Asymmetric Conjugate Addition in the Synthesis of ( R )-( + )-Tolterodine. ISU ReD. Available at: [Link]
-
Synthesis of 3,4,5-trisubstituted piperidine via S N 2' reaction. ResearchGate. Available at: [Link]
-
3,3,5,5-Tetramethyl-r-2,c-6-diphenylpiperidin-4-one. ResearchGate. Available at: [Link]
- Method of synthesis of 1,2,5-trimethyl-4-piperidone. Google Patents.
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3,5,5-Trimethyl-1,2-cyclohexanedione. PubChem. Available at: [Link]
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A Comparative Guide to the Biological Activity of 3,5,5-Trimethylpiperidin-2-one Analogues and Derivatives
Prepared by a Senior Application Scientist
This guide provides a comprehensive analysis of the biological activities associated with analogues and derivatives of the 3,5,5-trimethylpiperidin-2-one scaffold. The piperidine ring is a highly privileged structural motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products due to its favorable physicochemical and pharmacokinetic properties.[1][2] The lactam functionality of the piperidin-2-one core, combined with the gem-dimethyl substitution at the 5-position, creates a unique chemical space for developing novel therapeutic agents. This document synthesizes experimental data to compare the cytotoxic, antimicrobial, and anticonvulsant activities of various piperidinone derivatives, offering researchers and drug development professionals a detailed reference for future work.
Cytotoxic and Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The piperidone scaffold has emerged as a promising foundation for the development of novel anticancer agents.[3] Derivatives have demonstrated potent cytotoxic effects across a range of human cancer cell lines, often inducing cell death through programmed apoptosis.[3]
Comparative Efficacy of Piperidinone Analogues
The cytotoxic potential of piperidinone and its bioisosteric analogues, such as piperazinones, is highly dependent on the nature and position of substituents. Modifications can significantly influence the compound's ability to interact with biological targets and trigger cell death pathways. Experimental data from various studies, primarily utilizing the MTT assay to assess cell viability, reveals these structure-activity relationships.
| Compound Class | Derivative/Substituent | Target Cell Line(s) | IC50 / GI50 (µM) | Key Findings & Reference |
| Piperazin-2-one | Guanidine substituent | HT-29 (Colon), A549 (Lung) | < 2 µM | Showed higher potency than doxorubicin. Electron density of the substituent appears crucial for activity.[4] |
| Piperazin-2-one | Thiourea, Hydrazide | HT-29 (Colon), A549 (Lung) | Potent, but > 2 µM | Significant cytotoxicity, though less potent than the guanidine derivative.[4] |
| Piperazin-2-one | Imidazole (L-778,123) | HT-29 (Colon), A549 (Lung) | Standard | Activity was comparable to the parent imidazole-containing compound.[4] |
| Benzothiazole-piperazine | Pyridine-containing derivative | HCT-116 (Colon), MCF-7 (Breast), HUH-7 (Liver) | 3.1 - 9.2 µM | Exhibited remarkable cytotoxic activity against the tested cancer cell lines. |
| Quinazoline-piperidine | Small hydrophobic alkyl group | H22 (Hepatoma), Lewis Lung | Micromolar IC50 | Displayed significant in vivo antitumor activity with up to 80% inhibition of tumor growth. |
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which piperidone derivatives exert their anticancer effects is the induction of the intrinsic apoptotic pathway.[3] This causality is established through a series of cellular events that can be experimentally verified. The choice to investigate this pathway is guided by hallmark indicators of apoptosis observed in treated cells.
Experimental Rationale: The observation of decreased cell viability prompts an investigation into the mode of cell death. Assays are selected to detect key apoptotic events in a logical sequence: an initial trigger (ROS), a commitment step (mitochondrial depolarization), and an execution step (caspase activation).
-
Reactive Oxygen Species (ROS) Accumulation: An increase in ROS can act as an upstream signaling molecule to trigger apoptosis.
-
Mitochondrial Depolarization: Loss of the mitochondrial membrane potential is a critical point-of-no-return in the intrinsic apoptotic pathway.
-
Caspase-3/7 Activation: These "executioner" caspases are responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis.[3]
Below is a diagram illustrating this signaling cascade.
Caption: Intrinsic apoptotic pathway induced by piperidone analogues.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a self-validating system for assessing the cytotoxic effects of novel compounds. The inclusion of untreated and vehicle controls ensures that observed effects are due to the compound itself and not the solvent.
-
Cell Seeding: Plate cancer cells (e.g., HT-29, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include wells with untreated cells and cells treated with the vehicle (e.g., DMSO) as negative controls. A known anticancer drug (e.g., Doxorubicin) should be used as a positive control.
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting cell viability against the logarithm of the compound concentration.[4][5]
Antimicrobial Activity: Combating Pathogenic Microbes
Piperidine derivatives are a well-established class of compounds possessing significant antibacterial and antifungal properties.[6][7] Their broad applicability stems from the versatility of the piperidine scaffold, which allows for synthetic modifications that can enhance potency and spectrum of activity.
Comparative Efficacy of Piperidine Derivatives
The antimicrobial effectiveness of piperidine analogues is commonly evaluated using the agar disc diffusion method, which provides a qualitative measure of activity (zone of inhibition), and broth microdilution, which yields a quantitative Minimum Inhibitory Concentration (MIC).
| Compound Class | Derivative/Substituent | Target Organism(s) | Zone of Inhibition (mm) / MIC (µg/mL) | Key Findings & Reference |
| Piperidine Derivative 1 | (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | S. aureus (Gram+), E. coli (Gram-) | Active (Specific values vary with concentration) | Compound showed activity against both Gram-positive and Gram-negative bacteria.[6][8] |
| Piperidin-4-one | Thiosemicarbazone derivatives | Various bacterial strains | Good MIC values vs. Ampicillin | Addition of the thiosemicarbazone moiety significantly enhanced antibacterial and antifungal activity.[9] |
| Pyrrolidine/Piperidine | 1-(quinolin-3-yl) pyrrolidin-2-ol | B. subtilis, S. aureus, E. coli | 16 - 28 mm | Showed potent, broad-spectrum antimicrobial activity comparable to rifampicin. |
| Halogenobenzene | 2,6-dipiperidino-1,4-dihalogenobenzenes | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | MIC: 32-512 µg/mL | Exhibited broad-spectrum inhibition against all tested Gram-positive and Gram-negative bacteria and one fungus.[7] |
Experimental Workflow: Antimicrobial Screening
The process of screening new chemical entities for antimicrobial activity follows a logical and standardized workflow. This ensures reproducibility and allows for a valid comparison against reference antibiotics. The choice of the disc diffusion method for initial screening is based on its simplicity, low cost, and ability to quickly identify active compounds for further quantitative testing.
Caption: Standard workflow for the agar disc diffusion antimicrobial assay.
Experimental Protocol: Agar Disc Diffusion Method
This protocol is a foundational technique in microbiology for assessing antimicrobial activity. Its validity rests on the principle that the diameter of the zone of growth inhibition is proportional to the susceptibility of the microorganism to the tested compound.
-
Medium Preparation: Prepare Mueller-Hinton Agar according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.
-
Compound Application: Dissolve the synthesized piperidine derivatives in a suitable solvent (e.g., ethanol) to a known concentration (e.g., 10 mg/mL).[6][8]
-
Disc Placement: Aseptically place sterile filter paper discs (6 mm in diameter) onto the inoculated agar surface. Pipette a fixed volume (e.g., 10 µL) of each compound solution onto a disc.[6] Discs with the solvent alone and a standard antibiotic (e.g., Chloramphenicol) must be included as negative and positive controls, respectively.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the clear zone of inhibition around each disc in millimeters (mm). A larger zone indicates greater antimicrobial activity.[10]
Anticonvulsant Activity: Modulating Neuronal Excitability
Derivatives of nitrogen-containing heterocycles, including succinimides and piperidines, have shown significant promise as anticonvulsant agents.[11][12] Piperine, a naturally occurring piperidine alkaloid, is known to possess anticonvulsant properties, suggesting that the core scaffold is amenable to the development of novel anti-seizure medications.[13] The primary mechanism often involves the modulation of voltage-gated ion channels.
Comparative Efficacy of CNS-Active Analogues
The anticonvulsant potential of new compounds is evaluated in well-established rodent seizure models. The maximal electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous pentylenetetrazole (scPTZ) test is a model for absence seizures. The 6 Hz test is considered a model for therapy-resistant partial seizures.[11][14]
| Compound Class | Derivative/Substituent | Seizure Model | ED50 (mg/kg) | Key Findings & Reference |
| Pyrrolidine-2,5-dione | Compound 14 | MES | 49.6 | Showed broad-spectrum anticonvulsant activity, including in a model of drug-resistant epilepsy (6 Hz, 44 mA).[11] |
| Pyrrolidine-2,5-dione | Compound 14 | scPTZ | 67.4 | More potent than the broad-spectrum antiepileptic drug Valproic Acid (VPA).[11] |
| Pyrrolidine-2,5-dione | Compound 14 | 6 Hz (32 mA) | 31.3 | Highly effective in a model of psychomotor seizures.[11] |
| Piperine | Natural Alkaloid | PTZ | 10 mg/kg (dose) | Significantly delayed the onset of tonic-clonic convulsions and reduced mortality.[13] |
| Piperine | Natural Alkaloid | MES | - | Decreased mortality in the MES-induced seizure model.[13] |
| Chalcone-Semicarbazone | Compound 17 | MES & scPTZ | 100% protection at 100 mg/kg | Showed potent activity with a quick onset and prolonged action.[15] |
Mechanism of Action: Ion Channel Modulation
The anticonvulsant effect of many CNS-active compounds is achieved by reducing neuronal hyperexcitability. This is often accomplished by blocking voltage-gated sodium (Na+) channels, which stabilizes neurons in an inactive state, or by inhibiting voltage-gated calcium (Ca2+) channels, which reduces neurotransmitter release.[13]
Experimental Rationale: Compounds demonstrating efficacy in animal seizure models are further investigated to elucidate their mechanism. In vitro techniques like the whole-cell patch-clamp are employed to directly measure the effect of the compound on ion channel currents in isolated neurons. This provides definitive evidence of target engagement.
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A Comparative Guide to the Validation of HPLC Methods for Determining the Enantiomeric Excess of 3,5,5-Trimethylpiperidin-2-one
This guide provides a comprehensive framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the stereoselective analysis of 3,5,5-Trimethylpiperidin-2-one. As chirality is a critical attribute in drug development, influencing both efficacy and safety, the accurate determination of enantiomeric excess (ee) is non-negotiable. This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and scientifically sound validation process in line with global regulatory standards.
The Imperative of Enantiomeric Purity
Chirality plays a pivotal role in pharmacology. The distinct three-dimensional arrangement of enantiomers can lead to significant differences in their interaction with chiral biological targets like enzymes and receptors.[1] For a molecule such as this compound, a substituted piperidone scaffold that may feature in various synthetic pathways, one enantiomer could be therapeutically active while the other might be inactive or even induce adverse effects.[2] Therefore, regulatory bodies like the FDA mandate rigorous control and quantification of the enantiomeric composition of chiral drug substances.[3][4] HPLC with a Chiral Stationary Phase (CSP) is the most prevalent and versatile technique for this purpose.[1]
Foundational Strategy: Chiral Method Development
The development of a robust chiral separation method is an empirical process that necessitates a structured screening strategy to minimize time and resources.[1][5] The primary goal is to achieve baseline resolution of the two enantiomers, which then allows for accurate quantification.
The Central Role of the Chiral Stationary Phase (CSP)
The cornerstone of chiral HPLC is the CSP, which contains a single enantiomer of a chiral selector that forms transient, diastereomeric complexes with the analyte enantiomers.[6] The differential stability of these complexes results in different retention times, enabling separation.[1] Polysaccharide-based CSPs, derived from cellulose or amylose, are exceptionally versatile and serve as the recommended starting point for screening due to their broad applicability across a wide range of chemical structures.[1][2][7]
Causality Insight: Polysaccharide CSPs offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. This versatility makes them effective for a broad spectrum of chiral compounds, including those like this compound which contains a polar lactam group and a non-polar trimethyl-substituted ring.
Below is a comparative overview of common polysaccharide-based CSPs for initial screening.
| Chiral Stationary Phase (CSP) | Selector Type | Typical Application | Key Characteristics |
| Chiralpak® IA / Chiralcel® OD | Amylose / Cellulose tris(3,5-dimethylphenylcarbamate) | Broad range of racemates | Often provides high enantioselectivity; considered first-line screening columns.[7][8] |
| Chiralpak® IB / Chiralcel® OJ | Cellulose / Cellulose tris(4-methylbenzoate) | Complements IA/OD; useful for aromatic compounds | Offers alternative selectivity when IA/OD are unsuccessful. |
| Chiralpak® AD / Chiralcel® OD-H | Amylose / Cellulose tris(3,5-dimethylphenylcarbamate) | Coated versions of IA/OD | High success rates but may have solvent limitations compared to immobilized versions.[9] |
Experimental Workflow for Method Development
A systematic screening workflow is essential for efficiently identifying optimal separation conditions. This involves screening multiple CSPs under different mobile phase regimes: Normal Phase (NP), Reversed Phase (RP), and Polar Organic (PO) modes.
Proposed Starting Protocol for Method Screening
Objective: To identify a suitable CSP and mobile phase for the enantioseparation of this compound.
Instrumentation: Standard HPLC system with UV detector.
Columns to Screen:
-
Chiralpak® IA (Immobilized Amylose derivative)
-
Chiralpak® IB (Immobilized Cellulose derivative)
Mobile Phase Screening Conditions:
-
Normal Phase (NP):
-
A: n-Hexane/Isopropanol (IPA) (90:10, v/v)
-
B: n-Hexane/Ethanol (EtOH) (90:10, v/v)
-
Insight: Add 0.1% diethylamine (DEA) to the mobile phase to mitigate peak tailing, as the piperidinone nitrogen can interact with residual silanols on the silica support.
-
-
Reversed Phase (RP):
-
A: Acetonitrile (ACN)/Water (50:50, v/v)
-
B: Methanol (MeOH)/Water (50:50, v/v)
-
General Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 215 nm (Note: Determine the actual λmax experimentally).
-
Injection Volume: 10 µL
-
Sample: 1.0 mg/mL racemic this compound in mobile phase.
Procedure:
-
Equilibrate the first column (Chiralpak® IA) with the first mobile phase (NP-A) until a stable baseline is achieved.
-
Inject the racemic standard.
-
Evaluate the chromatogram for separation. If no separation, or poor resolution, proceed to the next mobile phase.
-
Repeat steps 1-3 for all mobile phase conditions on the first column.
-
Repeat the entire screening process for the second column (Chiralpak® IB).
-
Select the column/mobile phase combination that provides the best resolution (ideally Rs > 2.0) and peak shape for validation.
Validation of the Selected HPLC Method
Once a suitable method is developed, it must be validated to demonstrate its fitness for purpose, in accordance with ICH Q2(R2) guidelines.[10][11][12] Validation is a formal process that provides documented evidence that the method is reliable, reproducible, and accurate for the intended analysis—in this case, quantifying the enantiomeric excess.[13][14]
Detailed Validation Protocols
The following protocols outline the experiments required to validate the chosen chiral HPLC method.
System Suitability: Before any validation run, system suitability must be established. This is not a validation parameter itself, but a check to ensure the chromatographic system is performing adequately.
-
Procedure: Inject a standard solution containing both enantiomers (e.g., a 99:1 or racemic mixture) five or six times.
-
Acceptance Criteria:
-
Resolution (Rs) between the two enantiomer peaks > 2.0.
-
Tailing factor for each peak < 1.5.
-
Relative Standard Deviation (%RSD) of peak areas < 2.0%.
-
1. Specificity
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, namely the other enantiomer and any formulation excipients (placebo).[14][15]
-
Protocol:
-
Inject a diluent/blank solution to show no interfering peaks.
-
Inject a solution of the placebo to show no interference at the retention times of the enantiomers.
-
Prepare a solution of the main enantiomer (e.g., S-enantiomer).
-
Spike this solution with a known amount of the unwanted enantiomer (e.g., R-enantiomer) at the specification limit (e.g., 0.5%).
-
Analyze the spiked sample to confirm that the peak for the unwanted enantiomer is baseline resolved from the main peak and any placebo peaks.
-
2. Linearity
-
Purpose: To demonstrate a direct proportional relationship between analyte concentration and the detector response over the specified range.
-
Protocol:
-
Prepare a series of at least five standard solutions of the unwanted enantiomer spanning the expected range. For instance, from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.1% to 0.75%).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% level.
-
3. Range
-
Purpose: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[13]
-
Derivation: The range is confirmed by the successful validation of the linearity, accuracy, and precision protocols over the desired concentration interval.
4. Accuracy
-
Purpose: To determine the closeness of the test results obtained by the method to the true value. This is typically assessed using recovery studies.[15]
-
Protocol:
-
Prepare a sample of the main enantiomer at a known concentration.
-
Spike this sample with the unwanted enantiomer at a minimum of three concentration levels across the range (e.g., LOQ, 100%, and 150% of the specification limit). Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the spiked enantiomer.
-
-
Acceptance Criteria:
-
Mean recovery should be within 90.0% to 110.0% for impurity analysis.
-
5. Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol (Repeatability / Intra-assay precision):
-
Prepare six independent samples by spiking the main enantiomer with the unwanted enantiomer at the 100% specification level.
-
Analyze all six samples.
-
Calculate the %RSD of the results.
-
-
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Compare the results from both studies.
-
-
Acceptance Criteria:
-
%RSD for repeatability should be ≤ 5.0%.
-
Results from intermediate precision studies should show no statistically significant difference.
-
6. Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Purpose: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[16]
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations of the unwanted enantiomer with the noise of the baseline.
-
LOD is the concentration at which the S/N ratio is approximately 3:1.
-
LOQ is the concentration at which the S/N ratio is approximately 10:1.
-
-
Confirmation: The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.
7. Robustness
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[17]
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2 °C).
-
Mobile phase composition (e.g., organic modifier ± 2%).
-
-
Analyze a system suitability solution under each modified condition.
-
-
Acceptance Criteria:
-
System suitability criteria (Resolution, Tailing Factor) must still be met under all varied conditions.
-
Comparison with Alternative Analytical Techniques
While chiral HPLC is the gold standard, other techniques can also determine enantiomeric excess. The choice of method depends on factors like sample properties, required accuracy, and available instrumentation.[18]
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[6] | High accuracy, precision, and resolution; widely applicable; can be automated for high throughput.[18] | Can be time-consuming to develop methods; requires specialized, expensive columns. |
| Chiral GC | Separation in the gas phase using a chiral capillary column. | Excellent for volatile and thermally stable compounds; very high resolution.[18][19] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[20] |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.[21] | No physical separation required; provides structural information; low solvent consumption.[18] | Lower sensitivity than chromatography; chiral agents can be expensive; potential for peak overlap. |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. | Rapid and non-destructive. | Requires a pure sample for reference ([α]max); accuracy can be affected by impurities and concentration (Horeau effect); less sensitive and not suitable for trace-level quantification.[19][21] |
Conclusion
The successful validation of an HPLC method for determining the enantiomeric excess of this compound is a multi-faceted process grounded in a systematic approach to both method development and performance verification. By starting with a logical screening of robust polysaccharide-based chiral stationary phases and subsequently executing a rigorous validation protocol based on ICH guidelines, researchers can establish a reliable, accurate, and precise method. This ensures that the stereochemical purity of the compound is controlled, meeting the stringent quality and safety standards required in the pharmaceutical industry. The data generated through this self-validating system provides the high degree of trustworthiness necessary for regulatory submission and clinical development.
References
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MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available from: [Link]
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Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available from: [Link]
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ProPharma. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. Available from: [Link]
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gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available from: [Link]
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FDA. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]
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FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
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Wikipedia. (n.d.). Enantiomeric excess. Available from: [Link]
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Accounts of Chemical Research. (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Available from: [Link]
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LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Available from: [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]
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University of Bristol. (n.d.). Determination of enantiomeric excess. Available from: [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Available from: [Link]
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PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. Available from: [Link]
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Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
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YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
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PubMed. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Available from: [Link]
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PubMed. (n.d.). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Available from: [Link]
-
Asian Journal of Chemistry. (2012). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Available from: [Link]
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ResearchGate. (2025). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. Available from: [Link]
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ResearchGate. (2025). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF. Available from: [Link]
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PubMed Central. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Available from: [Link]
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World Journal of Pharmaceutical Research. (n.d.). RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. Available from: [Link]
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Unife. (2023). Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
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PMC - NIH. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available from: [Link]
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PubMed. (n.d.). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. Available from: [Link]
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SciSpace. (n.d.). Validation of a High-Performance Liquid Chromatography Method for the Assay of and Determination of Related Organic Impurities in Nevirapine Drug Substance. Available from: [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available from: [Link]
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PubMed. (2000). General route to 2,4,5-trisubstituted piperidines from enantiopure beta-amino esters. Total synthesis of pseudodistomin B triacetate and pseudodistomin F. Available from: [Link]
-
MDPI. (n.d.). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Available from: [Link]
- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
-
RSC Publishing. (n.d.). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available from: [Link]
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Organic Chemistry Portal. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Available from: [Link]
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Comparing the efficacy of 3,5,5-Trimethylpiperidin-2-one and proline derivatives as organocatalysts
A Comparative Guide to Proline and Pyroglutamic Acid Derivatives in Asymmetric Organocatalysis
For the Modern Researcher in Synthetic Chemistry
In the landscape of asymmetric synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. While metal-based catalysts have long been the workhorses of the field, the rise of organocatalysis—using small, chiral organic molecules to induce stereoselectivity—has revolutionized how chemists approach the construction of complex chiral molecules. At the forefront of this revolution stands L-proline, a simple amino acid often lauded as the "simplest enzyme" for its remarkable catalytic prowess.
However, the field is not static. As researchers push the boundaries of molecular design, alternative scaffolds are continuously explored to overcome the limitations of established catalysts and unlock new reactivity. This guide provides an in-depth comparison between the benchmark organocatalyst, L-proline and its derivatives, and a structurally related yet functionally distinct alternative: the pyroglutamic acid scaffold. We will delve into their mechanisms, compare their efficacies with experimental data, and provide practical protocols to illustrate their application, offering a comprehensive resource for scientists engaged in catalyst design and drug development.
Part 1: The Proline Paradigm – A Bifunctional Catalyst Benchmark
L-proline's ascent in organocatalysis stems from its unique bifunctional nature. It possesses both a nucleophilic secondary amine (a Lewis base) and a Brønsted acidic carboxylic acid within a conformationally restricted five-membered ring.[1] This arrangement allows it to mimic the active sites of Class I aldolase enzymes, activating substrates through distinct, yet synergistic, catalytic cycles.
Mechanism of Action: Dual Activation Modes
Proline and its derivatives primarily operate through two key catalytic cycles: Enamine Catalysis and Iminium Catalysis .
-
Enamine Catalysis: In reactions with carbonyl donors (like ketones or aldehydes), the secondary amine of proline forms a nucleophilic enamine intermediate. The carboxylic acid group is crucial, acting as a proton shuttle to facilitate both the formation of the enamine and the stereoselective attack on the electrophile. This pathway is fundamental to classic transformations like the aldol reaction.[2][3]
-
Iminium Catalysis: When reacting with α,β-unsaturated carbonyls, proline forms a transient iminium ion. This activation lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack. This mode is central to conjugate addition reactions like the Michael reaction.
Catalytic Cycle of a Proline-Catalyzed Aldol Reaction (Enamine Pathway)
Caption: Proline-catalyzed aldol reaction via an enamine intermediate.
Performance, Scope, and the Rise of Derivatives
While L-proline is inexpensive and readily available, its application can be hampered by high catalyst loading requirements (often 10-30 mol%) and limited solubility in common organic solvents. To address these issues, a vast array of proline derivatives has been developed. A notable example is the class of diarylprolinol silyl ethers , which exhibit enhanced solubility and often provide superior stereoselectivity at lower catalyst loadings.[4] These modifications underscore a key principle in catalyst design: fine-tuning the steric and electronic properties of the catalyst scaffold can lead to dramatic improvements in performance.
Table 1: Representative Performance of Proline and Its Derivatives
| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Loading (mol%) | Time (h) | Solvent | Yield (%) | ee (%) / dr | Reference |
| Aldol | L-Proline | Acetone | p-Nitrobenzaldehyde | 30 | 4 | DMSO | 68 | 76 | |
| Michael | (S)-DPP Silyl Ether | Propanal | trans-β-Nitrostyrene | 10 | 24 | Toluene | 91 | 98 (95:5 syn/anti) | |
| Mannich | L-Proline | Acetone | N-PMP-Imino Glyoxylate | 20 | 12 | DMSO | 94 | 99 (>95:5 syn/anti) | |
| Aldol | L-Proline | Cyclohexanone | p-Nitrobenzaldehyde | 3 | 96 | DMF | 97 | 99 (>19:1 anti/syn) |
DPP Silyl Ether = (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
Part 2: The Pyroglutamic Acid Scaffold – A Versatile Lactam Alternative
Pyroglutamic acid, a cyclic derivative of glutamic acid, presents a fascinating structural alternative to proline. It is a γ-lactam, retaining the five-membered ring but incorporating an amide carbonyl group. This seemingly small change significantly alters its chemical properties and catalytic applications. Unlike proline's secondary amine, the amide nitrogen of pyroglutamic acid is non-nucleophilic, precluding it from direct participation in enamine or iminium catalysis in the same manner.
Instead, the value of pyroglutamic acid lies in its utility as a rigid, chiral scaffold for the construction of more complex catalysts. Its carboxylic acid and amide N-H group are excellent hydrogen-bond donors, making it a powerful component in bifunctional catalysts or as a chiral directing ligand in metal-catalyzed processes.
Modes of Catalysis: A Chiral Scaffolding Approach
The pyroglutamic acid motif is most prominently used in two ways:
-
As a Chiral Ligand for Transition Metals: The carboxylic acid can coordinate to a metal center, positioning the rigid lactam scaffold to create a well-defined chiral pocket around the metal. This strategy has been exceptionally successful in palladium-catalyzed asymmetric C-H activation, where a pyroglutamic acid ligand directs the functionalization with high enantioselectivity.[5]
-
As a Precursor for N-Heterocyclic Carbene (NHC) Catalysts: The lactam ring serves as a robust backbone for the synthesis of chiral NHC organocatalysts. These catalysts have a unique mode of action, often involving the generation of a chiral Breslow intermediate or homoenolate equivalent, enabling reactions that are inaccessible through proline catalysis.[6]
Activation Mode of a Pyroglutamic Acid-Based Catalyst
Caption: Dual hydrogen-bond activation by a pyroglutamic acid-derived catalyst.
Table 2: Representative Performance of Pyroglutamic Acid Derivatives
| Reaction Type | Catalyst System | Substrate 1 | Substrate 2 | Loading (mol%) | Time (h) | Solvent | Yield (%) | ee (%) | Reference |
| C-H Olefination | Pd(OAc)₂ / pGlu-OH | N-Aryl Dihydrodibenzoazepine | n-Butyl Acrylate | 10 (Pd), 20 (pGlu) | 24 | HFIP | 98 | >99 | |
| Spirocyclization | pGlu-derived NHC | Cinnamaldehyde | Isatin | 20 | 12 | Toluene | 91 | 92 | |
| Michael Add. | pGlu-derived Thiourea | Acetophenone | Nitrostyrene | 10 | 48 | Toluene | 95 | 94 |
pGlu-OH = L-Pyroglutamic Acid; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol
Part 3: Comparative Efficacy and Application Analysis
The comparison between proline and pyroglutamic acid derivatives is not one of direct replacement, but of complementary function. The fundamental mechanistic differences dictate their ideal applications.
Mechanistic Divergence:
-
Proline: Acts as a covalent catalyst, directly participating in the reaction through its secondary amine to form enamine/iminium intermediates. Its efficacy is tied to the nucleophilicity of this amine and the proton-donating ability of its acid.
-
Pyroglutamic Acid: Primarily acts as a non-covalent catalyst or a structural scaffold. Its amide and carboxylic acid groups excel at organizing substrates and reagents through a network of hydrogen bonds, creating a rigid and highly defined chiral environment for the reaction to occur, whether it is organocatalyzed or metal-catalyzed.
Application Scope:
-
Choose Proline Derivatives For: Classic carbonyl functionalizations. They are the go-to catalysts for a wide range of aldol, Mannich, and Michael reactions involving simple aldehydes and ketones. Their derivatives, like diarylprolinol silyl ethers, offer high stereoselectivity for these transformations.
-
Choose Pyroglutamic Acid Derivatives For: Reactions requiring strong hydrogen-bonding interactions or as chiral ligands in C-H activation. NHCs derived from pyroglutamic acid unlock unique umpolung (reactivity inversion) pathways, while its use as a ligand in palladium catalysis has opened new frontiers in the asymmetric functionalization of otherwise inert C-H bonds.
The choice is therefore strategic. For building a simple chiral β-hydroxy ketone, a proline catalyst is often the most direct and economical route. For achieving an enantioselective C-H arylation or a complex spirocyclization, a system built upon the pyroglutamic acid scaffold is likely the superior tool.
Part 4: Experimental Protocols
To provide a practical context, the following are generalized, self-validating protocols for key reactions catalyzed by derivatives of each scaffold.
Experimental Workflow Overview
Caption: General experimental workflow for organocatalytic reactions.
Protocol 1: Asymmetric Michael Addition using a Diarylprolinol Silyl Ether Catalyst
This protocol describes the conjugate addition of an aldehyde to a nitroolefin, a hallmark reaction for proline-type catalysts.
-
Reaction Setup: To an oven-dried vial under an inert atmosphere (N₂ or Argon), add the nitroalkene (0.5 mmol, 1.0 equiv) and the (S)-diarylprolinol silyl ether catalyst (0.05 mmol, 10 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes. Cool the mixture to 0 °C.
-
Nucleophile Addition: Add the aldehyde (1.5 mmol, 3.0 equiv) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the nitroalkene by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be directly purified.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). Combine the fractions containing the product and concentrate to yield the pure Michael adduct. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Pd/Pyroglutamic Acid-Catalyzed Asymmetric C-H Olefination
This protocol outlines the C-H activation/olefination reaction, showcasing the power of pyroglutamic acid as a chiral ligand.
-
Catalyst Pre-formation (optional but recommended): In a separate vial, stir Pd(OAc)₂ (0.025 mmol, 5 mol%) and L-pyroglutamic acid (pGlu-OH) (0.05 mmol, 10 mol%) in the reaction solvent (e.g., HFIP, 1.0 mL) for 30 minutes at room temperature.
-
Reaction Setup: To an oven-dried reaction tube, add the N-aryl substrate (0.25 mmol, 1.0 equiv), the olefin (0.375 mmol, 1.5 equiv), and the oxidant (e.g., Ag₂CO₃, 0.25 mmol, 1.0 equiv).
-
Reaction Initiation: Add the pre-stirred catalyst solution to the reaction tube. Seal the tube and place it in a pre-heated block at the desired temperature (e.g., 80 °C).
-
Reaction Monitoring: Stir the reaction for the specified time (e.g., 24 hours). Monitor progress by taking aliquots and analyzing via LCMS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove silver salts.
-
Purification and Analysis: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel. Determine the yield of the isolated product and measure the enantiomeric excess using chiral HPLC.
Conclusion and Future Outlook
The comparison between proline and pyroglutamic acid derivatives illuminates a sophisticated principle in modern catalysis: there is no single "best" catalyst, only the most suitable tool for a specific transformation.
-
Proline and its derivatives remain the undisputed champions of direct, covalent aminocatalysis for a vast array of fundamental C-C bond-forming reactions. Their accessibility and well-understood mechanisms make them indispensable tools for synthetic chemists.
-
Pyroglutamic acid derivatives have carved out a distinct and powerful niche. By functioning as a rigid chiral scaffold, they enable complex transformations through non-covalent interactions and have become premier ligands for challenging metal-catalyzed reactions like C-H activation, an area where proline is not a primary player.
For the researcher, scientist, and drug development professional, the choice depends on the synthetic challenge at hand. The journey from proline's simple elegance to the nuanced, scaffold-based approach of pyroglutamic acid derivatives reflects the evolution of organocatalysis itself—a continuous drive towards greater precision, efficiency, and the ability to construct the chiral molecules that shape our world.
References
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List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
-
He, G., Wang, C., & Shi, B. F. (2022). Enantioselective C–H Olefination for the Synthesis of N-Stereogenic Azepines. Journal of the American Chemical Society, 144(12), 5291–5297. [Link]
-
Jian, Z., & Chi, Y. R. (2011). N‐Heterocyclic Carbene‐Catalyzed [3+2] Annulation of Enals and Isatins: Asymmetric Synthesis of Spiro-Oxindole-γ-Lactones. Angewandte Chemie International Edition, 50(36), 8317-8321. [Link]
-
Li, H., Wang, Y., Tang, L., & Deng, L. (2005). Asymmetric Michael Addition of Ketones to Nitroalkenes Catalyzed by a Chiral Thiourea Derived from Pyroglutamic Acid. Organic Letters, 7(5), 859-861. [Link]
-
Almasi, D., Alonso, D. A., & Nájera, C. (2007). Organocatalytic asymmetric conjugate additions. Tetrahedron: Asymmetry, 18(24), 2993-3043. [Link]
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Carvalho, G. S. G., Pinto, D. C. A., da Silva, R. C., & da Silva, F. C. (2023). Heterogeneous organocatalysis: the proline case. RSC Advances, 13(28), 19048-19070. [Link]
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A Comparative Guide to the Kinetic Resolution of Racemic 3,5,5-Trimethylpiperidin-2-one
For researchers and professionals in drug development, the stereoselective synthesis of chiral molecules is a cornerstone of modern medicinal chemistry. The piperidine scaffold, in particular, is a privileged structure found in numerous pharmaceuticals.[1] This guide provides an in-depth technical comparison of potential kinetic resolution techniques for an important chiral intermediate: 3,5,5-trimethylpiperidin-2-one. While direct literature on the kinetic resolution of this specific molecule is sparse, this document synthesizes established methodologies for structurally related lactams and piperidines to propose robust starting points for experimental investigation.
The Importance of Chiral this compound
The this compound structure presents a chiral center at the C3 position, making its enantiomers valuable building blocks for the synthesis of more complex, biologically active compounds. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation or asymmetric synthesis. Kinetic resolution offers a practical approach to access these enantiopure materials from a racemic mixture.[2]
Comparative Analysis of Kinetic Resolution Techniques
This guide will focus on two primary methodologies that hold significant promise for the kinetic resolution of racemic this compound: Enzymatic Kinetic Resolution (EKR) using lipases and Chemical Kinetic Resolution employing chiral bases.
Enzymatic Kinetic Resolution (EKR) with Lipases
Enzymatic kinetic resolution is a widely adopted technique due to the high enantioselectivity, mild reaction conditions, and environmental compatibility of biocatalysts.[3] Lipases, in particular, have demonstrated broad substrate scope and are commercially available in immobilized forms, enhancing their stability and reusability.[4][5][6]
Lipases are hydrolases that, in non-aqueous media, can catalyze enantioselective acylation reactions. When presented with a racemic mixture of this compound, a lipase will preferentially acylate one enantiomer at a faster rate, leaving the unreacted enantiomer in high enantiomeric excess.
Diagram of Enzymatic Kinetic Resolution Workflow
A schematic workflow for the enzymatic kinetic resolution of racemic this compound.
Candida antarctica lipase B, particularly in its immobilized form (e.g., Novozym 435), is a robust and highly versatile biocatalyst for the resolution of a wide range of chiral compounds, including lactams and piperidines.[4][5][7] Its broad substrate acceptability and high enantioselectivity make it an excellent candidate for the kinetic resolution of this compound.
-
Preparation: To a solution of racemic this compound (1.0 eq.) in a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene), add the acyl donor (e.g., vinyl acetate, 1.5 eq.).
-
Reaction Initiation: Add immobilized Candida antarctica lipase B (Novozym 435, typically 10-50% by weight of the substrate).
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).
-
Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess (e.e.) of the unreacted substrate and the acylated product.
-
Termination and Work-up: Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
Purification: Concentrate the filtrate and purify the unreacted enantiomer and the acylated product by column chromatography.
Chemical Kinetic Resolution with Chiral Bases
Chemical kinetic resolution offers an alternative approach, often utilizing chiral reagents or catalysts to effect the enantioselective transformation. For substrates like piperidines, deprotonation with a chiral base followed by trapping with an electrophile can be an effective strategy.[8]
A chiral base, such as a complex of an organolithium reagent with a chiral ligand like (-)-sparteine, can selectively deprotonate one enantiomer of the racemic piperidinone. The resulting enolate can then be trapped with an electrophile, leading to an enantioenriched unreacted starting material and a new chiral product.
Diagram of Chemical Kinetic Resolution Workflow
A schematic workflow for the chemical kinetic resolution of racemic this compound.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the chiral ligand (e.g., (-)-sparteine, 0.6 eq.) in a dry, ethereal solvent (e.g., diethyl ether or THF) and cool to -78 °C.
-
Base Formation: Add n-butyllithium (n-BuLi, 0.55 eq.) dropwise and stir for 30 minutes.
-
Substrate Addition: Add a solution of racemic this compound (1.0 eq.) in the same solvent dropwise.
-
Deprotonation: Stir the mixture at -78 °C for a specified time (e.g., 1-2 hours).
-
Trapping: Add an electrophile (e.g., methyl iodide, 1.5 eq.) and allow the reaction to slowly warm to room temperature.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate.
-
Purification: Purify the unreacted enantiomer and the alkylated product by column chromatography.
Performance Comparison and Experimental Data
The following table provides a comparative summary of the expected performance of the two proposed methods, based on literature data for structurally similar compounds. It is important to note that these are expected values and will require experimental optimization for this compound.
| Parameter | Enzymatic Kinetic Resolution (EKR) | Chemical Kinetic Resolution |
| Catalyst/Reagent | Immobilized Lipase (e.g., Novozym 435) | Chiral Base (e.g., n-BuLi/(-)-sparteine) |
| Selectivity (s-factor) | Potentially high (s > 50) | Moderate to high (s up to 52 reported for disubstituted piperidines)[9] |
| Reaction Conditions | Mild (30-50 °C, atmospheric pressure) | Cryogenic (-78 °C), inert atmosphere |
| Reagent Handling | Benign, easy to handle immobilized enzyme | Air- and moisture-sensitive organolithium reagents |
| Scalability | Generally straightforward | Can be challenging due to cryogenic conditions |
| Substrate Scope | Broad, but can be enzyme-dependent | Can be sensitive to steric and electronic factors |
| Work-up & Purification | Simple filtration to remove enzyme | Aqueous work-up and chromatography |
| Environmental Impact | "Green" and sustainable | Use of stoichiometric organometallic reagents and ethereal solvents |
Conclusion and Recommendations
For the kinetic resolution of racemic this compound, the enzymatic approach using Candida antarctica lipase B is highly recommended as the initial method of investigation. This technique offers numerous advantages, including mild reaction conditions, high potential for enantioselectivity, operational simplicity, and superior environmental credentials. The reusability of the immobilized enzyme also makes it a cost-effective option for larger-scale synthesis.
The chemical kinetic resolution method serves as a valuable alternative, particularly if the enzymatic approach yields unsatisfactory results or if a different enantiomer of a derivatized product is desired. While it requires more stringent experimental conditions, it can provide access to enantioenriched materials with good selectivity.
Ultimately, the choice of method will depend on the specific requirements of the research, including the desired scale, available equipment, and the economic and environmental considerations of the process. Both methodologies presented in this guide offer a solid foundation for the successful kinetic resolution of racemic this compound and the subsequent synthesis of valuable chiral synthons.
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McLoughlin, E. C., Twamley, B., & O'Boyle, N. M. (2024). Candida antarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry, 276, 116692. [Link]
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Coldham, I., & Watson, E. R. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]
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González-Sabín, J., Gotor, V., & Rebolledo, F. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences, 17(1), 17. [Link]
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MDPI. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI. [Link]
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A Comparative Guide to the Quantification and Characterization of 3,5,5-Trimethylpiperidin-2-one Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to the safety and efficacy of therapeutic products. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification and characterization of potential impurities in 3,5,5-Trimethylpiperidin-2-one, a substituted piperidine derivative. The principles and techniques discussed herein are grounded in established analytical practices and regulatory expectations, such as the ICH Q3A guidelines, which set thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][2][3][4]
The Imperative of Impurity Profiling
Impurities in a drug substance can arise from various sources, including the manufacturing process, degradation of the API, or interaction with packaging materials.[5] These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods are essential for their detection, quantification, and characterization. This guide will explore a multi-pronged analytical approach, leveraging the strengths of different techniques to build a comprehensive impurity profile for this compound.
Potential Impurity Profile of this compound
Given the structure of this compound, a cyclic amide (lactam), we can anticipate potential impurities arising from its synthesis and degradation. A plausible synthetic route could involve the cyclization of an amino acid precursor. Potential degradation pathways include hydrolysis, oxidation, and photolysis.
Hypothetical Impurities:
-
Impurity A (Hydrolysis Product): 5-Amino-3,3,5-trimethylhexanoic acid. This would result from the hydrolytic cleavage of the amide bond in the piperidinone ring.
-
Impurity B (Oxidation Product): 3,5,5-Trimethylpiperidin-2,6-dione. Oxidation at the carbon adjacent to the nitrogen could introduce a second carbonyl group.
-
Impurity C (Dehydration Product): 3,5,5-Trimethyl-5,6-dihydro-2H-pyridin-2-one. Dehydration could lead to the formation of a double bond in the ring.
-
Impurity D (Starting Material): A potential precursor from the synthesis, for instance, a related amino nitrile.
The subsequent sections will compare and contrast analytical techniques for the detection and quantification of these and other potential unknown impurities.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique for impurity profiling is dictated by the physicochemical properties of the analyte and the specific information required (quantification, identification, or both).
| Technique | Principle | Speed | Cost | Data Output | Key Advantages | Key Disadvantages |
| HPLC-UV | Differential partitioning of components between a stationary and mobile phase, with detection by UV absorbance.[6] | Moderate | Medium | Quantitative | High accuracy and precision for quantification; widely available. | Requires chromophores for detection; may not be suitable for non-UV active impurities. |
| GC-MS | Separation of volatile components in a gaseous mobile phase followed by mass analysis.[7][8] | Fast | High | Quantitative & Qualitative | Excellent for volatile and semi-volatile impurities; provides structural information from mass spectra.[7] | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information.[9][10] | Slow | High | Qualitative & Quantitative | Unrivaled for structural elucidation of unknown impurities; can be quantitative (qNMR).[9] | Lower sensitivity compared to MS; requires higher sample concentrations. |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of mass spectrometry.[6] | Moderate | High | Quantitative & Qualitative | High sensitivity and selectivity; provides molecular weight and fragmentation data for identification. | Matrix effects can suppress ion formation; higher cost and complexity. |
In-depth Experimental Protocols
The following protocols are illustrative and should be optimized and validated for specific laboratory conditions and regulatory requirements.
Protocol 1: Stability-Indicating HPLC-UV Method for Impurity Quantification
Objective: To develop a stability-indicating HPLC-UV method capable of separating this compound from its potential impurities and degradation products.
Methodology:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Gradient Program: Start with 95% A and 5% B, linearly increase to 60% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as lactams typically have UV absorbance at lower wavelengths).
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare solutions of known impurities (if available) or use samples from forced degradation studies.
-
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Rationale: The reversed-phase C18 column is a versatile stationary phase for separating compounds with a range of polarities. The gradient elution allows for the effective separation of the relatively non-polar parent compound from potentially more polar degradation products like the hydrolyzed impurity. The use of a phosphoric acid buffer helps to maintain a consistent pH and improve peak shape.
Protocol 2: GC-MS Analysis of Volatile Impurities
Objective: To identify and quantify volatile or semi-volatile impurities in this compound.
Methodology:
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[11]
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or methanol (approx. 1 mg/mL).
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an internal standard or by area percent normalization.
Rationale: GC-MS is the gold standard for the analysis of volatile impurities. The temperature program allows for the separation of compounds with different boiling points. The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecules.
Protocol 3: NMR Spectroscopy for Structural Elucidation
Objective: To elucidate the structure of an unknown impurity isolated from a forced degradation sample of this compound.
Methodology:
-
Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number and types of protons and their neighboring environments.
-
¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Identifies the number of different carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.[12]
-
-
-
Data Analysis: Interpret the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the chemical structure of the impurity.[13]
Rationale: NMR spectroscopy is an unparalleled tool for the de novo structural elucidation of unknown compounds.[10] The combination of 1D and 2D NMR experiments provides a complete picture of the molecular connectivity.
Forced Degradation Study Workflow
A forced degradation study is essential to demonstrate the stability-indicating nature of an analytical method and to identify potential degradation products.[14]
Caption: Workflow for a forced degradation study of this compound.
Conclusion
The comprehensive analysis of impurities in this compound requires a multi-faceted approach. While HPLC-UV is the workhorse for routine quantification, hyphenated techniques like LC-MS and GC-MS are indispensable for the identification and quantification of a broader range of impurities. NMR spectroscopy remains the ultimate tool for the structural elucidation of novel or unknown degradation products. By strategically employing these techniques within a framework of forced degradation studies, researchers and drug development professionals can build a robust and scientifically sound impurity profile, ensuring the quality and safety of the final pharmaceutical product.
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International Council for Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
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AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
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YouTube. ICH Q3A Guideline for Impurities in New Drug Substances. [Link]
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ResearchGate. Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]
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Pharmaceutical Sciences. impurity profiling and drug characterization: backdrop and approach. [Link]
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A comparative guide to the validation of analytical methods for 3,5,5-trimethylhexanoic acid quantification.
Introduction: The Analytical Imperative for 3,5,5-Trimethylhexanoic Acid
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2][3] A well-validated method provides assurance of its reliability during routine use. The key parameters for validation, as stipulated by the International Council for Harmonisation (ICH) Q2(R1) and the US Food and Drug Administration (FDA), include specificity, linearity, accuracy, precision, and robustness.[2]
This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust analytical methods for 3,5,5-trimethylhexanoic acid, ensuring data of the highest quality and integrity.
Methodological Approaches: A Tale of Two Techniques
The physicochemical properties of 3,5,5-trimethylhexanoic acid, particularly its polarity and low volatility, present distinct analytical challenges that are addressed differently by GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Workhorse
GC-MS has long been a staple for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar molecules like 3,5,5-trimethylhexanoic acid by GC is challenging due to their poor volatility and tendency to interact with the stationary phase, leading to poor peak shape and low sensitivity. To overcome this, a crucial derivatization step is employed to convert the polar carboxylic acid group into a more volatile and less polar ester or silyl ester.[1]
The Causality Behind Derivatization: The primary reason for derivatization in the GC-MS analysis of 3,5,5-trimethylhexanoic acid is to enhance its volatility and thermal stability, making it amenable to gas-phase separation. This chemical modification replaces the active hydrogen in the carboxylic acid group with a non-polar group, such as a trimethylsilyl (TMS) group, which significantly reduces intermolecular hydrogen bonding and allows the analyte to be readily vaporized in the GC inlet without degradation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The High-Sensitivity, Direct Approach
LC-MS/MS has emerged as a powerful alternative, often lauded for its high sensitivity and specificity.[4] A significant advantage of LC-MS/MS for the analysis of polar compounds like 3,5,5-trimethylhexanoic acid is the potential for direct analysis without the need for derivatization.[5][6] This simplifies sample preparation and reduces the potential for analytical variability introduced by the derivatization reaction.
The Rationale for Direct Injection: LC-MS/MS separates compounds in the liquid phase, making it inherently suitable for the analysis of polar, non-volatile molecules. The analyte is dissolved in a suitable solvent and directly injected into the LC system. The high sensitivity of modern tandem mass spectrometers often allows for the detection of low concentrations of the analyte without the need for chemical modification to enhance its signal. However, in some cases, derivatization may still be employed in LC-MS/MS to improve chromatographic retention, enhance ionization efficiency, and achieve even lower detection limits. A common derivatizing agent for short-chain fatty acids in LC-MS/MS is 3-nitrophenylhydrazine (3-NPH).[7][8]
A Comparative Overview of Analytical Workflows
The following diagrams illustrate the typical analytical workflows for the quantification of 3,5,5-trimethylhexanoic acid by GC-MS and LC-MS/MS.
Validation Parameters: A Head-to-Head Comparison
The following sections detail the experimental protocols and acceptance criteria for the key validation parameters, providing a comparative analysis of the expected performance of GC-MS and LC-MS/MS methods for 3,5,5-trimethylhexanoic acid quantification.
Specificity/Selectivity
Objective: To demonstrate that the analytical method can unequivocally measure 3,5,5-trimethylhexanoic acid in the presence of other components in the sample matrix. [9] Experimental Protocol:
-
Analyze at least six different blank matrix samples (e.g., plasma, urine) from individual sources to assess for interfering peaks at the retention time of the analyte and internal standard.
-
Analyze a blank matrix sample spiked with the analyte at the lower limit of quantification (LLOQ) and a blank matrix sample spiked with the internal standard.
-
Compare the chromatograms of the blank samples with those of the spiked samples to ensure no significant interference is observed.
Acceptance Criteria:
-
The response of any interfering peak in the blank samples at the retention time of the analyte should be less than 20% of the response of the LLOQ standard.
-
The response of any interfering peak at the retention time of the internal standard should be less than 5% of the response of the internal standard in the LLOQ sample.
Comparative Insights:
-
GC-MS: The derivatization step can enhance specificity by targeting only compounds with a carboxylic acid group. However, incomplete derivatization or the presence of other derivatizable endogenous compounds could potentially lead to interferences. The high resolving power of capillary GC columns aids in separating the analyte from matrix components.
-
LC-MS/MS: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides a high degree of specificity by monitoring a specific precursor-to-product ion transition for the analyte. [4]This significantly reduces the likelihood of interference from co-eluting matrix components. Direct injection methods may be more susceptible to matrix effects, which need to be carefully evaluated.
Linearity and Range
Objective: To establish the range over which the analytical method provides results that are directly proportional to the concentration of 3,5,5-trimethylhexanoic acid in the sample. [3] Experimental Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of 3,5,5-trimethylhexanoic acid. A minimum of five to eight concentration levels is recommended. [2]2. Analyze the calibration standards and plot the response (peak area ratio of analyte to internal standard) against the nominal concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r) or coefficient of determination (r²).
Acceptance Criteria:
-
The correlation coefficient (r) should be ≥ 0.99, or the coefficient of determination (r²) should be ≥ 0.98.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.
-
At least 75% of the calibration standards must meet this criterion.
Comparative Insights:
-
GC-MS: GC-MS methods for derivatized fatty acids typically exhibit excellent linearity over a wide concentration range.
-
LC-MS/MS: LC-MS/MS also generally provides a wide linear dynamic range. However, at very high concentrations, detector saturation or ion suppression effects can lead to a loss of linearity.
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). [9] Experimental Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high, within the calibration range.
-
Intra-day (Repeatability) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Intermediate) Accuracy and Precision: Analyze the QC samples on at least three different days.
Acceptance Criteria (based on FDA and EMA guidelines):
-
Accuracy: The mean concentration should be within ±15% of the nominal value for each QC level.
-
Precision: The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15% for each QC level.
Comparative Insights:
-
GC-MS: The multi-step sample preparation, including derivatization, can be a source of variability, potentially impacting precision. However, a well-optimized and controlled procedure can yield highly precise and accurate results.
-
LC-MS/MS: Direct injection methods with minimal sample handling often lead to better precision. The high specificity of MS/MS detection contributes to improved accuracy by minimizing the impact of interferences.
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
Objective: To determine the lowest concentration of 3,5,5-trimethylhexanoic acid that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LLOQ).
Experimental Protocol:
-
LOD: Can be estimated based on the signal-to-noise ratio (typically a ratio of 3:1) or by analyzing a series of low-concentration samples and determining the concentration at which the analyte can be reliably distinguished from noise.
-
LLOQ: The LLOQ is the lowest concentration on the calibration curve that can be quantified with an accuracy of within ±20% of the nominal value and a precision of ≤20% RSD.
Comparative Insights:
-
GC-MS: The sensitivity of GC-MS is generally very good, especially when using selected ion monitoring (SIM). The derivatization step can also concentrate the analyte, leading to lower detection limits.
-
LC-MS/MS: LC-MS/MS is renowned for its exceptional sensitivity, often achieving lower LODs and LLOQs compared to GC-MS, particularly for polar molecules. [10][11]
Robustness
Objective: To evaluate the capacity of the analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. [12] Experimental Protocol:
-
Identify critical method parameters that could potentially influence the results (e.g., GC oven temperature ramp, mobile phase composition, pH, column temperature).
-
Introduce small, deliberate variations to these parameters one at a time or using a factorial design. [12]3. Analyze a set of samples under these modified conditions and evaluate the impact on the results, including retention time, peak shape, and quantification.
Acceptance Criteria:
-
The results of the analysis under the varied conditions should not be significantly different from the results obtained under the normal operating conditions. System suitability parameters should remain within acceptable limits.
Comparative Insights:
-
GC-MS: Critical parameters to investigate for robustness include the derivatization reaction time and temperature, GC inlet temperature, and oven temperature program.
-
LC-MS/MS: Key parameters for robustness testing in LC-MS/MS include the mobile phase composition and pH, column temperature, and flow rate.
Quantitative Data Summary: A Comparative Table
The following table summarizes the typical performance characteristics of validated GC-MS and LC-MS/MS methods for the quantification of short-chain fatty acids, which can be extrapolated to 3,5,5-trimethylhexanoic acid. Note: These are representative values and will vary depending on the specific instrumentation, method optimization, and laboratory conditions.
| Validation Parameter | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) |
| Specificity | High, enhanced by derivatization | Very high, due to MRM |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Range | Typically ng/mL to µg/mL | Potentially pg/mL to µg/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | ≤ 15% | ≤ 15% |
| LLOQ | Low ng/mL range | Sub-ng/mL to low ng/mL range |
| Robustness | Dependent on control of derivatization | Generally high |
| Sample Throughput | Lower, due to derivatization step | Higher, with direct injection |
Experimental Protocols: A Step-by-Step Guide
GC-MS Method with Silylation Derivatization
-
Sample Preparation:
-
To 100 µL of biological sample (e.g., plasma), add an internal standard (e.g., a deuterated analog of 3,5,5-trimethylhexanoic acid).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) for separation.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for high sensitivity and specificity.
-
LC-MS/MS Method (Direct Injection)
-
Sample Preparation:
-
To 100 µL of biological sample, add an internal standard.
-
Perform a protein precipitation by adding a threefold excess of a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
-
Use a C18 or a mixed-mode column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization.
-
Set the tandem mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for 3,5,5-trimethylhexanoic acid and its internal standard.
-
Conclusion: Selecting the Optimal Method for Your Application
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of 3,5,5-trimethylhexanoic acid when properly validated. The choice between the two often depends on the specific requirements of the study.
-
GC-MS is a robust and well-established technique that provides excellent specificity and sensitivity, particularly when coupled with derivatization. It is a cost-effective option for many laboratories. The primary drawback is the additional sample preparation step of derivatization, which can be time-consuming and a source of analytical variability.
-
LC-MS/MS offers the significant advantage of direct analysis, simplifying sample preparation and increasing throughput. It is often more sensitive than GC-MS and provides exceptional specificity through the use of MRM. [4]The initial instrument cost for LC-MS/MS is typically higher, but the benefits in terms of speed, sensitivity, and reduced sample handling can be substantial for high-throughput applications.
Ultimately, the decision rests on a careful consideration of the desired sensitivity, sample throughput, available instrumentation, and the overall goals of the research. Regardless of the chosen method, a comprehensive and well-documented validation is non-negotiable to ensure the generation of high-quality, reliable, and defensible data.
References
-
Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]
- Vuckovic, D. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome.
- Saha, S., Day-Walsh, P., Shehata, E., & Kroon, P. A. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Molecules, 26(21), 6444.
- Invernizzi, G., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Analytical and Bioanalytical Chemistry, 413(29), 7345-7358.
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
- Ionescu, D., et al. (2025).
- Little, T. A. (2016). Establishing Acceptance Criteria for Analytical Methods.
- Vander Heyden, Y., et al. (2000). Robustness Tests.
- Anderson, P. D., et al. (2016).
-
PharmaGuru. (2025). How To Perform Robustness In Analytical Method Validation. Retrieved from [Link]
- Saha, S., et al. (2025). (PDF) Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards.
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Van Eeckhaut, A., et al. (2025). Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects.
-
Lab Manager. (n.d.). Robustness and Ruggedness Testing in Analytical Chemistry. Retrieved from [Link]
- Little, T. A. (2016). Establishing Acceptance Criteria for Analytical Methods. Thomas A. Little Consulting.
- Dong, M. W. (2014). Analytical Method Validation: Back to Basics, Part II.
- Chowdhury, Md. N. S., et al. (2024). Robustness Study and Superior Method Development and Validation for Analytical Assay Method of Atropine Sulfate in Pharmaceutical Ophthalmic Solution. American Journal of Analytical Chemistry, 15, 151-164.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3,5,5-Trimethylpiperidin-2-one
Section 1: Hazard Profile and Risk Assessment
Understanding the potential hazards of a compound is the foundational step in designing a safe disposal plan. Based on the toxicological data of analogous structures, we can infer a likely hazard profile for 3,5,5-Trimethylpiperidin-2-one. This proactive assessment informs our choices in handling, segregation, and ultimate disposal, ensuring we mitigate risks even in the absence of compound-specific data.
Many substituted piperidines and related nitrogen-containing heterocyclic compounds are classified as hazardous.[1] For instance, similar molecules are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2] Furthermore, a crucial consideration is the potential for long-term environmental effects, as many synthetic organic compounds can be harmful to aquatic life.[3]
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | GHS Classification (Anticipated) | Rationale & Causality |
|---|---|---|
| Acute Oral Toxicity | Warning: Category 4 | Harmful if swallowed. This is a common characteristic for substituted piperidinones and related lactams.[2] |
| Skin Corrosion/Irritation | Warning: Category 2 | Causes skin irritation. Piperidine derivatives can be irritants upon dermal contact.[2] |
| Serious Eye Damage/Irritation | Warning: Category 2A | Causes serious eye irritation. Direct contact with eyes is likely to cause significant irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Warning: Category 3 | May cause respiratory irritation if inhaled as a dust or aerosol.[2] |
| Long-Term Aquatic Hazard | Category 4 | May cause long-lasting harmful effects to aquatic life. Preventing entry into waterways is a critical disposal consideration. |
Section 2: Pre-Disposal Operations: PPE and Handling
Proper disposal begins long before the waste container is full. It starts with meticulous handling during experimentation to minimize waste generation and prevent exposure. The choice of Personal Protective Equipment (PPE) is a direct response to the anticipated hazards outlined in Section 1.
Engineering Controls
All work involving this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood. This is the primary engineering control to mitigate inhalation risks associated with potential dust or aerosols.
Personal Protective Equipment (PPE) Protocol
-
Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling organic chemicals. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.[4] A face shield should be used in situations with a higher risk of splashing.
-
Body Protection: A flame-retardant lab coat should be worn and kept fully fastened. Ensure that street clothes are fully covered.
-
Hygiene: After handling the substance, always wash hands and face thoroughly, even if gloves were worn. Contaminated clothing should be removed immediately and decontaminated before reuse.
Section 3: Waste Segregation and Containment Protocol
The principle of waste stream segregation is paramount in a laboratory setting. Improperly mixed chemicals can lead to dangerous reactions, complicate the disposal process, and significantly increase costs.[5] All waste containing this compound must be treated as hazardous waste.
Step-by-Step Waste Collection
-
Container Selection: Use only containers designated for hazardous chemical waste. The container must be made of a material compatible with the waste (e.g., a glass or high-density polyethylene bottle for liquids). Do not use metal containers for potentially corrosive waste.[5]
-
Labeling: The moment waste is first added, the container must be labeled. The label must include:
-
The words "HAZARDOUS WASTE "[5]
-
The full chemical name: "This compound "
-
The approximate concentration and composition of all contents.
-
The date accumulation started.
-
-
Waste Types:
-
Solid Waste: Collect unreacted chemicals, contaminated lab debris (e.g., weigh boats, paper towels), and used PPE in a designated, lined solid waste container.
-
Liquid Waste: Collect spent reaction mixtures and solutions in a designated liquid waste container. Do not mix with other waste streams, such as halogenated solvents, unless explicitly permitted by your institution's waste management plan.[5]
-
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[5] Store the container in a designated Satellite Accumulation Area (SAA) that is clearly marked and provides secondary containment.
Section 4: Spill Management
In the event of a spill, a swift and correct response is critical to ensure personnel safety and environmental protection.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control & Contain: For minor spills, prevent the spread by containing it with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Cleanup:
-
Ensure proper PPE is worn before re-entering the area.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[6][7]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Collect all cleanup materials and contaminated PPE for disposal as hazardous waste.
-
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department in accordance with local policy.
Section 5: Final Disposal Pathway
The disposal of this compound is governed by a "cradle-to-grave" legal framework, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8] This means the generator of the waste is responsible for it from creation to its final, safe disposal.[8]
Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [1]
The only acceptable procedure is to transfer the properly contained and labeled hazardous waste to your institution's EHS department or a licensed hazardous waste disposal company.[1] These specialized vendors will typically use high-temperature incineration at an approved waste disposal plant to safely and completely destroy the chemical.[1]
Disposal Decision Workflow
The following diagram illustrates the logical flow from waste generation to final, compliant disposal.
Caption: Disposal Workflow for this compound.
References
- What Are The Key Hazardous Waste Disposal Regulations For Engineers? (2025). YouTube.
- Hazardous Waste Program. (n.d.). Department of Environmental Protection, Commonwealth of Pennsylvania.
- Safety Data Sheet - 3,3′,5,5′-Tetramethylbenzidine. (2024). Sigma-Aldrich.
- 3-Methylpiperidin-2-one. (n.d.). PubChem, National Center for Biotechnology Information.
- Safety Data Sheet - Piperidine. (2025). Sigma-Aldrich.
- Safety Data Sheet - 1,2,5-trimethylpiperidin-4-one. (2023). Santa Cruz Biotechnology.
- The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026). Crystal Clean.
- Hazardous Waste Management. (n.d.). NYSDEC - Department of Environmental Conservation.
- Learn the Basics of Hazardous Waste. (2025). US EPA.
- Safety Data Sheet - 2,4,6-Collidine. (2015). Fisher Scientific.
- Safety Data Sheet - 1-Methyl-4-piperidone. (2010). Fisher Scientific.
- 3,5,5-Trimethyl-1,2-cyclohexanedione Safety Data Sheets. (n.d.). Echemi.
- TMB (3,3',5,5'-Tetramethylbenzidine) Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Material Safety Data Sheet (MSDS) 3,5-Dimethylpiperidine. (2025). TUODA INDUSTRY LIMITED.
- 3,5-Dimethylpiperidine - Safety Data Sheet. (2025). ChemicalBook.
- Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine. (n.d.). Benchchem.
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering.
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- 8. epa.gov [epa.gov]
Safe Handling and Personal Protective Equipment for 3,5,5-Trimethylpiperidin-2-one: A Precautionary Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 3,5,5-Trimethylpiperidin-2-one was not available through our comprehensive search. The following guidance is based on the safety profiles of structurally similar compounds, such as other piperidone derivatives and trimethylated cyclic ketones. This information is intended to provide a baseline for safe handling and should not be substituted for a formal risk assessment conducted by qualified safety professionals. Always exercise caution and handle unknown substances with a high degree of care.
Understanding the Potential Hazards: A Logic-Based Approach
Given the absence of specific toxicological data for this compound, we must infer potential hazards from its chemical structure. The piperidone backbone is a common motif in various biologically active molecules and synthetic intermediates. Compounds with similar structures can exhibit a range of health effects, including skin, eye, and respiratory irritation. Therefore, a conservative approach to personal protective equipment (PPE) and handling procedures is essential to ensure personnel safety.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is recommended as a minimum standard when handling this compound. The selection of appropriate PPE is paramount to prevent accidental exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against potential splashes of the compound or solvents, which could cause serious eye irritation or damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. For larger quantities, consider impervious clothing. | Prevents direct skin contact, which may lead to irritation or absorption of the compound.[1][2] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or if aerosols may be generated, a NIOSH/MSHA-approved respirator should be worn. | Minimizes the inhalation of any dust or vapors, which could cause respiratory tract irritation.[1] |
Step-by-Step Safe Handling Workflow
Adherence to a standardized workflow is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Preparation and Engineering Controls
-
Designated Work Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Gather Materials: Before starting work, ensure all necessary PPE, handling equipment (spatulas, glassware, etc.), and waste containers are within reach.
Handling the Compound
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Dispensing: Carefully dispense the required amount of the compound, avoiding the generation of dust or aerosols.[2]
-
Solution Preparation: If preparing a solution, add the compound slowly to the solvent to avoid splashing.
-
Clean-Up: Clean any spills immediately with an appropriate absorbent material. Decontaminate the work surface after handling is complete.
Spill and Waste Management
Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility.
Spill Response
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material to contain the spill.[3]
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[2][3]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
-
Waste Collection: All waste containing this compound, including contaminated PPE and cleaning materials, should be collected in a clearly labeled, sealed container for hazardous waste.[4]
-
Licensed Disposal: Dispose of the chemical waste through a licensed disposal company.[2] Incineration in a permitted facility is often the preferred method for organic chemical waste.[2] Do not discharge to sewer systems.[2]
Logical Workflow Diagram
The following diagram illustrates the key decision points and steps for the safe handling of this compound.
Caption: A workflow for the safe handling of this compound.
References
- Chemical Safety Data Sheet MSDS / SDS - 4-Piperidinone, 1,2,5-triMethyl-. ChemicalBook. (2024-08-17). Please note: This is a reference for a similar compound.
- SAFETY DATA SHEET - Santa Cruz Biotechnology. (2023-09-21). Please note: This is a reference for a similar compound.
- 3,5,5-Trimethyl-1,2-cyclohexanedione Safety Data Sheets. Echemi. Please note: This is a reference for a similar compound.
- SAFETY DATA SHEET - Fisher Scientific. Please note: This is a reference for a similar compound.
- 2,2,6,6-Tetramethylpiperidine - Santa Cruz Biotechnology. Please note: This is a reference for a similar compound.
- SAFETY DATA SHEET - TCI Chemicals. (2025-01-06). Please note: This is a reference for a similar compound.
- Safety Data Sheet - DC Fine Chemicals. Please note: This is a reference for a similar compound.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-03-02). Please note: This is a reference for a similar compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
